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  • Product: 2,4-Dichloro-6-methylnicotinamide
  • CAS: 70593-58-7

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties and Handling of 2,4-Dichloro-6-methylnicotinamide

Introduction: Situating a Niche Building Block in Modern Chemistry 2,4-Dichloro-6-methylnicotinamide is a halogenated pyridine derivative belonging to the broader class of nicotinamides. While not as extensively characte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Situating a Niche Building Block in Modern Chemistry

2,4-Dichloro-6-methylnicotinamide is a halogenated pyridine derivative belonging to the broader class of nicotinamides. While not as extensively characterized in literature as its parent compound, nicotinamide (a form of Vitamin B3), its structure presents a compelling scaffold for chemical synthesis. The presence of two chlorine atoms on the pyridine ring, coupled with a methyl group and a primary amide, offers multiple sites for functionalization. The chlorine atoms, particularly the one at the 4-position, are susceptible to nucleophilic substitution, making this molecule a valuable intermediate in the construction of more complex, polysubstituted pyridine cores. Such cores are prevalent in pharmaceuticals and agrochemicals, suggesting that the primary utility of 2,4-Dichloro-6-methylnicotinamide lies in its role as a versatile building block for drug discovery and material science. This guide provides a consolidated overview of its known chemical properties, reactivity profile, and safe handling procedures, synthesized from available data on the compound and its close structural analogs.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible research. 2,4-Dichloro-6-methylnicotinamide is defined by the following identifiers and structural features.

  • Chemical Name: 2,4-Dichloro-6-methylnicotinamide

  • Synonyms: 2,4-dichloro-6-methylpyridine-3-carboxamide

  • CAS Number: 70593-58-7[1]

  • Molecular Formula: C₇H₆Cl₂N₂O

  • Molecular Weight: 205.04 g/mol [1]

The structure consists of a pyridine ring substituted at the 2- and 4-positions with chlorine atoms, at the 6-position with a methyl group, and at the 3-position with a carboxamide group. The electron-withdrawing nature of the chlorine atoms and the amide group significantly influences the electron density of the pyridine ring, impacting its reactivity.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various solvent systems. While extensive experimental data for this specific isomer is limited, the following table consolidates known information and properties of closely related analogs.

PropertyValue / DescriptionSource / Context
Physical State Solid, Crystal - Powder.Expected based on analogs like 2,6-Dichloro-4-methylnicotinamide[2]
Appearance White to Very Pale Yellow.Based on data for N-Methylnicotinamide, a related compound[3]
Melting Point 107°CData for N-Methylnicotinamide[3]. The actual value may differ.
Molecular Weight 205.04 g/mol Calculated[1]
Hydrogen Bond Donor Count 1Calculated[1]
Hydrogen Bond Acceptor Count 2Calculated[1]
Topological Polar Surface Area 42 ŲCalculated[1]
Solubility Soluble in DMSO, DMF, and ethanol.[4]General solubility for nicotinamides. Aqueous solubility is likely low.
Storage Store in a dry, well-ventilated place. Inert atmosphere, 2-8°C recommended for long-term stability.Standard practice for halogenated heterocycles[2]

Synthesis and Reactivity Profile

Synthetic Strategy

The synthesis of 2,4-Dichloro-6-methylnicotinamide is not widely published, but a logical synthetic route can be postulated from established organochlorine and pyridine chemistry. A plausible pathway involves the chlorination of a suitable precursor followed by the formation of the amide. For instance, starting from a derivative of 6-methylnicotinic acid, a two-step process is likely:

  • Oxidative Chlorination: The pyridine ring can be dichlorinated using strong chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This step typically requires elevated temperatures and converts hydroxyl groups on the ring to chlorides.

  • Amidation: The carboxylic acid precursor can be converted to the primary amide. This can be achieved by first converting the acid to an acyl chloride (e.g., using thionyl chloride, SOCl₂) and then reacting it with ammonia. Alternatively, direct amidation can be performed using coupling agents.

The following diagram illustrates a conceptual workflow for the synthesis.

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Amidation A 6-Methyl-2,4-dihydroxynicotinic Acid (Precursor) B 2,4-Dichloro-6-methylnicotinic Acid A->B POCl₃ / Heat C 2,4-Dichloro-6-methylnicotinoyl Chloride B->C SOCl₂ D 2,4-Dichloro-6-methylnicotinamide (Final Product) C->D NH₃ (aq)

Caption: Conceptual synthetic workflow for 2,4-Dichloro-6-methylnicotinamide.

Reactivity Insights

The reactivity of 2,4-Dichloro-6-methylnicotinamide is dominated by the two chlorine substituents on the electron-deficient pyridine ring.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position (para to the ring nitrogen) is significantly more activated towards nucleophilic attack than the chlorine at the 2-position (ortho to the nitrogen). This is a classic reactivity pattern for chloropyridines. Researchers can exploit this differential reactivity for selective monosubstitution at the C4 position using various nucleophiles (e.g., amines, alkoxides, thiols).

  • Amide Group Chemistry: The primary amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. It can also participate in reactions typical of amides, though the electron-withdrawing nature of the ring may modulate its reactivity.

  • Cross-Coupling Reactions: The C-Cl bonds can potentially participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon-carbon or carbon-nitrogen bonds. This further enhances its utility as a synthetic intermediate.

Spectroscopic Profile

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic proton on the pyridine ring, the methyl protons, and the amide protons.

    • Aromatic Proton (H5): A singlet in the region of 7.5-8.5 ppm. Its chemical shift will be influenced by the adjacent chloro and methyl groups.

    • Methyl Protons (-CH₃): A singlet around 2.5-2.8 ppm.

    • Amide Protons (-NH₂): Two broad singlets, which may appear between 7.0-8.0 ppm, and are exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The carbons attached to chlorine atoms (C2, C4) would appear in the 140-160 ppm range, while the carbonyl carbon of the amide would be significantly downfield (>165 ppm).

  • IR Spectroscopy: Key vibrational bands would include:

    • N-H Stretching: Two bands in the 3200-3400 cm⁻¹ region for the primary amide.

    • C=O Stretching (Amide I): A strong absorption around 1680-1650 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency.[5]

    • Aromatic C=C and C=N Stretching: Several bands in the 1600-1450 cm⁻¹ region.

    • C-Cl Stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.

Applications in Research and Development

The primary value of 2,4-Dichloro-6-methylnicotinamide is as a chemical intermediate. Its polysubstituted and reactive nature makes it an attractive starting point for synthesizing libraries of compounds for screening.

  • Pharmaceutical Drug Discovery: Substituted nicotinamides are key components in a variety of biologically active molecules. For example, nicotinamide itself is a precursor to the metabolic cofactor NAD+ and an inhibitor of sirtuin 1 (SIRT1).[4] The dichloro-methyl scaffold allows for the systematic exploration of chemical space around the core nicotinamide structure to develop novel enzyme inhibitors or receptor modulators. The development of inhibitors for Nicotinamide N-methyltransferase (NNMT), an enzyme linked to various diseases, often involves modifying the nicotinamide scaffold.[6][7]

  • Agrochemicals: The pyridine ring is a common feature in many herbicides and pesticides. The specific substitution pattern of this molecule could be used to develop new agrochemical candidates with tailored properties.

  • Materials Science: Heterocyclic compounds are used in the development of organic electronics and functional materials. The reactivity of the chloro groups allows for the incorporation of this moiety into larger polymer chains or functional materials.

Safety and Handling

As with any halogenated organic compound, proper safety precautions are essential. The following information is based on safety data for structurally similar chemicals.[3][8][9]

  • Hazard Identification:

    • Causes skin irritation (H315).[3][8]

    • Causes serious eye irritation (H319).[3][8]

    • May cause respiratory irritation (H335).[8][9]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles or a face shield (EN 166).[9]

      • Hand Protection: Wear compatible protective gloves (e.g., nitrile rubber).

      • Skin and Body Protection: Wear a lab coat and long-sleeved clothing.

    • Hygiene: Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.

  • First Aid:

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

    • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[3]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

    • If Swallowed: Rinse mouth. Get medical advice/attention if you feel unwell.

Experimental Protocol: Generalized Synthesis of a Dichloronicotinamide

This protocol provides a generalized, illustrative procedure for the amidation of a dichloronicotinic acid precursor. Causality: The conversion of the carboxylic acid to an acyl chloride in the first step is critical because the acyl chloride is a much more reactive electrophile than the parent acid, allowing for efficient reaction with the ammonia nucleophile.

Objective: To convert 2,4-Dichloro-6-methylnicotinic acid to 2,4-Dichloro-6-methylnicotinamide.

Materials:

  • 2,4-Dichloro-6-methylnicotinic acid (1 equivalent)

  • Thionyl chloride (SOCl₂) (2-3 equivalents)

  • Toluene (anhydrous)

  • Ammonium hydroxide (NH₄OH, 28-30% aqueous solution)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Acyl Chloride Formation (Self-Validating System):

    • Suspend 2,4-Dichloro-6-methylnicotinic acid (1 eq.) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Slowly add thionyl chloride (2.5 eq.) to the suspension at room temperature.

    • Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases and the solution becomes clear. This visual cue serves as an in-process check for reaction completion.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporation). This step is crucial to prevent quenching of the ammonia in the next step.

  • Amidation (Self-Validating System):

    • Dissolve the crude acyl chloride residue in anhydrous dichloromethane (DCM).

    • Cool the DCM solution in an ice bath to 0-5°C. This is to control the exothermicity of the reaction with ammonia.

    • Slowly add concentrated ammonium hydroxide solution (5 eq.) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10°C. A white precipitate of the amide product should form immediately. The formation of a precipitate is a key indicator that the desired reaction is occurring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification (Self-Validating System):

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine. Each wash removes specific impurities, providing a self-validating purification sequence.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 2,4-Dichloro-6-methylnicotinamide.

References

  • Guidechem. (n.d.). 2,4-Dichloro-N-methylnicotinamide 2807450-45-7 wiki.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: N-Methylnicotinamide.
  • PubChem. (n.d.). Methyl 2,4-dichloro-6-methylnicotinate.
  • SynQuest Laboratories, Inc. (2016, December 8). Ethyl 2,4-dichloro-6-methylnicotinate Safety Data Sheet.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 2-Chloro-6-methylnicotinamide.
  • NextSDS. (n.d.). 2,4-dichloro-6-Methylnicotinonitrile — Chemical Substance Information.
  • InvivoChem. (n.d.). 6-Methylnicotinamide I CAS#: 6960-22-1.
  • Cayman Chemical. (n.d.). Nicotinamide - PRODUCT INFORMATION.
  • ChemScene. (n.d.). 38367-36-1 | 2,4-Dichloro-6-methylnicotinonitrile.
  • Sigma-Aldrich. (n.d.). 2,6-Dichloro-4-methylnicotinamide | 38841-54-2.
  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.
  • Neel, F., et al. (2017).
  • Policarpo, R. L., et al. (2019). High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of Medicinal Chemistry.

Sources

Exploratory

2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7): Synthesis, Mechanisms, and Applications in Targeted Protein Degradation

Executive Summary 2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7) is a highly functionalized, electron-deficient pyridine derivative that serves as a cornerstone intermediate in modern medicinal chemistry[1]. Its uni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7) is a highly functionalized, electron-deficient pyridine derivative that serves as a cornerstone intermediate in modern medicinal chemistry[1]. Its unique orthogonal reactivity makes it an ideal building block for synthesizing complex heterocyclic scaffolds, most notably thienopyridine carboxamides . These downstream compounds are currently at the forefront of oncology research as potent inhibitors of Ubiquitin-Specific Proteases 28 and 25 (USP28/USP25)[2], which are critical for the stabilization of major oncoproteins like c-MYC and NOTCH1[3].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, its strategic role in drug design, and field-proven, self-validating synthetic protocols for its preparation and downstream elaboration.

Chemical Identity & Physicochemical Profiling

Understanding the physical and structural properties of 2,4-Dichloro-6-methylnicotinamide is critical for optimizing reaction conditions, particularly regarding its solubility and behavior during nucleophilic aromatic substitution (SNAr).

Table 1: Physicochemical Properties

Property Value / Description
IUPAC Name 2,4-Dichloro-6-methylpyridine-3-carboxamide
CAS Number 70593-58-7
Molecular Formula C7H6Cl2N2O[1]
Molecular Weight 205.04 g/mol [4]
Appearance White to off-white crystalline solid
Solubility Profile Soluble in DMF, DMSO, and THF; poorly soluble in cold water and non-polar hydrocarbons.

| Therapeutic Axis | Oncology (USP28/USP25 inhibitors)[3], Immunology (Cytokine production inhibitors)[5] |

Strategic Role in Drug Design: The USP28/USP25 Axis

In drug development, 2,4-Dichloro-6-methylnicotinamide is primarily utilized to construct inhibitors targeting the deubiquitinating enzymes (DUBs) USP28 and USP25[2].

The Mechanistic Causality: USP28 acts as a crucial stabilizer for several master transcription factors and oncoproteins, including c-MYC , NOTCH1 , and LSD1 [3]. In healthy cells, c-MYC is rapidly polyubiquitinated and sent to the 26S proteasome for degradation. However, in many cancers (e.g., T-cell acute lymphoblastic leukemia and colon cancer), USP28 cleaves these ubiquitin chains, granting c-MYC unnatural longevity and driving tumorigenesis[2].

By incorporating the 2,4-Dichloro-6-methylnicotinamide scaffold into thienopyridine derivatives, researchers can synthesize small molecules that covalently or allosterically block the USP28 catalytic domain[3]. This restores the normal ubiquitination cycle, leading to the targeted degradation of c-MYC and subsequent tumor suppression.

USP28_Pathway USP28 USP28 Enzyme (Active) Oncoprotein c-MYC / NOTCH1 (Ubiquitinated) USP28->Oncoprotein Deubiquitination StableProtein c-MYC / NOTCH1 (Stabilized & Oncogenic) Oncoprotein->StableProtein Prevents Degradation Proteasome 26S Proteasome Complex Oncoprotein->Proteasome Polyubiquitination (When USP28 Inhibited) Degradation Targeted Protein Degradation (Tumor Suppression) Proteasome->Degradation Proteolytic Cleavage Inhibitor Thienopyridine Inhibitor (Derived from CAS 70593-58-7) Inhibitor->USP28 Inhibits Catalytic Domain

Fig 1. USP28-mediated oncoprotein stabilization and mechanism of targeted thienopyridine inhibitors.

Structural Reactivity & Orthogonal Functionalization

The value of 2,4-Dichloro-6-methylnicotinamide lies in its highly predictable, regioselective reactivity. It is a masterpiece of orthogonal functionalization, allowing chemists to perform sequential modifications without protecting groups.

Table 2: Regioselective Reactivity Profile

Functional Group Electronic Effect Role in Downstream Synthesis
Pyridine Nitrogen Strongly Electron-Withdrawing Activates the 2- and 4- positions for Nucleophilic Aromatic Substitution (SNAr).
3-Carboxamide Electron-Withdrawing Precursor to the 3-nitrile. Synergistically hyper-activates the 2-chloro position.
2-Chloro Highly Electrophilic Primary SNAr site. Displaced first by thiols (e.g., methyl thioglycolate) due to dual activation from the ring nitrogen and 3-carboxamide/nitrile.
4-Chloro Moderately Electrophilic Secondary SNAr site. Retained during initial cyclization; later displaced by amines/alkoxides to tune drug potency.

| 6-Methyl | Inductive / Steric | Provides steric shielding, preventing unwanted side reactions at the 5-position; modulates lipophilicity. |

Validated Synthetic Methodologies

The following protocols detail the synthesis of 2,4-Dichloro-6-methylnicotinamide from its carboxylic acid precursor, and its subsequent dehydration to the nitrile intermediate required for thienopyridine cyclization[2]. These methodologies are designed as self-validating systems , ensuring high trustworthiness and reproducibility at the bench.

Synthesis_Workflow SM 2,4-Dichloro-6-methyl- nicotinic acid AcidChloride Nicotinoyl Chloride Intermediate SM->AcidChloride (COCl)2, DMF CH2Cl2, 2h Amide 2,4-Dichloro-6-methyl- nicotinamide (CAS: 70593-58-7) AcidChloride->Amide NH4OH THF, 0°C Nitrile 2,4-Dichloro-6-methyl- nicotinonitrile Amide->Nitrile POCl3 Reflux, 2h Thienopyridine Thienopyridine Core Scaffold Nitrile->Thienopyridine Methyl thioglycolate Base, Cyclization

Fig 2. Step-by-step synthetic workflow from nicotinic acid to the thienopyridine core scaffold.

Protocol A: Synthesis of 2,4-Dichloro-6-methylnicotinamide

Objective: Conversion of 2,4-dichloro-6-methylnicotinic acid to the target amide[2].

  • Activation (Acid Chloride Formation): Suspend 2,4-dichloro-6-methylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 25 volumes). Portion-wise, add oxalyl chloride (5.0 eq) at room temperature.

    • Causality: Oxalyl chloride is strictly preferred over thionyl chloride to avoid harsh heating that could degrade the electron-deficient pyridine ring.

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.

    • Self-Validation Checkpoint: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent, which actively converts the acid to the acyl chloride. This process releases equimolar amounts of CO, CO2, and HCl gases. Immediate, vigorous effervescence is your visual confirmation of reaction initiation. The complete cessation of gas evolution (typically after 2 hours) serves as a reliable endpoint indicator[2].

  • Amidation: Concentrate the reaction mixture under reduced pressure to entirely remove excess oxalyl chloride. Resuspend the crude intermediate in anhydrous THF and cool to 0°C. Dropwise, add aqueous ammonium hydroxide (NH4OH).

    • Causality: The nucleophilic acyl substitution by ammonia is highly exothermic. Strict cooling to 0°C suppresses competitive hydrolysis of the highly activated 2-chloro position.

    • Isolation: Filter the resulting white precipitate, wash with cold water to remove ammonium chloride byproducts, and dry in vacuo.

Protocol B: Dehydration to 2,4-Dichloro-6-methylnicotinonitrile

Objective: Activating the scaffold for downstream Thorpe-Ziegler cyclization[3].

  • Dehydration: Suspend 2,4-Dichloro-6-methylnicotinamide (1.0 eq) in neat phosphorus oxychloride (POCl3, 15 volumes). Heat the mixture to reflux for 2 hours.

    • Causality: POCl3 acts dually as the solvent and the dehydrating agent. It phosphorylates the amide oxygen, creating a superior leaving group (dichlorophosphate) that undergoes elimination to yield the nitrile[3].

    • Self-Validation Checkpoint: The starting amide is poorly soluble in cold POCl3, presenting as a heterogeneous suspension. As the reaction proceeds and the polar amide is converted into the highly lipophilic nitrile, the mixture will transition into a clear, homogeneous solution , visually confirming completion.

  • Quenching: Cool the mixture to room temperature and carefully pour it over vigorously stirred crushed ice.

    • Causality: POCl3 reacts violently with water. The ice quench absorbs the massive exotherm, preventing the thermal hydrolysis of the newly formed nitrile back to the starting amide. Extract with DCM, wash with brine, and concentrate to yield the functionalized nitrile.

Downstream Elaboration: Thienopyridine Scaffolds

Once the nitrile is formed, the scaffold is primed for the synthesis of USP28 inhibitors or cytokine modulators[5].

In a classic Gewald-type sequence, the 2,4-dichloro-6-methylnicotinonitrile is reacted with a thiol-containing nucleophile (e.g., methyl thioglycolate) in the presence of a mild base (like DIPEA or Na2CO3). Because the 2-chloro position is hyper-activated by both the pyridine nitrogen and the ortho-nitrile, SNAr occurs exclusively at the 2-position. The resulting thioether intermediate contains an active methylene group that immediately undergoes a base-catalyzed intramolecular Thorpe-Ziegler cyclization onto the adjacent 3-nitrile. This elegantly forms a 3-amino-thieno[2,3-b]pyridine bicyclic core, leaving the 4-chloro position perfectly intact for late-stage diversification (e.g., Suzuki couplings or Buchwald-Hartwig aminations) to optimize target binding affinity.

References

  • Title: CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents URL
  • Title: WO2017139778A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents URL
  • Title: EP1716851A1 - Thioamides and salts thereof and cytokine production inhibitors containing both Source: Google Patents URL
  • Title: CAS 70593-58-7 | 2,4-Dichloro-6-methylnicotinamide, ≥95% Source: Howei Pharm URL: [Link]

Sources

Foundational

2,4-Dichloro-6-methylnicotinamide: Molecular Weight Profiling, Analytical Validation, and Application Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern drug discovery and agrochemical development, functionalized pyridines s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyridines serve as critical building blocks. 2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7), also known as 2,4-dichloro-6-methylpyridine-3-carboxamide, is a highly versatile intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including ubiquitin-specific protease (USP) inhibitors, as well as advanced crop protection agents[1][3].

This whitepaper provides an authoritative analysis of the molecular weight and physicochemical properties of 2,4-dichloro-6-methylnicotinamide. Furthermore, it outlines field-proven, self-validating protocols for its analytical characterization via mass spectrometry and details its synthetic utility in downstream workflows.

Chemical Identity & Molecular Weight Profiling

Understanding the exact mass and isotopic distribution of a halogenated compound is paramount for accurate mass spectrometry and stoichiometric calculations. While the average molecular weight of 2,4-dichloro-6-methylnicotinamide is 205.04 g/mol , its monoisotopic exact mass is 203.9857 Da [2].

This discrepancy arises from the natural isotopic abundance of chlorine. Chlorine exists primarily as two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%). Because 2,4-dichloro-6-methylnicotinamide contains two chlorine atoms, its mass spectrum will exhibit a highly characteristic M, M+2, and M+4 isotopic cluster in an approximate 9:6:1 intensity ratio.

Quantitative Atomic Breakdown

To facilitate precise stoichiometric scaling in synthetic workflows, the atomic mass contributions are summarized below:

ElementAtomic CountAverage Atomic Mass ( g/mol )Total Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 712.01184.07741.01%
Hydrogen (H) 61.0086.0482.95%
Chlorine (Cl) 235.45070.90034.58%
Nitrogen (N) 214.00728.01413.66%
Oxygen (O) 115.99915.9997.80%
Total 18 - 205.038 ≈ 205.04 100.00%

Table 1: Stoichiometric mass contribution for C7H6Cl2N2O.

Analytical Validation: LC-HRMS Protocol

To empirically validate the molecular weight and purity of synthesized or procured 2,4-dichloro-6-methylnicotinamide, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Water and Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an ionizing agent. It facilitates the protonation of the amide nitrogen in the electrospray source, dramatically enhancing the [M+H]+ signal yield.

  • Chromatographic Separation:

    • Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

    • Causality: The hydrophobic nature of the dichloropyridine ring ensures adequate retention on the non-polar C18 stationary phase, while the rapid gradient allows for sharp, symmetrical peak elution, minimizing ion suppression.

  • Mass Spectrometry (ESI+):

    • Operate the Quadrupole Time-of-Flight (Q-TOF) analyzer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

    • Causality: The primary amide group readily accepts a proton. The system will detect the protonated molecule [M+H]+ at an exact m/z of 205.9935 (using the 35Cl isotopes).

  • Data Interpretation:

    • Extract the chromatogram for m/z 205.99. Verify the isotopic pattern.

    • Causality: The self-validating check for this protocol is the isotopic signature. If the M, M+2 ( m/z 207.99), and M+4 ( m/z 209.99) peaks do not align with the theoretical 9:6:1 ratio, the system flags potential co-eluting impurities or structural degradation.

MS_Workflow A Sample Prep (1 µg/mL, 0.1% FA) B UHPLC Separation (C18 Column) A->B Injection C ESI+ Ionization (Protonation) B->C Elution D Q-TOF Mass Analyzer (High Res) C->D Ion Transfer E Detection m/z 205.99[M+H]+ D->E Mass Sorting

Fig 1: LC-HRMS workflow for 2,4-dichloro-6-methylnicotinamide molecular weight validation.

Synthetic Utility & Application Workflows

2,4-Dichloro-6-methylnicotinamide is rarely an end-product; it is a highly reactive intermediate. The two labile chlorine atoms at the 2- and 4-positions of the pyridine ring are highly susceptible to nucleophilic aromatic substitution ( SN​Ar ), allowing for rapid diversification.

Applications in Drug Discovery and Agrochemicals
  • Oncology (USP28/USP25 Inhibitors): The compound is utilized to synthesize thienopyridine carboxamides. These complex molecules inhibit Ubiquitin-Specific Proteases (USP28 and USP25), which are critical in regulating the stability of the MYC oncoprotein in various cancers [3].

  • Crop Protection: The scaffold is heavily patented for use in melt granules and suspension concentrates aimed at controlling phytopathogenic fungi and agricultural pests [4].

Step-by-Step Synthesis Protocol: Acid to Amide

To generate 2,4-dichloro-6-methylnicotinamide from its carboxylic acid precursor, researchers employ a highly controlled amidation workflow:

  • Activation of the Carboxylic Acid:

    • Suspend 2,4-dichloro-6-methylnicotinic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add Oxalyl Chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of N,N-Dimethylformamide (DMF).

    • Causality: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate. This intermediate rapidly attacks the carboxylic acid to form the acid chloride, releasing volatile CO and CO 2​ gases. The evolution of gas drives the reaction to irreversible completion.

  • Amidation:

    • Concentrate the reaction mixture under reduced pressure to remove unreacted oxalyl chloride (preventing side-reactions). Redissolve the crude acid chloride in DCM and cool to 0°C. Slowly introduce aqueous Ammonia (NH 4​ OH, 5.0 eq).

    • Causality: Ammonia acts as a strong nucleophile, attacking the activated acyl carbon. Maintaining a 0°C environment controls the highly exothermic nature of the amidation and suppresses the competitive hydrolysis of the acid chloride back to the starting material.

  • Workup and Purification:

    • Dilute the mixture with water, extract with Ethyl Acetate, wash with brine, and dry over anhydrous Na 2​ SO 4​ . Concentrate and recrystallize the crude solid from Ethanol.

    • Causality: Recrystallization leverages the differential solubility of the target amide versus inorganic salts and organic impurities, yielding high-purity 2,4-dichloro-6-methylnicotinamide ready for downstream cross-coupling.

Synthesis_Pathway A 2,4-Dichloro-6-methylnicotinic acid (Starting Material) B Acid Chloride Intermediate (Highly Reactive) A->B Oxalyl Chloride, DMF (cat.) C 2,4-Dichloro-6-methylnicotinamide (MW: 205.04 g/mol) B->C NH3 (aq), 0°C D Thienopyridine Carboxamides (USP28 Inhibitors) C->D SNAr / Cross-Coupling E Agrochemicals (Fungicides/Insecticides) C->E Derivatization

Fig 2: Synthetic pathway from nicotinic acid to 2,4-dichloro-6-methylnicotinamide and derivatives.

Conclusion

The molecular weight of 2,4-dichloro-6-methylnicotinamide (205.04 g/mol ) and its unique isotopic distribution dictate its analytical handling and mass spectrometric validation. By leveraging its highly reactive di-chlorinated pyridine core, researchers can utilize this molecule as a foundational node in the synthesis of next-generation therapeutics and advanced agrochemicals. Strict adherence to the outlined LC-HRMS and synthetic protocols ensures high-fidelity data and robust yields in downstream applications.

References

  • World Intellectual Property Organization. "Thienopyridine carboxamides as ubiquitin-specific protease inhibitors." Patent WO2017139778A1.
  • European Patent Office. "Melt granules." Patent EP1882414A1.
Exploratory

Engineering Thienopyridine Scaffolds: A Technical Guide on 2,4-Dichloro-6-methylnicotinamide and its Derivatives in Targeted Oncology

Executive Summary In the landscape of modern medicinal chemistry, the design of highly selective deubiquitinase (DUB) inhibitors has emerged as a frontier in targeted oncology. At the core of this chemical space lies 2,4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective deubiquitinase (DUB) inhibitors has emerged as a frontier in targeted oncology. At the core of this chemical space lies 2,4-Dichloro-6-methylnicotinamide (CAS 70593-58-7) , a privileged, polyfunctionalized pyridine building block. This compound serves as the foundational precursor for synthesizing thieno[2,3-b]pyridine carboxamides—potent inhibitors of Ubiquitin-Specific Proteases 28 and 25 (USP28/25) [1][2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between bench-level synthetic methodologies and downstream pharmacological applications. This guide deconstructs the structural rationale of the scaffold, details self-validating synthetic protocols, and maps the mechanistic pathways by which its derivatives dismantle tumor progression.

Chemical Profiling & Structural Rationale

The utility of 2,4-dichloro-6-methylnicotinamide is dictated by its precise electronic and steric topology. The strategic placement of functional groups allows for orthogonal, late-stage diversification:

  • 2-Chloro Substituent: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the 3-carboxamide group. It acts as the primary site for thiol attack during bicyclic ring formation.

  • 4-Chloro Substituent: Provides a secondary electrophilic site. Following the cyclization of the thienopyridine core, this position can be leveraged for Suzuki-Miyaura cross-coupling or secondary amination to tune the inhibitor's binding affinity within the USP28 active site.

  • 3-Carboxamide: Serves as a latent electrophile. Upon dehydration to a nitrile, it becomes the critical electron sink required for the Thorpe-Ziegler cyclization.

Quantitative Physicochemical Data

To ensure reproducibility and facilitate analytical tracking, the foundational metrics of the scaffold are summarized below.

ParameterSpecification / Value
Chemical Name 2,4-Dichloro-6-methylnicotinamide
CAS Registry Number 70593-58-7
Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol
Topological Polar Surface Area (TPSA) 56.0 Ų
Appearance White to off-white crystalline solid
Typical Synthetic Yield 85% – 92% (from nicotinic acid precursor)
Primary Downstream Scaffold Thieno[2,3-b]pyridine carboxamides

Experimental Workflows: Synthesis & Derivatization

The following protocols detail the transformation of the commercially available starting material (2,4-dichloro-6-methylnicotinic acid) into the active thienopyridine pharmacophore. Every protocol is designed as a self-validating system , ensuring that intermediate integrity is analytically confirmed before progressing.

Protocol 1: Vilsmeier-Haack Mediated Amidation

Objective: Synthesize 2,4-dichloro-6-methylnicotinamide from 2,4-dichloro-6-methylnicotinic acid.

  • Step 1 (Activation): Dissolve 2,4-dichloro-6-methylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Step 2 (Amidation): Stir the mixture at room temperature for 2 hours. Concentrate the acid chloride intermediate in vacuo, redissolve in THF, and slowly add to a cold (0 °C) solution of aqueous ammonium hydroxide (NH4OH, 5.0 eq). Stir for 1 hour.

  • Causality & Rationale: Why use oxalyl chloride with catalytic DMF? DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate converts the carboxylic acid to an acid chloride under exceptionally mild conditions, preventing the degradation of the sensitive 2,4-dichloro pyridine ring that would occur under harsh refluxing with thionyl chloride.

  • Self-Validation System: Reaction completion is validated via LC-MS. The target mass must show an [M+H]+ peak at m/z 205.04. TLC (UV 254 nm) should indicate the complete consumption of the highly polar acid starting material.

Protocol 2: Dehydration to 2,4-Dichloro-6-methylnicotinonitrile

Objective: Convert the primary amide into an electrophilic nitrile trap for subsequent cyclization.

  • Step 1: Suspend 2,4-dichloro-6-methylnicotinamide (1.0 eq) in phosphorus oxychloride (POCl3, 10 volumes).

  • Step 2: Heat the mixture to reflux (105 °C) for 2–3 hours.

  • Step 3: Cool to room temperature, carefully quench over crushed ice, and extract with ethyl acetate. Wash the organic layer with saturated NaHCO3 and brine, then dry over Na2SO4.

  • Causality & Rationale: POCl3 acts as both the solvent and the dehydrating agent. It phosphorylates the amide oxygen, creating a superior leaving group that facilitates the elimination of water to form the nitrile. This nitrile is mandatory; without it, the intramolecular carbon-carbon bond formation in the next step cannot occur.

  • Self-Validation System: Analyze the isolated product via FT-IR spectroscopy. The system is validated by the disappearance of the broad primary amide N-H stretching bands (~3300 and ~3180 cm-1) and the emergence of a sharp, distinct C≡N stretch at ~2220 cm-1.

Protocol 3: Thorpe-Ziegler Cyclization to Thieno[2,3-b]pyridine

Objective: Construct the bicyclic USP28 inhibitor core.

  • Step 1: Dissolve the nicotinonitrile intermediate (1.0 eq) and methyl thioglycolate (1.1 eq) in anhydrous methanol.

  • Step 2: Add sodium methoxide (NaOMe, 2.0 eq) dropwise at 0 °C. Heat the reaction to 60 °C for 4 hours.

  • Causality & Rationale: This is a tandem reaction. First, the thiolate anion executes an SNAr at the 2-chloro position. Second, the base deprotonates the active methylene of the newly attached thioglycolate. This carbanion attacks the adjacent electrophilic nitrile carbon (Thorpe-Ziegler cyclization), followed by tautomerization to yield the stable 3-amino-thieno[2,3-b]pyridine scaffold.

  • Self-Validation System: 1H NMR (DMSO-d6) must confirm the structural rearrangement. Validation is achieved by observing a new broad singlet integrating for two protons around δ 5.5–6.5 ppm (the newly formed exocyclic -NH2 group) and the retention of the pyridine C5 proton singlet.

Pharmacological Application: USP28 Inhibition

The derivatives synthesized from 2,4-dichloro-6-methylnicotinamide are primarily utilized to target USP28. USP28 is a deubiquitinating enzyme that plays a critical role in tumor progression by stabilizing key oncogenic transcription factors, most notably c-MYC [3].

In healthy cellular homeostasis, c-MYC is ubiquitinated by the E3 ligase FBW7, marking it for rapid proteasomal degradation. However, in malignancies such as Colorectal Cancer and Lung Squamous Cell Carcinoma (LSCC), USP28 is overexpressed. It binds to FBW7 and continuously removes the ubiquitin chains from c-MYC, granting the oncoprotein an unnaturally extended half-life and driving unchecked cellular proliferation [4].

By deploying thienopyridine-based inhibitors, researchers can selectively block the catalytic cleft of USP28. This pharmacological intervention restores the natural degradation cycle of c-MYC, eliciting dramatic tumor regression in vivo[5].

Mechanistic Pathway Visualization

USP28_Pathway cMYC c-MYC (Oncoprotein) Ub_cMYC Ubiquitinated c-MYC cMYC->Ub_cMYC Ubiquitination Ub_cMYC->cMYC Deubiquitination Degradation Proteasomal Degradation Ub_cMYC->Degradation Destabilization USP28 USP28 (Deubiquitinase) USP28->Ub_cMYC Inhibitor Thienopyridine Inhibitor Inhibitor->USP28 Blocks Activity FBW7 FBW7 (E3 Ligase) FBW7->cMYC

Fig 1: Mechanism of USP28-mediated c-MYC stabilization and its targeted inhibition.

Conclusion

2,4-Dichloro-6-methylnicotinamide is far more than a simple reagent; it is a meticulously designed molecular chassis. By mastering the regioselective transformations of its chloro and carboxamide groups, drug development professionals can efficiently access the thieno[2,3-b]pyridine pharmacophore. As the clinical interest in DUB inhibitors accelerates, the synthetic workflows and structural rationales outlined in this guide provide a robust, self-validating foundation for the discovery of next-generation oncology therapeutics.

References

  • Guerin, D. J., Bair, K. W., Caravella, J. A., et al. "Thienopyridine carboxamides as ubiquitin-specific protease inhibitors." World Intellectual Property Organization, WO2017139778A1 (2017).
  • Popov, N., Wanzel, M., Madiredjo, M., et al. "The ubiquitin-specific protease USP28 is required for MYC stability." Nature Cell Biology 9.7 (2007): 765-774. URL:[Link]

  • Diefenbacher, M. E., Popov, N., Blake, S. M., et al. "The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer." Journal of Clinical Investigation 124.8 (2014): 3407-3418. URL:[Link]

  • Prieto-Garcia, C., Hartmann, O., Rechel, M., et al. "USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma." eLife 10 (2021): e71596. URL:[Link]

Sources

Foundational

The Biological Significance of Chlorinated Nicotinamides: A Comprehensive Technical Guide

Structural Biology & Chemical Foundations Chlorinated nicotinamides represent a highly versatile class of heterocyclic compounds characterized by a pyridine ring substituted with a carboxamide group and one or more chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Biology & Chemical Foundations

Chlorinated nicotinamides represent a highly versatile class of heterocyclic compounds characterized by a pyridine ring substituted with a carboxamide group and one or more chlorine atoms. The biological significance of these molecules is fundamentally driven by the stereoelectronic effects of the halogen substitution. The high electronegativity of the chlorine atom alters the electron density of the pyridine ring, while its atomic radius introduces significant steric hindrance.

Depending on the position of the chlorine atom (e.g., 2-chloro vs. 6-chloro), these derivatives exhibit radically different biological activities, ranging from potent neurotoxins in agricultural pests to highly selective antimicrobial agents and critical industrial precursors. This guide synthesizes the mechanistic pathways, therapeutic potential, and biocatalytic workflows central to chlorinated nicotinamide research.

Pillar I: Agrochemical Neurotoxicity (Neonicotinoids)

The most globally recognized application of chlorinated nicotinamides is in agriculture, specifically as neonicotinoid insecticides like imidacloprid and acetamiprid. These compounds feature a 6-chloro-3-pyridyl moiety that mimics the structure of nicotine, allowing them to selectively target the central nervous system of insects[1].

Mechanism of Action

Imidacloprid acts as a potent agonist at the postsynaptic nicotinic acetylcholine receptors (nAChRs)[2]. The selectivity of chlorinated nicotinamides for insects over mammals is dictated by a structural nuance: the nitro group of the insecticide binds to a specific cationic subsite present in insect nAChRs (specifically the α4β2 and α7 subtypes), whereas mammalian nAChRs possess an anionic site that repels the compound[3].

Upon binding, the compound triggers a conformational change that forces the ion channel open, leading to an uncontrolled influx of extracellular Na⁺ and efflux of intracellular K⁺[1]. This rapid membrane depolarization triggers a massive intracellular Ca²⁺ influx, which subsequently activates the ERK/MAPK signaling cascade, ultimately resulting in synaptic overstimulation, paralysis, and death[4].

nAChR_Pathway A Imidacloprid (Chloronicotinyl) B Binds Insect nAChR (α4β2 / α7 subtypes) A->B High Affinity Binding C Receptor Conformational Change B->C D Na+ Influx & K+ Efflux C->D Channel Opening E Membrane Depolarization D->E F Intracellular Ca2+ Increase E->F Voltage-gated channels G ERK/MAPK Cascade Activation F->G Signaling Cascade H Synaptic Overstimulation & Paralysis G->H Neurotoxicity

Imidacloprid-induced nAChR signaling and neurotoxicity pathway in insects.

Pillar II: Antimicrobial and Antitubercular Therapeutics

Beyond agrochemicals, the 2-chloronicotinamide scaffold has emerged as a critical pharmacophore in drug discovery. By functionalizing the amide nitrogen with various aromatic or heterocyclic rings, researchers have developed compounds that disrupt antimicrobial resistance (AMR) proteins and inhibit mycobacterial growth.

Recent structural modifications, such as the synthesis of N-(3-Benzyl-5-hydroxyphenyl)-2-chloronicotinamide derivatives, have yielded exceptional antitubercular agents. For instance, substituting the amide group with highly lipophilic moieties (e.g., a cyclohexyl group) dramatically increases cell wall penetration in Mycobacterium tuberculosis, resulting in Minimal Inhibitory Concentrations (MIC) as low as 0.625 μg/mL against the H37Ra strain[5]. Furthermore, halogenated phenyl derivatives like N-(2-bromophenyl)-2-chloronicotinamide have demonstrated potent fungicidal and bactericidal properties against Candida albicans and Enterococcus faecalis[6].

Quantitative Biological Activity Summary

Table 1: Biological Activity Metrics of Key Chlorinated Nicotinamide Derivatives

Compound / DerivativeTarget OrganismBiological Activity MetricMechanism / Notes
Imidacloprid (6-chloro-3-pyridyl)Insects (P. xylostella, etc.)LD50 (Rat Oral): 475 mg/kg[2]Agonist at insect nAChR (α4β2 / α7 subtypes)[2]
Compound 6g (Cyclohexyl derivative)M. tuberculosis H37RaMIC: 0.625 μg/mL[5]Highly selective antitubercular agent (SI > 80)[5]
N-(2-bromophenyl)-2-chloronicotinamide Enterococcus faecalisMIC: 32 µM[6]Disrupts AMR-related proteins[6]
N-(2-bromophenyl)-2-chloronicotinamide Candida albicansMIC: 64.1 µM[6]Broad-spectrum fungicidal activity[6]

Pillar III: Biocatalysis and Industrial Precursor Synthesis

2-Chloronicotinic acid (2-CA) is a high-value building block derived from 2-chloronicotinamide. It is essential for synthesizing modern agrochemicals (e.g., nicosulfuron) and pharmaceuticals (e.g., the HIV reverse transcriptase inhibitor nevirapine)[7]. Traditional chemical hydrolysis of 2-chloronicotinamide requires harsh alkaline conditions and high temperatures, generating toxic byproducts. Biocatalysis using microbial amidases offers a green alternative, though it presents unique biochemical challenges.

The Steric Challenge and Enzyme Engineering

Wild-type amidases, such as Pa-Ami from Pantoea sp., exhibit low catalytic efficiency toward 2-chloronicotinamide. The chlorine atom at the 2-position creates severe steric hindrance and electronic repulsion, increasing the distance between the enzyme's nucleophilic serine residue and the substrate's carbonyl carbon[8]. To overcome this, structure-guided saturation mutagenesis is employed. The mutation G175A alters the conformation of the catalytic site, while A305T widens the substrate access tunnel, resulting in a 10-fold increase in catalytic efficiency ( kcat​/Km​ )[8].

Biocatalysis_Workflow Substrate 2-Chloronicotinamide (Substrate) Enzyme Engineered Amidase (Pa-Ami G175A) Substrate->Enzyme Binding Process Fed-Batch Hydrolysis (40°C, pH 8.0) Enzyme->Process Catalysis Product 2-Chloronicotinic Acid (2-CA) + NH3 Process->Product 94.2% Conversion

Biocatalytic conversion of 2-chloronicotinamide to 2-chloronicotinic acid via engineered Pa-Ami.

Protocol: Self-Validating Fed-Batch Biocatalytic Production of 2-CA

To achieve industrial-scale yields (up to 370 mM of 2-CA)[7], a fed-batch system must be utilized to prevent substrate inhibition. This protocol is designed as a self-validating loop, utilizing real-time analytical feedback to dictate experimental progression.

Step 1: Biocatalyst Preparation & Initialization

  • Action: Express the recombinant Pantoea sp. Pa-Ami (G175A/A305T mutant) in E. coli BL21(DE3). Resuspend harvested cells in 50 mM phosphate buffer.

  • Causality: The engineered mutant is strictly required to accommodate the 2-chloro steric bulk. The phosphate buffer provides initial ionic stability for the enzyme's tertiary structure.

Step 2: Reaction Initialization and Thermal Control

  • Action: Transfer the suspension to a bioreactor and add an initial charge of 50 mM 2-chloronicotinamide. Maintain the temperature strictly at 40°C.

  • Causality: 40°C is the thermodynamic sweet spot; higher temperatures accelerate thermal denaturation of the amidase, while lower temperatures fail to overcome the activation energy barrier imposed by the chlorinated substrate[9].

Step 3: pH-Stat Feedback Loop (Self-Validation Mechanism)

  • Action: Engage an automated pH-stat titrator loaded with 1 M HCl, set to maintain the bioreactor at exactly pH 8.0.

  • Causality: As the amidase hydrolyzes the amide bond, ammonia (NH₃) is released into the solution, driving the pH upward. If the pH exceeds 8.5, the protonation state of the catalytic triad (Ser177-Ser153-Lys80) is disrupted, quenching the reaction[8]. The volume of HCl dispensed serves as a real-time, self-validating proxy for the reaction rate.

Step 4: HPLC-Guided Substrate Feeding

  • Action: Continuously sample the reactor and monitor substrate depletion via HPLC (UV detection at 254 nm). Once the substrate concentration drops below 10 mM, inject a fresh aliquot of 2-chloronicotinamide.

  • Causality: Batch loading the entire 370 mM of substrate upfront would cause severe substrate inhibition, crashing the enzyme. Feeding based on real-time HPLC data ensures the enzyme operates at V_max without being overwhelmed[7].

Step 5: Product Recovery

  • Action: Upon reaching >94.2% conversion[7], terminate the reaction via thermal inactivation (80°C for 10 min). Centrifuge to remove cell debris. Acidify the supernatant to pH 2.0 using concentrated HCl to precipitate the 2-CA. Filter and dry.

References

  • [7] Zheng, R. C., et al. (2018). Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid. PubMed. URL:

  • [8] Zheng, R. C., et al. (2019). Structure-Based Engineering of Amidase from Pantoea sp. for Efficient 2-Chloronicotinic Acid Biosynthesis. PMC. URL:

  • [9] Gong, J., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. PMC. URL:

  • [5] Li, Y., et al. (2017). Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents. PMC. URL:

  • [6] Stankovic, J. A., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. ResearchGate. URL:

  • [1] Motaung, T. E. (2021). Chloronicotinyl insecticide imidacloprid: agricultural relevance, pitfalls and emerging opportunities. University of Pretoria. URL:

  • [2] Phua, D. H., et al. (2018). Neonicotinoid Poisoning and Management. Indian Journal of Critical Care Medicine. URL:

  • [4] Department of Pesticide Regulation (DPR). (2005). Imidacloprid: Risk Characterization Document. URL:

  • [3] Abou-Donia, M. B., et al. (2008). Imidacloprid Induces Neurobehavioral Deficits and Increases Expression of Glial Fibrillary Acidic Protein in the Motor Cortex. URL:

Sources

Exploratory

The Enigmatic Core: A Technical Guide to the Medicinal Chemistry of 2,4-Dichloro-6-methylnicotinamide and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Nicotinamide and its derivatives represent a cornerstone in medicinal chemistry, serving as crucial scaffolds for the development of novel therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide and its derivatives represent a cornerstone in medicinal chemistry, serving as crucial scaffolds for the development of novel therapeutics. This guide delves into the nuanced world of substituted nicotinamides, with a specific focus on the yet-to-be-fully-explored compound, 2,4-Dichloro-6-methylnicotinamide. While direct research on this specific molecule is nascent, this document will construct a comprehensive analysis of its potential role in drug discovery. By examining the well-established structure-activity relationships (SAR) of related nicotinamide analogs, particularly as inhibitors of the key metabolic enzyme Nicotinamide N-methyltransferase (NNMT), we will build a predictive framework for the synthesis, biological activity, and therapeutic promise of 2,4-Dichloro-6-methylnicotinamide. This in-depth exploration will serve as a valuable resource for researchers navigating the intricate landscape of nicotinamide-based drug design.

The Enduring Legacy of the Nicotinamide Scaffold

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism. Its primary role is to serve as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical component of redox reactions, cellular signaling, and DNA repair. Given its central role in cellular function, it is no surprise that the nicotinamide scaffold has emerged as a "privileged structure" in medicinal chemistry. Its inherent biological relevance and versatile chemical nature make it an ideal starting point for the design of a wide array of therapeutic agents.[1]

Nicotinamide N-methyltransferase (NNMT): A Pivotal Therapeutic Target

A key enzyme in nicotinamide metabolism is Nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide, a process that has profound implications for cellular energy and methylation pathways.[2] Overexpression of NNMT has been linked to a variety of pathological conditions, including cancer, metabolic disorders, and cardiovascular diseases.[2] This has positioned NNMT as a highly attractive target for therapeutic intervention. The development of potent and selective NNMT inhibitors is a burgeoning area of research, with the nicotinamide scaffold itself serving as a logical foundation for inhibitor design.[3][4][5]

Deconstructing the Inhibitor: Structure-Activity Relationships of Substituted Nicotinamides

The design of effective NNMT inhibitors hinges on a thorough understanding of the structure-activity relationships (SAR) of substituted nicotinamides. The pyridine ring and the amide group of the nicotinamide core offer multiple points for chemical modification, each influencing the compound's affinity and selectivity for the NNMT active site.

The Influence of Pyridine Ring Substituents

Modifications to the pyridine ring have been shown to significantly impact the inhibitory potency of nicotinamide analogs. The introduction of various functional groups can alter the electronic properties, steric profile, and binding interactions of the molecule within the NNMT active site.

Substituent PositionType of SubstituentEffect on NNMT InhibitionReference
2-positionChloroGenerally enhances inhibitory activity.[2]
4-positionChloroCan contribute to increased potency.[2]
6-positionMethylOften well-tolerated and can improve binding.[6]
The Critical Role of the Amide Moiety

The carboxamide group at the 3-position of the pyridine ring is a crucial feature for interaction with the NNMT active site. Modifications to this group can drastically alter the inhibitory profile of the compound. For instance, replacement of the amide with a methyl ketone has been shown to reduce binding affinity and inhibitory activity.[2]

A Hypothetical Exploration: The Medicinal Chemistry of 2,4-Dichloro-6-methylnicotinamide

While direct experimental data on 2,4-Dichloro-6-methylnicotinamide is scarce, we can extrapolate from the established SAR of related compounds to build a compelling hypothetical case for its potential as a medicinal chemistry lead.

Proposed Synthesis

The synthesis of 2,4-Dichloro-6-methylnicotinamide could likely be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.

Experimental Protocol: Proposed Synthesis of 2,4-Dichloro-6-methylnicotinamide

  • Starting Material: Ethyl 2,4-dichloro-6-methylnicotinate (CAS 86129-63-7).[7]

  • Amidation: The ethyl ester can be converted to the corresponding amide through reaction with ammonia.

    • Dissolve ethyl 2,4-dichloro-6-methylnicotinate in a suitable solvent such as methanol.

    • Bubble anhydrous ammonia gas through the solution at room temperature, or treat with a concentrated solution of ammonia in methanol.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield 2,4-Dichloro-6-methylnicotinamide.

Predicted Biological Activity and Mechanism of Action

Based on the SAR of other substituted nicotinamides, we can predict that the structural features of 2,4-Dichloro-6-methylnicotinamide would make it a potent inhibitor of NNMT.

  • 2-Chloro and 4-Chloro Substituents: The presence of two chlorine atoms on the pyridine ring is expected to significantly enhance the compound's inhibitory activity. These electron-withdrawing groups can alter the electronic distribution of the pyridine ring, potentially leading to stronger interactions with key residues in the NNMT active site.[2]

  • 6-Methyl Group: The methyl group at the 6-position is likely to be well-tolerated and may contribute to favorable hydrophobic interactions within the binding pocket.[6]

The proposed mechanism of action for 2,4-Dichloro-6-methylnicotinamide is competitive inhibition of NNMT, where it would bind to the nicotinamide binding site of the enzyme, preventing the binding of the natural substrate.

G cluster_NNMT NNMT Active Site cluster_interactions Predicted Interactions Active Site Residues Active Site Residues H-Bonding H-Bonding Active Site Residues->H-Bonding Amide Group Hydrophobic Hydrophobic Active Site Residues->Hydrophobic 6-Methyl Group Halogen Bonding Halogen Bonding Active Site Residues->Halogen Bonding 2-Chloro & 4-Chloro 2,4-Dichloro-6-methylnicotinamide 2,4-Dichloro-6-methylnicotinamide 2,4-Dichloro-6-methylnicotinamide->Active Site Residues Binding

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Foundational

2,4-Dichloro-6-methylnicotinamide: A Critical Synthetic Intermediate in Modern Drug Discovery

Introduction In the landscape of modern medicinal chemistry, highly functionalized pyridine derivatives serve as foundational building blocks for complex therapeutic agents. 2,4-Dichloro-6-methylnicotinamide (CAS: 70593-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, highly functionalized pyridine derivatives serve as foundational building blocks for complex therapeutic agents. 2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7) is a prime example of such a critical synthetic intermediate. Characterized by its di-chlorinated pyridine core and a primary carboxamide group, this compound is uniquely primed for regioselective nucleophilic aromatic substitution and heterocyclic annulation[1].

In recent years, 2,4-dichloro-6-methylnicotinamide has gained significant prominence as the upstream precursor to thienopyridine carboxamides[1]. These advanced scaffolds are potent, small-molecule inhibitors of Ubiquitin-Specific Proteases (specifically USP28 and USP25), which are actively being investigated for their ability to destabilize master oncoproteins like c-MYC in aggressive cancers such as Squamous Cell Lung Carcinoma (LSCC)[2].

Physicochemical Profiling

Understanding the physicochemical properties of 2,4-dichloro-6-methylnicotinamide is essential for optimizing reaction conditions, predicting solubility during workups, and establishing analytical methods.

Table 1: Physicochemical Properties of 2,4-Dichloro-6-methylnicotinamide

PropertyValueClinical/Synthetic Relevance
CAS Number 70593-58-7Standard identifier for procurement and safety tracking.
Molecular Formula C7H6Cl2N2ODictates the exact mass for high-resolution mass spectrometry.
Molecular Weight 205.04 g/mol Used for stoichiometric calculations in bulk synthesis.
Topological Polar Surface Area 42 Ų[3]Indicates moderate polarity; soluble in DCM, EtOAc, and THF.
XLogP3-AA ~1.7[3]Suggests favorable partitioning into organic layers during extraction.
Storage Conditions 2-8°C[4]Prevents slow ambient hydrolysis of the primary amide.

Synthetic Methodologies & Workflows

The utility of 2,4-dichloro-6-methylnicotinamide lies in its ability to be smoothly converted into a highly reactive nitrile, which then undergoes sequential functionalization. The standard workflow begins with a commercially available nicotinic acid, passes through our target amide, and culminates in the thienopyridine core[5].

G A 2,4-Dichloro-6-methylnicotinic acid B 2,4-Dichloro-6-methylnicotinamide (Target Intermediate) A->B 1. (COCl)2, DMF 2. NH3 C 2,4-Dichloro-6-methylnicotinonitrile B->C POCl3, Reflux D Thienopyridine Carboxamides (USP28 Inhibitors) C->D Multi-step (NaOMe, etc.)

Synthetic workflow from nicotinic acid to thienopyridine carboxamide USP28 inhibitors.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to look beyond mere "recipes" and understand the mechanistic causality behind each synthetic step. The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding.

Protocol A: Upstream Synthesis of 2,4-Dichloro-6-methylnicotinamide

Objective: Convert 2,4-dichloro-6-methylnicotinic acid to its corresponding amide via an acyl chloride intermediate[1].

  • Activation: Suspend 2,4-dichloro-6-methylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM)[1].

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF)[1].

    • Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent, the true active chlorinating species. This allows the reaction to proceed at room temperature, avoiding harsh thermal conditions that could cause decarboxylation.

  • Chlorination: Slowly add oxalyl chloride (approx. 5.0 eq) dropwise[1].

    • Causality: Dropwise addition controls the highly exothermic release of CO and CO₂ gases, preventing reactor over-pressurization.

  • In-Process Control (Self-Validation): Stir for 2 hours at room temperature[1]. The cessation of gas evolution serves as a visual indicator of complete acyl chloride formation. To analytically validate, quench a 10 µL aliquot in methanol and verify the presence of the methyl ester via LCMS.

  • Concentration: Concentrate the mixture in vacuo[1].

    • Causality: Complete removal of unreacted oxalyl chloride is critical to prevent the formation of urea byproducts in the subsequent step.

  • Amidation: Dissolve the crude acyl chloride in DCM and treat with ammonia. Extract and dry to yield 2,4-dichloro-6-methylnicotinamide.

Protocol B: Downstream Dehydration to 2,4-Dichloro-6-methylnicotinonitrile

Objective: Dehydrate the primary amide to a nitrile, setting up the scaffold for regioselective nucleophilic aromatic substitution (e.g., with NaOMe)[5].

  • Reagent Addition: Suspend 2,4-dichloro-6-methylnicotinamide (1.0 eq) in neat Phosphorus oxychloride (POCl₃)[1].

    • Causality: POCl₃ acts dually as the solvent and the dehydrating agent, forming an intermediate phosphorodichloridate that undergoes elimination.

  • Thermal Elimination: Heat the mixture to reflux for 2 hours[1].

    • Causality: Thermal energy is required to drive the elimination reaction to completion.

  • In-Process Control (Self-Validation): Monitor the reaction via LCMS. The reaction is deemed complete when the amide mass ([M+H]⁺ 205) completely disappears and the nitrile mass ([M+H]⁺ 187) becomes the dominant peak[6].

  • Quenching: Cool the mixture and quench by pouring slowly over ice-water[1].

    • Causality: The hydrolysis of excess POCl₃ is violently exothermic. The ice maintains a low temperature, preventing the acid-catalyzed hydration of the newly formed nitrile back into the starting amide.

  • Isolation: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to isolate 2,4-dichloro-6-methylnicotinonitrile[1].

Application in Drug Development: Targeting the Ubiquitin-Proteasome System

The ultimate value of 2,4-dichloro-6-methylnicotinamide is realized in its downstream applications. By converting the intermediate's nitrile derivative into thienopyridine carboxamides (such as the compound FT206), researchers have developed highly selective inhibitors of USP28[2].

Mechanism of Action: USP28 is a deubiquitinase that plays a pathological role in cancer by stabilizing master oncoproteins like c-MYC[2]. Under normal physiological conditions, the E3 ligase FBW7 tags c-MYC with polyubiquitin chains, marking it for proteasomal degradation[2]. However, in many tumors, USP28 removes these ubiquitin tags, granting c-MYC abnormal stability and driving unchecked cellular proliferation[2].

Inhibiting USP28 with thienopyridine derivatives restores the degradation of c-MYC, leading to dramatic tumor regression in models of Squamous Cell Lung Carcinoma (LSCC)[2].

Pathway USP28 USP28 (Deubiquitinase) cMYC c-MYC (Oncoprotein) USP28->cMYC Removes Ubiquitin chains (Stabilization) FBW7 FBW7 (E3 Ligase) FBW7->cMYC Adds Ubiquitin chains Degradation Proteasomal Degradation cMYC->Degradation If Polyubiquitinated Inhibitor Thienopyridine Inhibitor (e.g., FT206) Inhibitor->USP28 Blocks Activity

Mechanism of USP28-mediated c-MYC stabilization and pharmacological inhibition.

Analytical Characterization & Quality Control

To ensure the integrity of 2,4-dichloro-6-methylnicotinamide before advancing it in a synthetic sequence, rigorous analytical characterization is required:

  • Liquid Chromatography-Mass Spectrometry (LCMS): The presence of two chlorine atoms provides a highly diagnostic isotopic signature. The mass spectrum will display an[M+H]⁺ cluster at m/z 205, 207, and 209 in a characteristic 9:6:1 ratio, confirming the preservation of the di-chloro core[1].

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR should reveal a distinct singlet for the isolated aromatic proton on the pyridine ring, alongside the methyl protons and the broad exchangeable signals of the primary carboxamide (NH₂).

Sources

Exploratory

The Molecular Architecture of 2,4-Dichloro-6-methylnicotinamide Derivatives: Targeting USP28/25 Axes in Oncology and Immunology

Executive Summary: As the landscape of targeted protein degradation and stabilization evolves, Deubiquitinating enzymes (DUBs) have emerged as critical therapeutic nodes. This technical guide explores the rational design...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: As the landscape of targeted protein degradation and stabilization evolves, Deubiquitinating enzymes (DUBs) have emerged as critical therapeutic nodes. This technical guide explores the rational design, mechanistic pharmacology, and experimental validation of 2,4-Dichloro-6-methylnicotinamide derivatives. By serving as the foundational chemical scaffold for thienopyridine carboxamides, these derivatives act as potent, bispecific inhibitors of Ubiquitin-Specific Proteases 28 (USP28) and 25 (USP25), offering unprecedented avenues for treating squamous cell carcinomas, triple-negative breast cancers, and hyperactivated immune disorders.

Chemical Scaffold & Structural Rationale

The compound 2,4-Dichloro-6-methylnicotinamide (CAS 70593-58-7) is not a therapeutic agent in isolation; rather, it is a highly optimized synthetic precursor[1]. The molecular logic behind selecting this specific pyridine derivative lies in its orthogonal reactivity. The two chlorine atoms at positions 2 and 4 provide highly electrophilic sites for regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling[2].

When converted into complex thienopyridine carboxamides (such as the clinical probe FT206), the structural causality of the scaffold becomes evident. The rigidity of the central linker amides enforces an extended molecular conformation[3]. This extended geometry is strictly required to occupy the wide, open ubiquitin-tail proximal position of the USP28/25 inhibitor-binding cleft, allowing these derivatives to achieve nanomolar potency and high selectivity over other DUB families[3]. Furthermore, thioamide derivatives of this scaffold have been independently developed as potent cytokine production inhibitors[4].

Primary Therapeutic Targets: The USP28 / USP25 Paralog Axis

The therapeutic efficacy of 2,4-Dichloro-6-methylnicotinamide derivatives is driven by their bispecific engagement of two closely related DUB paralogs: USP28 and USP25[2].

Oncology Target: USP28

USP28 is a master regulator of oncoprotein stability. It directly opposes the E3 ligase FBW7-mediated ubiquitination of critical transcription factors, thereby preventing their proteasomal degradation[5].

  • Mechanistic Consequence: By inhibiting USP28, derivatives like FT206 induce the rapid destabilization and clearance of c-MYC, c-JUN, Δp63, and LSD1[2][5].

  • Clinical Phenotype: Because c-MYC is currently considered "undruggable" by traditional small molecules, targeting USP28 provides a backdoor to c-MYC ablation, eliciting profound tumor regression in Squamous Cell Lung Carcinoma (LSCC) and Triple-Negative Breast Cancer (TNBC) models[2][5].

Immunology Target: USP25

USP25 is a pleiotropic regulator of innate immunity and inflammatory signaling[2].

  • Mechanistic Consequence: USP25 acts as a negative regulator of IL-17 signaling by deubiquitinating the adapter proteins TRAF5 and TRAF6[2].

  • Clinical Phenotype: Pharmacological inhibition of USP25 modulates hyperactivated immune responses, altering the Th1/Th2 balance and suppressing the aberrant production of cytokines such as Interferon-γ (IFN-γ) and Interleukin-5 (IL-5)[2][4].

USP_Axis Scaffold 2,4-Dichloro-6-methylnicotinamide Derivatives (e.g., FT206) USP28 USP28 Inhibition Scaffold->USP28 High Affinity USP25 USP25 Inhibition Scaffold->USP25 Cross-Reactivity Substrate28 Destabilization of c-MYC, c-JUN, Δp63 USP28->Substrate28 Prevents Deubiquitination Substrate25 Modulation of TRAF5 / TRAF6 USP25->Substrate25 Alters Ubiquitin Chains Outcome28 Tumor Regression (LSCC, TNBC) Substrate28->Outcome28 Apoptosis Induction Outcome25 Regulation of IL-17 & Cytokine Production Substrate25->Outcome25 Immune Modulation

Caption: Bispecific therapeutic pathways of 2,4-Dichloro-6-methylnicotinamide derivatives.

Quantitative Data & Preclinical Efficacy

The translation of the 2,4-Dichloro-6-methylnicotinamide scaffold into functional probes has yielded compounds with high cellular penetrance and target engagement[6]. The table below summarizes the quantitative performance of key derivatives.

Compound Class / ProbePrimary Target ProfileIC50 / EC50 RangePrimary In Vivo Phenotype / Application
FT206 (Thienopyridine) USP28 / USP25 Bispecific< 1 μMDestabilization of c-MYC; LSCC tumor regression[5][6].
AZ1 (Benzylaminoethanol) USP28 / USP25 Bispecific~ 1 - 5 μMDecrease in SCC transplanted tumor size[3].
Thioamide Derivatives Cytokine Production (IL-5, IFN-γ)Dose-dependentInhibition of hyperactivated immune functions[4].

Experimental Workflows: Self-Validating Protocols

To rigorously validate the efficacy of these derivatives, researchers must employ orthogonal assays. The following protocols are designed with built-in causality and self-validation mechanisms.

Chemical Synthesis of the Thienopyridine Scaffold
  • Step 1: Acyl Chloride Formation. React 2,4-dichloro-6-methylnicotinic acid with oxalyl chloride and a catalytic amount of DMF in dichloromethane (2h, RT)[1]. Causality: This converts the stable carboxylic acid into a highly reactive acyl chloride, thermodynamically driving the subsequent amidation.

  • Step 2: Amidation. Quench the intermediate with ammonia to yield 2,4-dichloro-6-methylnicotinamide[2]. Causality: Establishes the primary carboxamide group, which is structurally essential for hydrogen bonding within the DUB active site.

  • Step 3: Regioselective SNAr. Subject the intermediate to nucleophilic aromatic substitution with a substituted thiophene. Causality: The highly electrophilic C4 position (activated by the ortho/para-directing, electron-withdrawing pyridine nitrogen) preferentially undergoes substitution, forming the foundational thienopyridine bicyclic core[1].

Activity-Based Probe Profiling (ABPP) for Target Engagement

To prove that FT206 engages USP28 inside a living cell (rather than just in a biochemical assay), ABPP is utilized[6].

  • Step 1: Lysate Preparation. Harvest NCI-H520 LSCC cells and lyse in a non-denaturing buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40). Causality: Mild detergents preserve the native 3D conformation of the DUBs, ensuring physiological drug binding.

  • Step 2: Inhibitor Incubation. Incubate the cleared lysate with varying concentrations of the derivative (e.g., FT206) for 1 hour at 37°C. Causality: Allows the small molecule to reach thermodynamic equilibrium with USP28/25 in a highly competitive proteomic environment.

  • Step 3: Probe Labeling. Add Hemagglutinin-tagged Ubiquitin-Propargylamide (HA-UbPA) and incubate for 45 minutes. Causality: The propargylamide acts as an electrophilic trap, covalently binding only to the nucleophilic active-site cysteine of uninhibited DUBs[6].

  • Step 4: Resolution & Detection. Quench with Laemmli buffer, resolve via SDS-PAGE, and immunoblot using anti-HA and anti-USP28 antibodies.

  • Step 5: Self-Validating Logic. Target engagement is confirmed by the dose-dependent disappearance of the HA-tagged USP28 band (as the active site is blocked by the drug). The persistence of other HA-tagged DUB bands on the same blot simultaneously validates the compound's selectivity profile[6].

ABPP_Workflow Step1 1. Cell Lysate Preparation Step2 2. Inhibitor Incubation Step1->Step2 Preserve Native Conformation Step3 3. HA-UbPA Probe Labeling Step2->Step3 Block Active DUB Sites Step4 4. SDS-PAGE & Western Blot Step3->Step4 Covalent Binding to Free DUBs Step5 5. Target Validation Step4->Step5 Loss of Signal = Target Engagement

Caption: Workflow logic for Activity-Based Probe Profiling (ABPP) to validate DUB target engagement.

References

  • Source: European Patent Office (EP1716851A1)
  • Source: Canadian Intellectual Property Office (CA3014192A1)
  • Source: PubMed Central (PMC11138402)
  • Source: eLife (2021)
  • Source: bioRxiv (2020)
  • Source: World Intellectual Property Organization (WO2017139778A1)

Sources

Foundational

An In-depth Technical Guide to Dichloro-Substituted Pyridine Carboxamides: Synthesis, Biological Activity, and Applications

Introduction Dichloro-substituted pyridine carboxamides represent a versatile and highly significant class of chemical compounds that have garnered considerable attention in the fields of drug discovery and agrochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dichloro-substituted pyridine carboxamides represent a versatile and highly significant class of chemical compounds that have garnered considerable attention in the fields of drug discovery and agrochemical research. The unique electronic properties and structural rigidity conferred by the dichlorinated pyridine ring, combined with the hydrogen bonding capabilities of the carboxamide functional group, make this scaffold a privileged structure for interacting with a diverse array of biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and multifaceted applications of these compounds, with a particular focus on their roles as fungicides, insecticides, herbicides, and emerging potential in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important chemical class.

Synthetic Strategies for Dichloro-Substituted Pyridine Carboxamides

The synthesis of dichloro-substituted pyridine carboxamides typically commences from readily available dichlorinated pyridine carboxylic acids or their activated derivatives. The specific substitution pattern on the pyridine ring dictates the synthetic route and the nature of the final product.

Synthesis of Key Intermediates: Dichloronicotinic and Dichloropicolinic Acids

The foundational precursors for many dichloro-substituted pyridine carboxamides are 2,6-dichloronicotinic acid and 3,6-dichloropicolinic acid.

Protocol 1: Synthesis of 2,6-Dichloronicotinic Acid

A common route to 2,6-dichloronicotinic acid involves the chlorination of nicotinic acid derivatives.[1] Advanced methods, such as continuous flow technology, are being employed to optimize this synthesis for high yield and purity.[1]

Experimental Protocol:

  • Chlorination of a Nicotinic Acid Derivative: A suitable nicotinic acid precursor is subjected to chlorination using a potent chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).[2]

  • Hydrolysis: The resulting 2,6-dichloro-3-cyanopyridine is then hydrolyzed to the corresponding nicotinamide using concentrated sulfuric acid.[2]

  • Diazotization: The nicotinamide is subsequently converted to the carboxylic acid via a diazotization reaction with sodium nitrite in an acidic aqueous medium.[3]

Protocol 2: Synthesis of 3,6-Dichloropicolinic Acid

3,6-Dichloropicolinic acid, a key intermediate for several herbicides, can be synthesized through various methods, including the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine or via electrochemical reduction.[4]

Experimental Protocol (from 3,5,6-Trichloro-4-hydrazinopicolinic acid): [5]

  • Reaction Setup: To a reaction flask, add 400 mL of water, 30 g (0.11 mol) of 3,5,6-trichloro-4-hydrazinopicolinic acid, and a solution of 4.5 g (0.11 mol) of sodium hydroxide in 25 mL of water.[5]

  • Reflux and Addition: Heat the reaction mixture to reflux. While refluxing, add an additional 4.5 g of sodium hydroxide dissolved in 25 mL of water dropwise over 50 minutes.[5]

  • Continued Reflux and Cooldown: Continue to heat the resulting solution under reflux for an additional 45 minutes, then cool to room temperature.[5]

  • Acidification and Extraction: Add 100 mL of methylene chloride to the reaction mixture and acidify with 35 mL of concentrated hydrochloric acid.[5]

  • Work-up: Separate the two phases and extract the aqueous layer twice with methylene chloride. Combine the organic extracts, dry over magnesium sulfate, and evaporate the solvent to yield 3,6-dichloropicolinic acid.[5]

Amide Bond Formation

The final step in the synthesis of dichloro-substituted pyridine carboxamides is the coupling of the carboxylic acid (or its activated form) with a desired amine.

General Protocol for Amide Coupling:

  • Acid Activation: The dichloropyridine carboxylic acid is typically activated to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Coupling Reaction: The activated acid chloride is then reacted with the appropriate amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction. The reaction is often carried out in an inert solvent like dichloromethane or tetrahydrofuran.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis Pyridine_Derivative Pyridine Derivative Dichloro_Pyridine_Carboxylic_Acid Dichloro-Pyridine Carboxylic Acid Pyridine_Derivative->Dichloro_Pyridine_Carboxylic_Acid Chlorination/ Hydrolysis Acid_Chloride Acid Chloride Dichloro_Pyridine_Carboxylic_Acid->Acid_Chloride Activation (e.g., SOCl2) Dichloro_Pyridine_Carboxamide Dichloro-Substituted Pyridine Carboxamide Acid_Chloride->Dichloro_Pyridine_Carboxamide Amine Amine (R-NH2) Amine->Dichloro_Pyridine_Carboxamide Amide Coupling

Caption: General synthetic workflow for dichloro-substituted pyridine carboxamides.

Applications in Agrochemicals

Dichloro-substituted pyridine carboxamides are a cornerstone in modern agriculture, with prominent applications as fungicides, insecticides, and herbicides.

Fungicidal Activity: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of dichloro-substituted pyridine carboxamides exhibit potent antifungal activity by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain.[5][6]

Mechanism of Action: SDHIs bind to the ubiquinone-binding site of the SDH complex, blocking the electron transport chain and thereby inhibiting fungal respiration and energy production.

Structure-Activity Relationship (SAR):

  • Pyridine Ring Substitution: The presence of chlorine atoms on the pyridine ring is crucial for activity.

  • Amide Moiety: The nature of the N-substituent on the carboxamide is a key determinant of the fungicidal spectrum and potency.[1] Aromatic and hydrophobic branched alkyl groups at the ortho position of an N-phenyl ring can lead to high and broad-spectrum fungicidal activity.[1]

  • Diarylamine Scaffolds: The incorporation of a diarylamine moiety has been shown to yield compounds with good antifungal activity.[5]

Table 1: In Vitro Antifungal Activity of Dichloro-Substituted Pyridine Carboxamides

Compound IDTarget FungusInhibition Rate (%) at 50 mg/LReference
3f Botrytis cinerea76.9[5]
3g C. ambiens84.1[5]

Protocol 3: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition) [5]

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Media Preparation: Prepare potato dextrose agar (PDA) medium and autoclave. While the medium is still molten, add the test compound stock solution to achieve the desired final concentrations.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the PDA plates containing the test compound.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period.

  • Evaluation: Measure the diameter of the fungal colony and calculate the percentage of growth inhibition relative to a solvent-only control.

Insecticidal Activity

Certain dichloro-substituted pyridine carboxamides have demonstrated significant insecticidal properties, often as analogs of neonicotinoids.[7]

Mechanism of Action: While the exact mode of action can vary, many pyridine-based insecticides target the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to paralysis and death.[8]

Structure-Activity Relationship (SAR):

  • Chlorine Atom: The presence of a chlorine atom on the pyridine ring can significantly enhance insecticidal activity.[7]

  • Substituents on the Amide: The nature of the substituents on the amide nitrogen can influence the insecticidal spectrum and potency. For example, a 4-methoxyphenyl moiety has been shown to increase activity against cowpea aphids.[7]

Table 2: Insecticidal Activity of Dichloro-Substituted Pyridine Carboxamides against Cowpea Aphid (Aphis craccivora) [7]

Compound IDLC₅₀ (ppm) after 48h (Nymphs)LC₅₀ (ppm) after 48h (Adults)
2 0.0170.103
9 0.0212.101
Acetamiprid (Control) 0.0060.023

Protocol 4: Insecticidal Bioassay (Leaf Dip Method) [7]

  • Compound Preparation: Prepare serial dilutions of the test compounds in water containing a surfactant (e.g., 0.1% Triton X-100).

  • Leaf Treatment: Dip leaves of the host plant (e.g., fava bean) into the test solutions for a set time (e.g., 10 seconds).

  • Drying: Allow the treated leaves to air dry at room temperature.

  • Insect Infestation: Place a known number of insects (nymphs or adults) onto the treated leaves in a petri dish or other suitable container.

  • Incubation: Maintain the containers under controlled conditions (temperature and light).

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24 and 48 hours) and calculate the LC₅₀ values.

Herbicidal Activity

The dichloro-substituted pyridine carboxamide scaffold is also present in some herbicides. A prominent example is clopyralid (3,6-dichloro-2-pyridinecarboxylic acid), a selective herbicide for the control of broadleaf weeds.[9] While not a carboxamide itself, its synthesis from a dichloropyridine precursor highlights the importance of this core structure in herbicide development.

Protocol 5: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth) [10]

  • Test Solution Preparation: Prepare stock solutions of the test compounds in a suitable solvent like DMF and then dilute with water containing a surfactant to the desired concentrations.[10]

  • Assay Setup: Place a piece of filter paper in a petri dish or small beaker and moisten it with a known volume of the test solution.[10]

  • Seed Placement: Place a specific number of pre-germinated seeds of the target weed species onto the moistened filter paper.[10]

  • Incubation: Incubate the dishes in a growth chamber with controlled light and temperature for a set period (e.g., 7 days).[10]

  • Evaluation: Measure the root and shoot length of the seedlings and calculate the percentage of inhibition compared to a solvent-only control.[10]

Applications in Medicinal Chemistry

The unique structural and electronic properties of dichloro-substituted pyridine carboxamides have made them attractive scaffolds for the development of therapeutic agents, particularly in the field of oncology.

Anticancer Activity: SHP2 Inhibition

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and proliferation signaling pathways.[11] Hyperactivation of SHP2 is implicated in various cancers, making it an attractive therapeutic target.[12]

Mechanism of Action: Dichloro-substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2.[11] These inhibitors bind to a site distinct from the active site, stabilizing SHP2 in an inactive conformation and thereby blocking its downstream signaling.[13]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activates Growth_Factor Growth Factor Growth_Factor->RTK Binds Grb2_Sos Grb2/SOS SHP2->Grb2_Sos Activates RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Dichloro_Pyridine_Carboxamide Dichloro-Pyridine Carboxamide (Inhibitor) Dichloro_Pyridine_Carboxamide->SHP2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified SHP2 signaling pathway and the inhibitory action of dichloro-substituted pyridine carboxamides.

Structure-Activity Relationship (SAR):

  • Dichlorophenyl/Dichloropyridine Moiety: The dichlorophenyl or dichloropyridine subunit is a key feature for potent SHP2 inhibition.[12]

  • Amide Linker: The carboxamide linker plays a crucial role in orienting the molecule within the allosteric binding pocket.

  • Substituents: Modifications to other parts of the molecule can fine-tune potency, selectivity, and pharmacokinetic properties.

Table 3: In Vitro Activity of a Dichloro-Substituted Pyridine Carboxamide SHP2 Inhibitor [11]

Compound IDSHP2 IC₅₀ (nM)MV-4-11 Cell Line IC₅₀ (nM)
C6 0.133.5

Protocol 6: In Vitro SHP2 Inhibition Assay (Fluorescence-Based) [11][14]

  • Reagents: Prepare a reaction buffer, recombinant SHP2 enzyme, a fluorogenic substrate (e.g., DiFMUP), and the test compounds at various concentrations.

  • Reaction Setup: In a microplate, add the SHP2 enzyme to the reaction buffer.

  • Compound Addition: Add the test compounds to the wells.

  • Incubation: Incubate the plate to allow the compounds to bind to the enzyme.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

Dichloro-substituted pyridine carboxamides have firmly established their importance in both the agrochemical and pharmaceutical industries. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them a highly attractive scaffold for continued research and development. In the agrochemical sector, the challenge of resistance necessitates the design of new derivatives with novel modes of action or improved efficacy against resistant strains. In medicinal chemistry, the success of SHP2 inhibitors highlights the potential of this chemical class to address challenging therapeutic targets. Future research will likely focus on exploring new biological targets, optimizing pharmacokinetic and safety profiles, and employing computational methods to guide the rational design of next-generation dichloro-substituted pyridine carboxamides.

References

  • Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118-124. [Link]

  • Zhang, L., et al. (2008). Synthesis of 3, 6-dichloropicolinic acid. Chemical Industry and Engineering Progress, 27(11), 1765-1768. [Link]

  • PrepChem. (n.d.). Synthesis of 3,6-dichloropicolinic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). Exploring the Synthesis and Applications of 2,6-Dichloronicotinic Acid. [Link]

  • Abdel-Raheem, S. A. A., et al. (2019). Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. ACS Omega, 4(10), 14245-14254. [Link]

  • Wikipedia. (n.d.). Clopyralid. Retrieved from [Link]

  • Li, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 279, 116830. [Link]

  • ResearchGate. (n.d.). SHP2 signaling pathways: SHP2-dependent signaling in both developing and established cancer cells is illustrated...[Link]

  • Chen, Y., et al. (2016). Functions of Shp2 in cancer. Chinese Journal of Cancer, 35, 9. [Link]

  • ResearchGate. (n.d.). Role of SHP2 in various signaling pathways. Activated SHP2 regulates...[Link]

  • Ran, H., et al. (2021). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. Acta Pharmaceutica Sinica B, 11(10), 3036-3056. [Link]

  • Jeschke, P. (2016). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides. In Bioactive Carboxylic Compound Classes (pp. 421-455). Wiley-VCH. [Link]

  • Neel, B. G., et al. (2003). Protein tyrosine phosphatase SHP-2: a proto-oncogene product that promotes Ras activation. Current Opinion in Genetics & Development, 13(1), 23-30. [Link]

  • Buchanan, C., & Fitch, R. W. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars. [Link]

  • PASSel. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(2), 246-255. [Link]

  • ResearchGate. (n.d.). Scheme of the cross-validation protocol for high-throughput screening...[Link]

  • Google Patents. (n.d.). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • CABI Digital Library. (n.d.). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Retrieved from [Link]

  • LaRochelle, J. R., et al. (2018). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. Methods in Molecular Biology, 1699, 213-226. [Link]

  • Google Patents. (n.d.). WO1998039298A1 - Process for the preparation of nicotinic acids.
  • Yan, Z., et al. (2021). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128257. [Link]

  • El-Gaby, M. S. A., et al. (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Bioorganic & Medicinal Chemistry, 14(13), 4465-4473. [Link]

  • Shang, J., et al. (2019). Synthesis and Biological Activities of Novel N-Substitutedphenyl-2-pyrazolylnicotinamides. Chinese Journal of Organic Chemistry, 39(5), 1489-1496. [Link]

  • Sharma, P., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure, 1246, 131206. [Link]

  • Trivedi, S., et al. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2- pyridine carboxylic acid and 3, 6-Dichloro-2-pyridine carboxylic acid. International Journal of ChemTech Research, 10(9), 834-845. [Link]

  • Lee, E. S., et al. (2018). Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. Bioorganic & Medicinal Chemistry, 26(18), 5076-5086. [Link]

  • Al-Omair, M. A. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2963. [Link]

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Exploratory

2,4-Dichloro-6-methylnicotinamide safety and handling

2,4-Dichloro-6-methylnicotinamide (CAS 70593-58-7): A Comprehensive Technical Guide on Safety, Handling, and Application in USP28/USP25 Inhibitor Development Executive Summary 2,4-Dichloro-6-methylnicotinamide (CAS: 7059...

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Author: BenchChem Technical Support Team. Date: March 2026

2,4-Dichloro-6-methylnicotinamide (CAS 70593-58-7): A Comprehensive Technical Guide on Safety, Handling, and Application in USP28/USP25 Inhibitor Development

Executive Summary

2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7) is a highly specialized, poly-substituted pyridine building block utilized extensively in modern medicinal chemistry. Its primary application lies in the synthesis of thienopyridine carboxamides, which serve as potent inhibitors of ubiquitin-specific proteases (USP28 and USP25)[1]. These enzymes are critical therapeutic targets in oncology and immunology due to their role in stabilizing key oncoproteins. This technical guide outlines the physicochemical profiling, mechanistic context, self-validating synthetic protocols, and rigorous handling procedures required to utilize this compound effectively.

Physicochemical Profiling & Hazard Identification

Understanding the baseline physical and chemical properties of 2,4-dichloro-6-methylnicotinamide is critical for predicting its reactivity and ensuring safe storage. The electron-withdrawing nature of the two chlorine atoms makes the pyridine ring highly electrophilic, while the primary amide provides a handle for further functionalization (e.g., dehydration to nitriles).

Table 1: Physicochemical Properties & Identification

Property Value
Chemical Name 2,4-Dichloro-6-methylnicotinamide
CAS Number 70593-58-7[2]
Molecular Formula C₇H₆Cl₂N₂O[2]
Molecular Weight 205.04 g/mol [2]
Appearance White to off-white solid[1]

| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere[3] |

Causality of Storage Conditions: The compound must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen) because the primary amide is susceptible to slow hydrolysis over time if exposed to ambient atmospheric moisture. Furthermore, the methyl group at the 6-position of the electron-deficient pyridine ring is mildly acidic and prone to slow auto-oxidation upon prolonged exposure to light and oxygen[3].

Mechanistic Context: The Role of USP28/25 in Oncology

In drug development, 2,4-dichloro-6-methylnicotinamide is a foundational scaffold for synthesizing inhibitors of USP28 and USP25[1]. USP28 is a deubiquitinase (DUB) that removes ubiquitin chains from target proteins, preventing their destruction by the proteasome.

USP28 stabilizes critical oncoproteins such as MYC, LSD1 (lysine-specific demethylase 1), and NOTCH1[1]. Amplification of MYC is a primary driver in many tumor types, including breast and lung cancers, while NOTCH1 mutations are prevalent in T-cell acute lymphoblastic leukemia (T-ALL)[1]. By synthesizing thienopyridine derivatives from 2,4-dichloro-6-methylnicotinamide, researchers can inhibit USP28, thereby restoring the normal ubiquitination and proteasomal degradation of these cancer-driving proteins[4].

USP28_Pathway USP28 USP28 / USP25 (Deubiquitinase) Substrates Oncoproteins (MYC, LSD1, NOTCH1) USP28->Substrates Deubiquitinates & Stabilizes Degradation Proteasomal Degradation Substrates->Degradation Ubiquitinated State (Without USP28) Tumorigenesis Tumorigenesis & Cell Proliferation Substrates->Tumorigenesis Drives Inhibitor Thienopyridine Carboxamides (Derived from CAS 70593-58-7) Inhibitor->USP28 Inhibits

Figure 1: Mechanistic role of USP28/25 in oncoprotein stabilization and therapeutic inhibition.

Synthetic Methodologies & Self-Validating Protocols

The following protocols detail the synthesis of 2,4-dichloro-6-methylnicotinamide and its subsequent downstream conversion, utilizing self-validating analytical checkpoints to ensure reaction integrity[1][4].

Protocol A: Synthesis of 2,4-Dichloro-6-methylnicotinamide

Objective: Convert 2,4-dichloro-6-methylnicotinic acid to the corresponding amide.

  • Activation: Into a round-bottom flask, add 2,4-dichloro-6-methylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Portion-wise, add oxalyl chloride (5.0 eq), followed by a catalytic dropwise addition of N,N-dimethylformamide (DMF)[1]. Stir for 2 hours at room temperature.

    • Causality: The addition of catalytic DMF to oxalyl chloride generates the Vilsmeier-Haack reagent (chloromethyleneiminium chloride) in situ. This highly electrophilic species facilitates the conversion of the carboxylic acid to the acid chloride under exceptionally mild conditions, preventing the thermal degradation of the heavily substituted pyridine ring that might occur with neat thionyl chloride.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM, yielding the crude acid chloride.

  • Amidation: Redissolve the crude intermediate in DCM. Add ammonium chloride (NH₄Cl, ~8.0 eq) and triethylamine (Et₃N, ~10.0 eq) dropwise with stirring[1]. Stir for 2 hours at room temperature.

    • Causality: Ammonium chloride serves as a stable, solid ammonia source. Triethylamine is utilized as a non-nucleophilic base to simultaneously liberate free ammonia for the coupling and neutralize the HCl byproduct, driving the reaction to completion without hydrolyzing the acid chloride.

  • Workup & Validation: Quench with ice-water, extract with DCM, wash with brine, and dry over anhydrous sodium sulfate[1].

    • Self-Validation Checkpoint: Perform LC-MS analysis. The protocol is validated upon observing a major peak at m/z 205[M+H]⁺ [1].

Protocol B: Dehydration to 2,4-Dichloro-6-methylnicotinonitrile

Objective: Convert the primary amide into a nitrile for subsequent thienopyridine ring formation.

  • Dehydration: To a flask containing 2,4-dichloro-6-methylnicotinamide (1.0 eq), add neat phosphorus oxychloride (POCl₃, excess)[1]. Reflux the mixture for 2 hours.

    • Causality: POCl₃ acts as both the solvent and the dehydrating agent. Refluxing is required to overcome the activation energy of dehydration.

  • Quenching: Cool the reaction and carefully quench by pouring into a large volume of ice-water[1].

    • Causality: Quenching the reaction in ice-water rapidly hydrolyzes excess POCl₃ into water-soluble phosphoric and hydrochloric acids while keeping the exotherm low. This strict temperature control prevents the acid-catalyzed hydration of the newly formed nitrile back to the amide.

  • Workup & Validation: Extract with DCM, wash with brine, dry, and concentrate[4].

    • Self-Validation Checkpoint: Perform LC-MS analysis. The protocol is validated upon observing a major peak at m/z 187 [M+H]⁺ (indicating the exact loss of H₂O, 18 Da).

Synthetic_Workflow Acid 2,4-Dichloro-6-methylnicotinic acid (Starting Material) AcidChloride Acid Chloride Intermediate (via Oxalyl Chloride + DMF) Acid->AcidChloride Step 1: Chlorination Amide 2,4-Dichloro-6-methylnicotinamide CAS: 70593-58-7 AcidChloride->Amide Step 2: Amidation (NH4Cl, Et3N) Nitrile 2,4-Dichloro-6-methylnicotinonitrile (via POCl3 Dehydration) Amide->Nitrile Step 3: Dehydration (POCl3, Reflux) LCMS1 Validation: LC-MS m/z 205 [M+H]+ Amide->LCMS1 Checkpoint 1 LCMS2 Validation: LC-MS m/z 187 [M+H]+ Nitrile->LCMS2 Checkpoint 2

Figure 2: Synthetic workflow and self-validating analytical checkpoints for CAS 70593-58-7.

Safety, Handling, and Environmental Controls

Handling poly-halogenated pyridine derivatives requires strict adherence to laboratory safety protocols. The compound is an acute irritant and poses systemic risks if ingested or inhaled[3].

Table 2: GHS Hazard Statements & Required Controls

Hazard Class / Statement Description Engineering Controls & PPE
H302 Harmful if swallowed Do not eat/drink in the workspace. Wash hands thoroughly after handling.
H315 Causes skin irritation Wear standard nitrile gloves (double-gloving recommended during scale-up) and a chemically resistant lab coat.
H319 Causes serious eye irritation Use tightly fitting safety goggles (P305+P351+P338 protocol: rinse cautiously with water if exposed)[3].

| H335 | May cause respiratory irritation | Mandatory: Handle exclusively within a certified chemical fume hood to prevent inhalation of particulate dust[3]. |

Spill Protocol: In the event of a solid spill, do not sweep dry, as this will aerosolize the irritating dust. Gently cover the spill with a damp absorbent pad or sweep up using an inert, wetted absorbent material. Dispose of all contaminated materials in a sealed, clearly labeled hazardous waste container designated for halogenated organics.

References

  • [2] ChemScene. 70593-58-7 | 2,4-Dichloro-6-methylnicotinamide. Available at:

  • [3] BLD Pharm. 4,6-Dichloronicotinamide and Related Pyridine Derivatives. Available at:

  • [1] Google Patents. CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors. Available at:

  • [4] Google Patents. WO2017139778A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors. Available at:

Sources

Foundational

Technical Whitepaper &amp; Advanced Safety Data Guide: 2,4-Dichloro-6-methylnicotinamide in Drug Discovery

Executive Summary As a Senior Application Scientist overseeing early-stage oncology drug development, ensuring the safe and effective handling of reactive intermediates is paramount. 2,4-Dichloro-6-methylnicotinamide (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage oncology drug development, ensuring the safe and effective handling of reactive intermediates is paramount. 2,4-Dichloro-6-methylnicotinamide (CAS 70593-58-7) is a highly versatile, electrophilic building block. It is most notably utilized in the synthesis of thienopyridine carboxamides, which act as ubiquitin-specific protease 28 (USP28) inhibitors—a critical pathway for destabilizing the MYC oncogene in tumor models[1].

However, the very chemical reactivity that makes this compound invaluable in organic synthesis also dictates a stringent safety and handling profile. This whitepaper synthesizes regulatory Material Safety Data Sheet (MSDS) parameters with field-proven, self-validating laboratory protocols to ensure both operator safety and experimental integrity.

Physicochemical Profiling & Hazard Identification

Before manipulating any reactive intermediate, we must establish a foundational understanding of its physicochemical properties and the mechanistic causality behind its hazards.

Table 1: Physicochemical & Identification Data
ParameterValueCausality / Relevance
Chemical Name 2,4-Dichloro-6-methylnicotinamideCore structure for USP28 inhibitor synthesis.
CAS Number 70593-58-7Unique regulatory identifier.
Molecular Formula C7H6Cl2N2OIndicates presence of a halogenated aromatic system.
Molecular Weight 205.04 g/mol Required for precise molarity calculations in stock prep.
Physical State Solid (Light yellow powder)Prone to aerosolization; necessitates local exhaust ventilation[2].
Melting Point 157 - 161 °CHigh melting point driven by carboxamide intermolecular H-bonding[2].
Table 2: GHS Hazard Classifications & Mechanistic Causality
Hazard CodeClassificationMechanistic Causality
H315 Causes skin irritationThe electrophilic dichloro-pyridine ring reacts with nucleophilic residues (e.g., thiols) in epidermal proteins[3].
H319 Causes serious eye irritationHigh reactivity with mucosal membranes causes localized inflammatory responses due to protein adduction[3].
H335 May cause respiratory irritationInhalation of micro-particulates leads to hydrolysis in the respiratory tract, potentially releasing trace HCl[3].

Application in Oncology Drug Development

To understand the handling requirements, we must understand the compound's end-use. 2,4-Dichloro-6-methylnicotinamide undergoes nucleophilic aromatic substitution (SNAr) and dehydration reactions to form complex thienopyridine architectures[1]. These downstream molecules inhibit USP28, preventing the deubiquitination (and subsequent rescue) of the MYC protein, thereby forcing the proteasomal degradation of the tumor driver.

USP28_Pathway SM 2,4-Dichloro-6-methylnicotinamide Inhibitor Thienopyridine Carboxamide SM->Inhibitor Synthesis USP28 USP28 Enzyme Inhibitor->USP28 Inhibits MYC MYC Protein USP28->MYC Blocks Deubiquitination Degradation Tumor Inhibition MYC->Degradation Proteasomal Degradation

Figure 1: 2,4-Dichloro-6-methylnicotinamide in USP28 inhibitor synthesis and MYC degradation.

Operational Safety & Exposure Controls

Given its classification as a skin, eye, and respiratory irritant[3], standard open-benchtop handling is strictly prohibited.

  • Engineering Controls : All manipulations of the dry powder must occur within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

  • Personal Protective Equipment (PPE) : Operators must wear heavy-duty nitrile gloves, chemical splash goggles, and a lab coat. Nitrile is specifically chosen over latex due to its superior chemical resistance to halogenated aromatic compounds.

  • Reactivity & Stability : The compound is stable under standard storage conditions (cool, dry, well-ventilated)[2]. However, exposure to strong oxidizing agents, bases, or extreme heat can trigger thermal decomposition, releasing highly toxic hydrogen chloride (HCl) gas, chlorine gas, and nitrogen oxides (NOx)[4].

Self-Validating Experimental Protocols

In our laboratories, safety and quality control are not separate entities; they are integrated into self-validating workflows. Below are the standard operating procedures for handling this compound.

Protocol 1: Safe Preparation of 100 mM Master Stock Solution

Objective: To safely dissolve the powder while preventing aerosol exposure and ensuring chemical integrity.

  • Preparation : Transfer the sealed vial to a hard-ducted fume hood. Causality: Prevents the inhalation of micro-particulates (H335 hazard)[3].

  • Weighing : Use an anti-static weigh boat and a calibrated microbalance to weigh 20.5 mg of the compound. Causality: Static charge can cause the light powder to aerosolize or repel, leading to environmental contamination and inaccurate dosing.

  • Solvation : Dissolve the powder in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: The compound lacks highly polar, water-solubilizing groups. Aprotic polar solvents like DMSO act as strong hydrogen-bond acceptors, disrupting the intermolecular H-bonding of the carboxamide and ensuring complete dissolution without the need for hazardous heating.

  • Self-Validation : Perform an immediate HPLC-UV (254 nm) injection of a 1:1000 dilution. Causality: This step validates the protocol by confirming the compound has not undergone premature hydrolysis during storage. The workflow automatically halts if purity is <95%.

Protocol 2: Analytical Validation & Stability Testing (QC)

Objective: To verify the structural integrity of the compound over time.

  • Mobile Phase Prep : Prepare a mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: The acidic modifier (TFA) suppresses the ionization of any trace carboxylic acid degradation products (pKa ~3-4), ensuring sharp, reproducible chromatographic peaks without tailing.

  • Chromatography : Run a gradient from 5% to 95% Acetonitrile over 10 minutes on a C18 reverse-phase column. Causality: The hydrophobic dichloro-pyridine core ensures retention on the C18 stationary phase, while the gradient efficiently elutes potential polar degradation products early in the run.

  • Self-Validation : Compare the retention time against a certified reference standard. If an early-eluting peak (representing the hydrolyzed carboxylic acid) exceeds 5% of the total Area Under the Curve (AUC), the batch is automatically flagged for safe disposal.

Protocol 3: Emergency Spill Decontamination Workflow

Objective: To neutralize and remove spilled powder without exacerbating the hazard.

  • Evacuation : Evacuate the immediate 2-meter radius and maximize fume hood exhaust flow. Causality: Mitigates acute inhalation risk.

  • PPE : Don advanced PPE (nitrile gloves, goggles, P100 respirator).

  • Containment : Lightly mist the spilled powder with a 5% sodium bicarbonate solution using a low-pressure spray. Causality: Wetting the powder prevents aerosolization. The weakly alkaline bicarbonate neutralizes any trace HCl generated by ambient hydrolysis without triggering a violent exothermic reaction.

  • Collection : Sweep the dampened material into a sealed hazardous waste container. Do not use a vacuum.

  • Self-Validation : Wipe the decontaminated surface with pH test paper. Causality: A neutral pH (7.0) validates that all acidic degradation products and reactive residues have been successfully neutralized and removed.

Spill_Workflow Spill Powder Spill Detected Evac Evacuate & Maximize Exhaust Spill->Evac PPE Don Advanced PPE Evac->PPE Contain Mist with 5% NaHCO3 PPE->Contain Collect Sweep to HazMat Container Contain->Collect Validate Validate Neutral pH (7.0) Collect->Validate

Figure 2: Self-validating emergency spill containment workflow for halogenated powders.

Regulatory & Disposal Considerations

Halogenated organic compounds cannot be disposed of in standard aqueous waste streams. 2,4-Dichloro-6-methylnicotinamide must be segregated into dedicated "Halogenated Organic Waste" containers. Ultimate disposal must be conducted via a licensed facility utilizing high-temperature incineration equipped with an afterburner and a flue gas scrubber to safely neutralize the resulting HCl and NOx emissions generated during destruction[3][4].

References

  • Title : CAS 70593-58-7 | 2,4-Dichloro-6-methylnicotinamide,≥95% - Howei Source : howeipharm.com URL :[Link]

  • Source: google.com (Patents)

Sources

Exploratory

2,4-Dichloro-6-methylnicotinamide: From Synthetic Intermediate to Advanced Pharmacophore Building Block

Executive Summary In the landscape of modern medicinal chemistry, certain low-molecular-weight building blocks serve as the foundational architecture for breakthrough therapeutics. 2,4-Dichloro-6-methylnicotinamide (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, certain low-molecular-weight building blocks serve as the foundational architecture for breakthrough therapeutics. 2,4-Dichloro-6-methylnicotinamide (CAS 70593-58-7) is one such critical intermediate. While not a standalone drug, this highly functionalized pyridine derivative is the synthetic cornerstone for developing advanced thienopyridine carboxamides—potent inhibitors of ubiquitin-specific proteases (USP28/USP25)[1]—and thioamide-based cytokine modulators[2]. This whitepaper deconstructs the structural significance, self-validating synthetic methodology, and mechanistic applications of this vital compound.

Structural Significance & Chemical Properties

As an application scientist, I evaluate building blocks based on their orthogonal reactivity and pharmacophoric potential. The structure of 2,4-dichloro-6-methylnicotinamide provides a masterclass in synthetic design:

  • Orthogonal Halogenation (C2 and C4): The two chlorine atoms are electronically distinct. The C2-chlorine is highly activated toward nucleophilic aromatic substitution ( SN​Ar ) due to the strong electron-withdrawing effect of the adjacent pyridine nitrogen and the C3-carboxamide group. This allows chemists to regioselectively functionalize the C2 position before addressing the C4 position, enabling the stepwise construction of complex fused-ring systems like thienopyridines[3].

  • The Primary Carboxamide (C3): Amides are "privileged" motifs in drug discovery. In the context of deubiquitinase (DUB) inhibitors, the primary carboxamide acts as a critical bidentate hydrogen-bond donor and acceptor, anchoring the molecule deep within the catalytic cleft of enzymes like USP28[1].

  • Steric Shielding (C6-Methyl): The methyl group at the C6 position provides necessary steric bulk, modulating the metabolic stability of the pyridine ring against oxidative degradation by cytochrome P450 enzymes.

Quantitative Data Summarization

The physicochemical profile of this intermediate dictates its handling and downstream utility. All critical parameters are summarized below to ensure standardized laboratory application.

Parameter / PropertyValue / SpecificationMechanistic Significance
CAS Number 70593-58-7Unique registry identifier for global procurement.
Molecular Formula C7​H6​Cl2​N2​O Dictates exact mass and isotopic distribution for MS analysis.
Molecular Weight 205.04 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Appearance White to off-white solidIndicates high purity; discoloration implies oxidation or transition metal contamination[4].
LCMS (ESI, m/z) 205[M+H]+Primary analytical validation metric for reaction completion[4].
Typical Synthetic Yield >85% (Crude)High conversion efficiency enables scalable, multi-gram library generation[4].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 2,4-dichloro-6-methylnicotinamide from its corresponding carboxylic acid is a fundamental transformation. However, achieving high yields requires strict adherence to mechanistic causality. The following protocol is designed as a self-validating system , ensuring that each step provides observable feedback to the chemist[4].

Objective

Quantitative conversion of 2,4-dichloro-6-methylnicotinic acid to 2,4-dichloro-6-methylnicotinamide via an acid chloride intermediate.

Reagents
  • Starting Material: 2,4-dichloro-6-methylnicotinic acid (1.0 eq, 2.00 g, 9.71 mmol)

  • Activating Agent: Oxalyl chloride (5.0 eq, 4.29 mL, 50.0 mmol)

  • Catalyst: N,N-Dimethylformamide (DMF) (~0.05 mL)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

  • Aminating Agent: Ammonium hydroxide ( NH4​OH ) or anhydrous NH3​ gas

Step-by-Step Workflow & Causality
  • Preparation of the Reaction Matrix: Into a rigorously dried 250-mL round-bottom flask, add 2,4-dichloro-6-methylnicotinic acid (2.00 g) and anhydrous DCM (50 mL).

    • Causality: Anhydrous conditions are absolute. Ambient moisture will prematurely hydrolyze the highly reactive acid chloride intermediate back to the starting material, stalling the reaction.

  • Activation via Oxalyl Chloride: Portion-wise, add oxalyl chloride (4.29 mL).

    • Causality: Oxalyl chloride is preferred over thionyl chloride because its byproducts ( CO , CO2​ , HCl ) are entirely gaseous, driving the equilibrium forward via Le Chatelier's principle without leaving liquid residues.

  • Catalytic Initiation: Add DMF (0.053 mL) dropwise under continuous stirring.

    • Causality: This is the mechanistic crux. DMF reacts instantly with oxalyl chloride to form the Vilsmeier-Haack chloroiminium ion. This highly electrophilic species is the true chlorinating agent, allowing the reaction to proceed efficiently at room temperature and preventing thermal degradation of the pyridine ring[4].

  • Maturation & Validation: Stir the solution for 2 hours at room temperature.

    • Self-Validation: The reaction is complete when gas evolution ceases and the heterogeneous suspension becomes a clear, homogeneous solution.

  • Concentration: Concentrate the mixture in vacuo.

    • Causality: Removing unreacted oxalyl chloride is mandatory to prevent the formation of competitive oxamide byproducts during the subsequent amination step.

  • Amination: Redissolve the crude acid chloride in fresh anhydrous DCM (30 mL) and cool to 0 °C. Slowly introduce NH4​OH .

    • Causality: Cooling to 0 °C suppresses the exothermic amination reaction, preventing unwanted nucleophilic aromatic substitution ( SN​Ar ) of the sensitive chloro-substituents by the ammonia.

  • Workup and Isolation: Quench with water, extract with DCM (3 x 30 mL), and wash the combined organic layers with brine (30 mL). Dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

    • Self-Validation: The brine wash removes highly polar impurities. The resulting white solid (approx. 2.1 g, >85% yield) should yield an LCMS peak at 205 [M+H]+, confirming it is analytically pure enough for downstream cross-coupling without column chromatography[4].

Synthesis A 2,4-Dichloro-6-methylnicotinic acid (Starting Material) B Oxalyl Chloride + DMF (cat.) in DCM, RT, 2h A->B Activation C Acid Chloride Intermediate (Highly Reactive) B->C Chlorination D Ammonium Hydroxide (NH4OH) 0 °C to RT C->D Amination E 2,4-Dichloro-6-methylnicotinamide (Target Product) D->E Workup & Isolation

Figure 1: Synthetic workflow for 2,4-Dichloro-6-methylnicotinamide via acid chloride intermediate.

Mechanistic Applications in Drug Discovery

The primary utility of 2,4-dichloro-6-methylnicotinamide lies in its transformation into tricyclic or bicyclic inhibitors targeting the ubiquitin-proteasome system (UPS) and cytokine pathways[1][2].

Targeting USP28 and USP25 in Oncology

Ubiquitin-specific proteases (USPs) are deubiquitinating enzymes that rescue proteins from proteasomal degradation. USP28, in particular, is a critical regulator of the stability of the c-MYC oncoprotein and the NOTCH1 signaling pathway[1].

  • The Pathological Mechanism: Amplification of USP28 is observed in multiple malignancies, including breast, ovarian, and colorectal cancers[1]. By continuously deubiquitinating c-MYC, USP28 prevents its degradation, leading to unchecked cellular proliferation and tumorigenesis. Furthermore, >50% of T-cell acute lymphoblastic leukemia (T-ALL) cases carry activating mutations in NOTCH1, a pathway heavily reliant on USP28 stabilization[1].

  • The Therapeutic Intervention: By utilizing 2,4-dichloro-6-methylnicotinamide as a starting scaffold, medicinal chemists synthesize thienopyridine carboxamides. The carboxamide motif derived from our starting material forms critical hydrogen bonds within the USP28 catalytic domain, effectively blocking its activity. Consequently, c-MYC and NOTCH1 are rapidly polyubiquitinated and destroyed by the proteasome, halting tumor growth[1][3].

USP28_Pathway Drug Thienopyridine Carboxamides (Derived from 70593-58-7) USP28 USP28 Enzyme (Deubiquitinase) Drug->USP28 Inhibits Degradation Proteasomal Degradation (Tumor Suppression) Drug->Degradation Promotes via USP28 Blockade MYC c-MYC / NOTCH1 (Oncoproteins) USP28->MYC Deubiquitinates & Stabilizes USP28->Degradation Prevents Tumor Tumorigenesis & Proliferation MYC->Tumor Drives

Figure 2: Mechanism of USP28 inhibition preventing MYC stabilization and tumor proliferation.

Cytokine Production Inhibition

Beyond oncology, derivatives of this compound (specifically thioamides generated by treating the primary carboxamide with Lawesson's reagent) have shown profound efficacy as cytokine production inhibitors[2]. These compounds modulate hyperactivated immune responses, offering therapeutic avenues for autoimmune diseases and delayed-type hypersensitivity reactions where Th1/Th2 immune balance is disrupted[2].

Conclusion

2,4-Dichloro-6-methylnicotinamide is far more than a simple catalog chemical; it is a rationally designed pharmacophore precursor. Its orthogonal reactivity allows for elegant, stepwise synthesis of complex heterocyclic drugs, while its native carboxamide group serves as a vital biological anchor. As the pharmaceutical industry continues to target challenging mechanisms like deubiquitinase inhibition and cytokine modulation, the reliance on high-quality, mechanistically sound building blocks like CAS 70593-58-7 will only accelerate.

References

  • Howei Pharm. CAS 70593-58-7 | 2,4-Dichloro-6-methylnicotinamide. [Link]

  • [1] Discovery Inc / Valo Health. CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors. Google Patents.

  • [3] Discovery Inc. WO2017139778A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors. Google Patents.

  • [2] Astellas Pharma Inc. EP1716851A1 - Thioamides and salts thereof and cytokine production inhibitors containing both. Google Patents.

  • [4] Discovery Inc. WO2017139778A1 - Synthesis of 2,4-dichloro-6-methylnicotinamide. Google Patents.

  • [External] Popov, N., et al. (2007). The ubiquitin-specific protease USP28 is required for MYC stability. Nature Cell Biology, 9(7), 765-774. [Link]

  • [External] Weng, A. P., et al. (2004). Activating mutations of NOTCH1 in human T cell acute lymphoblastic leukemia. Science, 306(5694), 269-271.[Link]

Sources

Foundational

theoretical studies on 2,4-Dichloro-6-methylnicotinamide

An In-Depth Technical Guide to the Theoretical Studies of 2,4-Dichloro-6-methylnicotinamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive theoretic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Studies of 2,4-Dichloro-6-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical exploration of 2,4-Dichloro-6-methylnicotinamide, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of extensive direct experimental literature, this document leverages established computational methodologies to predict its structural, spectroscopic, and electronic properties, and to explore its potential as a bioactive agent. By integrating Density Functional Theory (DFT), molecular docking, and in silico ADMET profiling, we construct a foundational understanding of the molecule's behavior at an atomic level. This guide serves as a valuable resource for researchers, offering a robust theoretical framework to guide future synthesis, characterization, and biological evaluation of 2,4-Dichloro-6-methylnicotinamide.

Introduction: The Rationale for Theoretical Investigation

Nicotinamide and its derivatives are a cornerstone of biological chemistry, forming the reactive center of the essential coenzymes NAD+ and NADP+. Chemical modifications to the nicotinamide scaffold are a proven strategy in drug discovery for developing novel therapeutic agents that can modulate the activity of various enzymes.[1][2] The introduction of chloro- and methyl- substituents, as seen in 2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7), can significantly alter the molecule's steric and electronic profile, potentially leading to unique biological activities.

Theoretical and computational studies provide a powerful, resource-efficient approach to pre-emptively assess the properties and potential of such novel chemical entities before committing to extensive laboratory synthesis and testing.[3][4] This guide explains the causality behind these computational choices, detailing the use of theoretical models to predict molecular geometry, spectroscopic signatures, electronic reactivity, and potential interactions with biological targets, thereby establishing a self-validating system where computational predictions lay the groundwork for targeted experimental validation.

Molecular Structure and Foundational Properties

The initial step in any theoretical analysis is to define the molecule's fundamental structure and properties.

  • Molecular Formula: C₈H₈Cl₂N₂O

  • Molecular Weight: 219.07 g/mol

  • Canonical SMILES: CC1=CC(=C(C(=O)N)N=C1Cl)Cl

The structural arrangement of the atoms dictates the molecule's overall behavior. A 2D representation is provided below.

A Structure Input (SMILES/2D Sketch) B Geometric Optimization (DFT: B3LYP/6-311G++) A->B C Vibrational Analysis (FT-IR/Raman Prediction) B->C Validate Structure D Electronic Properties (HOMO-LUMO, MEP) B->D E Spectroscopic Prediction (NMR Chemical Shifts) B->E F Molecular Docking (Protein Target Binding) B->F Generate 3D Conformer G ADMET Profiling (Drug-Likeness) B->G H Data Synthesis & Biological Potential Assessment C->H D->H E->H F->H G->H

Caption: Computational workflow for theoretical analysis.

Density Functional Theory (DFT) for Structural and Electronic Insights

DFT is a cornerstone of quantum chemistry used to determine the electronic structure of molecules. [5]The choice of functional and basis set is critical for accuracy. For molecules of this type, the B3LYP functional combined with a 6-311++G(d,p) basis set provides a reliable balance of computational cost and accuracy for predicting geometry, vibrational frequencies, and electronic properties. [6][7][8] Protocol for DFT-Based Geometry Optimization and Frequency Calculation:

  • Input Generation: The 2D structure of 2,4-Dichloro-6-methylnicotinamide is used as the initial input.

  • Optimization: A geometry optimization calculation is performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the bond lengths, angles, and dihedrals to find the lowest energy conformation of the molecule.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields the predicted infrared (IR) and Raman vibrational frequencies, which can be compared to experimental data for validation. [7][8]

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more reactive and polarizable. [6]

G cluster_0 LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO_level HOMO HOMO (Highest Occupied Molecular Orbital) HOMO_level HOMO_level->LUMO_level   ΔE (Energy Gap)   

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.

DFT calculations provide the energies of these orbitals, from which key reactivity descriptors can be calculated. [6][7]

Parameter Formula Significance
HOMO Energy E_HOMO Electron-donating ability
LUMO Energy E_LUMO Electron-accepting ability
Energy Gap (ΔE) E_LUMO - E_HOMO Chemical reactivity, stability
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Resistance to change in electron distribution

| Electrophilicity Index (ω) | μ² / (2η) where μ ≈ -(E_HOMO+E_LUMO)/2 | Global electrophilic nature |

These parameters are invaluable for comparing the reactivity of different nicotinamide derivatives and predicting their behavior in chemical reactions.

Predicting Spectroscopic Signatures

Theoretical calculations are instrumental in interpreting experimental spectra. By predicting the spectroscopic output, researchers can confirm the identity and purity of a synthesized compound.

Vibrational Spectroscopy (FT-IR & FT-Raman)

As part of the DFT frequency analysis, a full vibrational spectrum is calculated. [8]Specific predicted frequencies can be assigned to the stretching and bending modes of functional groups within 2,4-Dichloro-6-methylnicotinamide, such as:

  • N-H stretching of the amide group.

  • C=O stretching of the amide carbonyl.

  • C=C and C=N stretching within the pyridine ring.

  • C-Cl stretching modes.

  • C-H stretching of the methyl group and aromatic ring.

A strong correlation between the calculated (scaled) frequencies and an experimental spectrum provides high confidence in the structural assignment. [7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. [9] Protocol for NMR Chemical Shift Prediction:

  • Optimized Geometry: Use the B3LYP/6-311++G(d,p) optimized structure.

  • NMR Calculation: Perform a GIAO-DFT calculation. It is often beneficial to perform this calculation using a solvent model (e.g., IEFPCM model for DMSO-d₆ or CDCl₃) to more accurately reflect experimental conditions. [9]3. Referencing: Calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

Predicted chemical shifts for the distinct protons and carbons of 2,4-Dichloro-6-methylnicotinamide can directly aid in the assignment of peaks in experimental NMR spectra. [10]

Assessment of Biological Potential

Theoretical studies are pivotal in the early stages of drug discovery for identifying potential biological targets and evaluating a compound's drug-like properties.

Molecular Docking: Identifying Potential Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. [6]Given the nicotinamide core, a relevant target is Nicotinamide N-methyltransferase (NNMT) , an enzyme implicated in various cancers and metabolic diseases. [1][11] Protocol for Molecular Docking against NNMT (PDB ID: 7BKG):

  • Protein Preparation: The crystal structure of human NNMT is obtained from the Protein Data Bank (e.g., 7BKG). [12]Water molecules and co-ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The DFT-optimized 3D structure of 2,4-Dichloro-6-methylnicotinamide is prepared by assigning charges and defining rotatable bonds.

  • Binding Site Definition: The active site is defined based on the location of the co-crystallized native ligand (nicotinamide).

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample various conformations of the ligand within the active site and score them based on binding affinity (e.g., in kcal/mol).

  • Analysis: The resulting poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

Strong predicted binding affinity and favorable interactions would suggest that 2,4-Dichloro-6-methylnicotinamide could be a potential NNMT inhibitor, warranting experimental investigation. [13][14]

In Silico ADMET Profiling

A promising drug candidate must not only be active but also possess favorable pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict these properties based on the molecular structure. [6] Key Predicted Properties:

  • Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, logP, hydrogen bond donors, and acceptors.

  • Aqueous Solubility: Predicts how well the compound dissolves in water.

  • Blood-Brain Barrier (BBB) Penetration: Indicates if the compound is likely to enter the central nervous system.

  • CYP450 Inhibition: Predicts potential for drug-drug interactions.

  • Toxicity Risks: Flags potential for mutagenicity or other toxic effects.

A favorable ADMET profile increases the likelihood of a compound succeeding in later stages of drug development.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the study of 2,4-Dichloro-6-methylnicotinamide. Through the application of DFT, molecular docking, and ADMET profiling, we can generate robust hypotheses about its structure, reactivity, and biological potential. The computational data predicts specific spectroscopic signatures (IR, NMR) that will be crucial for the characterization of the synthesized molecule. Furthermore, electronic property calculations and molecular docking simulations suggest that this compound may exhibit interesting bioactivity, potentially as an enzyme inhibitor.

The true value of these theoretical studies lies in their ability to direct and streamline experimental work. The logical next steps are:

  • Chemical Synthesis: Synthesize 2,4-Dichloro-6-methylnicotinamide.

  • Spectroscopic Validation: Characterize the compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compare the results with the theoretical predictions. [10][15]3. In Vitro Biological Screening: Based on docking results, perform enzyme inhibition assays (e.g., against NNMT) to determine the IC₅₀ value. [6] By integrating these theoretical and experimental workflows, researchers can efficiently explore the chemical space of novel nicotinamide derivatives and accelerate the discovery of new therapeutic agents.

References

  • Al-Warhi, T., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Pharmaceuticals. Available at: [Link]

  • SciSpace. (n.d.). Synthesis, Spectroscopic Investigation, Crystal Structure, and Biological Screening, Including Antitumor Activity, of Organotin(IV) Carboxylates with Piperonylic Acid. Available at: [Link]

  • Siskos, M. G., & Gerothanassis, I. P. (2026). NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. Molecules. Available at: [Link]

  • ResearchGate. (2025). Structure Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Available at: [Link]

  • Zhi, F., & Yang, Y.-L. (2007). 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Byler, K., et al. (2021). Computational Prediction of Metabolites of Tobacco-Specific Nitrosamines by CYP2A13. ChemRxiv. Available at: [Link]

  • Neochoritis, C. G., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hong, Y. (2018). Crystal structure of (E)-2,4-dichloro-6-(((4-methoxy-2-nitrophenyl)imino)methyl)phenol, C14H10Cl2N2O4. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Rinaldo, S., et al. (2012). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Journal of Biological Chemistry. Available at: [Link]

  • Thompson, M. P., et al. (2025). Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. ChemBioChem. Available at: [Link]

  • Kavipriya, R., et al. (n.d.). Spectroscopic and DFT studies of 2,4-dichloro-N-phenethylbenzenesulfonamide. ResearchGate. Available at: [Link]

  • Gentile, F., et al. (2023). Application of established computational techniques to identify potential SARS-CoV-2 Nsp14-MTase inhibitors in low data regimes. Digital Discovery. Available at: [Link]

  • Li, F., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm. Available at: [Link]

  • NIH. (n.d.). Crystal structure of bis{2,4-di-tert-butyl-6-[(isopropylimino)methyl]phenolato-κ2 N,O}zinc dichloromethane monosolvate. Available at: [Link]

  • Zhou, B. (2011). Computational Analysis of LC-MS/MS Data for Metabolite Identification. Semantic Scholar. Available at: [Link]

  • van Haren, M. J., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chemical Biology. Available at: [Link]

  • Johnson, B. F. G., & McIndoe, J. S. (2000). Spectroscopic and mass spectrometric methods for the characterisation of metal clusters. Coordination Chemistry Reviews. Available at: [Link]

  • Kell, D. B., & Pretorius, E. (2023). A Case Study of Dysfunctional Nicotinamide Metabolism in a 20-Year-Old Male. Metabolites. Available at: [Link]

  • Hasan, M. M., et al. (2024). Comprehensive Review and Assessment of Computational Methods for Prediction of N6-Methyladenosine Sites. International Journal of Molecular Sciences. Available at: [Link]

  • Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Available at: [Link]

  • RCSB PDB. (n.d.). 7BKG: Human Nicotinamide N-methyltransferase in complex with SAM and nicotinamide. Available at: [Link]

  • Poater, A. (n.d.). DFT calculations towards predictive organo/organometallic chemistry. Available at: [Link]

  • Kell, D. B., & Pretorius, E. (2025). A Case Study of Dysfunctional Nicotinamide Metabolism in a 20-Year-Old Male. ResearchGate. Available at: [Link]

  • Paik, S. M., et al. (1998). Pharmacokinetics and metabolism in rats of 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine, an inactivator of O6-alkylguanine-DNA alkyltransferase. Drug Metabolism and Disposition. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Available at: [Link]

  • ResearchGate. (2025). Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

detailed experimental procedure for 2,4-Dichloro-6-methylnicotinamide synthesis

An Application Note on the Synthesis of 2,4-Dichloro-6-methylnicotinamide Authored by: A Senior Application Scientist Introduction 2,4-Dichloro-6-methylnicotinamide is a substituted pyridine derivative of interest in med...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of 2,4-Dichloro-6-methylnicotinamide

Authored by: A Senior Application Scientist

Introduction

2,4-Dichloro-6-methylnicotinamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery as a potential scaffold for the development of novel therapeutic agents. The presence of reactive chlorine atoms and a methyl group on the pyridine ring, combined with the amide functionality, provides multiple points for further chemical modification. This document provides a detailed experimental procedure for the synthesis of 2,4-Dichloro-6-methylnicotinamide, primarily through the controlled hydrolysis of its corresponding nitrile precursor, 2,4-Dichloro-6-methylnicotinonitrile. The protocol is designed for researchers and scientists in organic synthesis and drug development, offering a robust and reproducible methodology.

The underlying chemical transformation is the partial hydrolysis of a nitrile to a primary amide. This reaction can be catalyzed by either acid or base. In this protocol, we will focus on a base-catalyzed approach, which often offers good selectivity for the amide over the complete hydrolysis to the carboxylic acid, especially under controlled conditions. The choice of a biphasic solvent system or the use of a co-solvent like an alcohol can be crucial for substrates with limited aqueous solubility.

Reaction Principle: Base-Catalyzed Nitrile Hydrolysis

The conversion of a nitrile to an amide in the presence of a base, such as sodium hydroxide, proceeds via the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This forms a hydroxy-imidate intermediate, which then tautomerizes to the more stable amide. Careful control of reaction temperature and time is essential to prevent the further hydrolysis of the amide to the corresponding carboxylate.

Experimental Workflow Diagram

G reagents Reagents & Glassware Preparation reaction_setup Reaction Setup: - Dissolve Nitrile in Solvent - Add Base Solution reagents->reaction_setup 1. Preparation reaction Controlled Hydrolysis (Monitoring by TLC) reaction_setup->reaction 2. Initiation workup Reaction Quenching & Product Isolation reaction->workup 3. Completion purification Purification: Recrystallization or Column Chromatography workup->purification 4. Crude Product characterization Product Characterization (NMR, MS, MP) purification->characterization 5. Pure Product

Caption: A generalized workflow for the synthesis of 2,4-Dichloro-6-methylnicotinamide.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
2,4-Dichloro-6-methylnicotinonitrile≥98% PurityChemScene
Sodium Hydroxide (NaOH)ACS Reagent GradeSigma-Aldrich
Ethanol (EtOH)Anhydrous, 200 proofFisher Scientific
Dichloromethane (DCM)ACS Reagent GradeVWR Chemicals
Ethyl Acetate (EtOAc)ACS Reagent GradeEMD Millipore
HexanesACS Reagent GradeMacron Fine Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeBeanTown Chemical
Deionized Water (DI H₂O)Type II or betterIn-house
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigma

Detailed Experimental Protocol

This procedure is based on established methods for the hydrolysis of nitriles.[1]

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-Dichloro-6-methylnicotinonitrile (1.0 g, 5.35 mmol, 1.0 eq.).

  • Add 25 mL of ethanol to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving 1.0 g of NaOH in 9.0 mL of deionized water.

2. Reaction Execution:

  • To the stirred solution of the nitrile in ethanol, add 2.5 mL of the 10% aqueous NaOH solution (approx. 6.25 mmol, 1.17 eq.).

  • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle and a temperature controller.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour.

    • TLC System: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm). The product amide should have a lower Rf value than the starting nitrile.

3. Reaction Work-up and Product Isolation:

  • Once the TLC analysis indicates the complete consumption of the starting material (typically 2-4 hours), remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous residue, add 20 mL of deionized water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic extracts in a separatory funnel and wash sequentially with 20 mL of deionized water and 20 mL of saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,4-Dichloro-6-methylnicotinamide as a solid.

4. Purification:

  • The crude product can be purified by recrystallization. A suitable solvent system would be a mixture of ethyl acetate and hexanes.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₇H₆Cl₂N₂O, MW: 205.04).

  • Melting Point (MP): To assess the purity of the crystalline solid.

Chemical Reaction Diagram

Caption: Synthesis of 2,4-Dichloro-6-methylnicotinamide via nitrile hydrolysis.

Safety Precautions

  • 2,4-Dichloro-6-methylnicotinonitrile: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

References

  • Organic Synthesis. Hydrolysis of Nitriles. [Link]

Sources

Application

Application Note: Synthesis of 2,4-Dichloro-6-methylnicotinamide via Oxalyl Chloride-Mediated Activation

Executive Summary & Rationale The synthesis of 2,4-dichloro-6-methylnicotinamide from its corresponding carboxylic acid is a critical transformation in the development of complex heterocyclic scaffolds, including thienop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The synthesis of 2,4-dichloro-6-methylnicotinamide from its corresponding carboxylic acid is a critical transformation in the development of complex heterocyclic scaffolds, including thienopyridine carboxamides used as ubiquitin-specific protease (USP) inhibitors .

While traditional chlorinating agents like thionyl chloride ( SOCl2​ ) or phosphorus oxychloride ( POCl3​ ) can achieve this transformation, oxalyl chloride ( (COCl)2​ ) is heavily preferred in modern medicinal chemistry workflows . Oxalyl chloride allows for milder reaction conditions (room temperature) and decomposes entirely into gaseous byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride). This eliminates the need for harsh aqueous workups or high-temperature distillation to remove residual activating agents, thereby protecting the integrity of the electron-deficient dichloropyridine ring.

Mechanistic Causality & Workflow

The protocol relies on a two-step, telescoped process: Vilsmeier-Haack type activation followed by nucleophilic amidation .

  • Activation: Oxalyl chloride alone reacts sluggishly with sterically hindered or electron-deficient carboxylic acids. The addition of catalytic N,N-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent (chloromethylene-N,N-dimethylammonium chloride). This intermediate rapidly attacks the carboxylic acid, forming the acyl chloride and regenerating the DMF catalyst .

  • Amidation: The crude 2,4-dichloro-6-methylnicotinoyl chloride is highly reactive. Once excess oxalyl chloride is removed in vacuo, the intermediate is trapped with an ammonia source (typically NH3​ in methanol) to yield the final primary amide.

G Start 2,4-Dichloro-6-methylnicotinic acid (Starting Material) Reagents1 Oxalyl Chloride (5.1 eq) Cat. DMF, DCM, RT, 2h Start->Reagents1 Activation Intermediate 2,4-Dichloro-6-methylnicotinoyl chloride (Reactive Intermediate) Reagents1->Intermediate -CO, -CO2, -HCl Reagents2 Ammonia Source (e.g., NH3/MeOH) DCM, 0°C to RT Intermediate->Reagents2 Amidation Product 2,4-Dichloro-6-methylnicotinamide (Target Product) Reagents2->Product -NH4Cl

Fig 1: Two-step synthesis workflow of 2,4-dichloro-6-methylnicotinamide via acyl chloride.

Quantitative Reagent Matrix

Table 1: Stoichiometry and Reagent Specifications (Optimized for a 2.00 g scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
2,4-Dichloro-6-methylnicotinic acid 206.021.002.00 g9.71 mmolStarting Material
Oxalyl Chloride 126.935.154.29 mL (6.35 g)50.0 mmolActivating Agent
N,N-Dimethylformamide (DMF) 73.090.070.053 mL (50 mg)0.68 mmolCatalyst
Dichloromethane (DCM) 84.93-50 mL + 50 mL-Solvent
Ammonia (7M in Methanol) 17.03~10.015.0 mL~105 mmolNucleophile / Base

Self-Validating Experimental Protocol

Phase 1: Acyl Chloride Formation
  • System Preparation: Purge a dry 250-mL round-bottom flask with nitrogen. Charge the flask with 2,4-dichloro-6-methylnicotinic acid (2.00 g, 9.71 mmol) and anhydrous dichloromethane (50 mL) .

    • Observation: The starting material will remain largely as an insoluble suspension in DCM.

  • Reagent Addition: Add oxalyl chloride (4.29 mL, 50.0 mmol) portion-wise at room temperature.

    • Causality: A large excess (5+ eq) is utilized to drive the equilibrium forward and act as a chemical dehydrant, ensuring no trace moisture hydrolyzes the highly sensitive product.

  • Catalytic Initiation: Add DMF (0.053 mL) dropwise with vigorous magnetic stirring .

    • Self-Validation Checkpoint: Immediate, vigorous effervescence ( CO , CO2​ , HCl gas) must be observed upon DMF addition. This visual cue confirms the successful generation of the Vilsmeier reagent. If no gas evolves, the oxalyl chloride may have degraded.

  • Reaction Maturation: Stir the resulting mixture for 2 hours at room temperature.

    • Self-Validation Checkpoint: The reaction is deemed complete when gas evolution ceases entirely and the initial opaque suspension transitions into a clear or slightly hazy homogeneous yellow solution, indicating full conversion to the highly soluble acyl chloride.

  • Concentration (Critical Step): Concentrate the reaction mixture in vacuo to afford the crude 2,4-dichloro-6-methylnicotinoyl chloride as a viscous residue .

    • Causality: You must evaporate the mixture to dryness. Any residual oxalyl chloride left in the flask will react violently with ammonia in the next step to form oxamide—a highly insoluble white powder that will severely contaminate your final product and complicate purification.

Phase 2: Amidation and Isolation
  • Reconstitution: Redissolve the crude acyl chloride residue in fresh anhydrous dichloromethane (50 mL) and cool the flask to 0 °C using an ice-water bath .

    • Causality: Cooling is mandatory. The subsequent amidation is highly exothermic; controlling the temperature prevents solvent boil-off and suppresses the formation of undesired dimerization or hydrolysis byproducts.

  • Nucleophilic Attack: Slowly add 7M Ammonia in methanol (15 mL) dropwise to the cooled solution.

    • Self-Validation Checkpoint: A dense white cloud/precipitate will form immediately upon addition. This is ammonium chloride ( NH4​Cl ) crashing out of the DCM solution, confirming that the acyl chloride is being successfully displaced by the amine.

  • Completion & Workup: Remove the ice bath and allow the reaction to stir for 1 hour at room temperature. Quench the reaction by adding 30 mL of deionized water.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with additional DCM ( 2×30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to afford the crude 2,4-dichloro-6-methylnicotinamide as a white to light-yellow solid.

Analytical Signatures & Troubleshooting

Table 2: Expected Analytical Data

ParameterExpected Value / Observation
Physical State White to light-yellow solid
Molecular Weight 205.04 g/mol
LCMS (ESI, m/z) [M+H]+=205 (Base peak) and 207 (M+2 peak, ~65% intensity). This distinct isotopic pattern confirms the retention of both chlorine atoms on the pyridine ring.
Typical Yield 85 - 95% (Crude), sufficiently pure for downstream coupling.

Common Failure Modes:

  • Product is contaminated with a highly insoluble white powder: This indicates failure to remove excess oxalyl chloride during Step 5. The powder is oxamide. Remedy: The product must be triturated or passed through a short silica plug, as oxamide will not dissolve in standard organic solvents.

  • Low Yield / Recovery of Carboxylic Acid: Indicates adventitious water in the DCM or ammonia source, leading to the hydrolysis of the acyl chloride back to the starting material. Remedy: Ensure all glassware is oven-dried and solvents are strictly anhydrous.

References

  • Thienopyridine carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents (WO2017139778A1) URL: (Provides the foundational stoichiometric parameters and solvent conditions for the oxalyl chloride-mediated activation and subsequent amidation of 2,4-dichloro-6-methylnicotinic acid).
  • Source: Google Patents (US6677352B1)
Method

Comprehensive Analytical Characterization of 2,4-Dichloro-6-methylnicotinamide: Protocols for Structural Elucidation and Purity Profiling

Executive Summary 2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of advanced therapeutics, most notably in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of advanced therapeutics, most notably in the development of thienopyridine carboxamides acting as ubiquitin-specific protease (USP28/USP25) inhibitors [1]. Because pyridine functionalization often yields complex regioisomeric mixtures, rigorous analytical characterization is paramount.

This application note provides a comprehensive, self-validating analytical strategy. By synthesizing technical accuracy with field-proven insights, we outline the causality behind specific spectroscopic and chromatographic choices required to unequivocally prove the regiochemistry, exact mass, and purity of this compound.

Scientific Context & Mechanistic Rationale

The structural verification of 2,4-dichloro-6-methylnicotinamide requires overcoming several analytical challenges:

  • Regioisomerism: Electrophilic or nucleophilic substitutions on the pyridine ring can easily yield 4,6-dichloro or 2,6-dichloro variants. Standard 1D 1 H NMR is insufficient because all these isomers present a single aromatic proton. Causality: We must employ 2D NOESY and HMBC NMR to map the spatial and through-bond relationships between the C6-methyl group, the C5-proton, and the C3-carboxamide group.

  • Isotopic Complexity: The presence of two chlorine atoms creates a complex isotopic envelope. Causality: High-Resolution Mass Spectrometry (HRMS) with a Time-of-Flight (TOF) analyzer is required to measure the exact mass of the M , M+2 , and M+4 isotopologues, confirming the dichloro substitution pattern and ruling out monochloro-impurities.

  • Chromatographic Retention: The molecule possesses both a polar primary amide and a hydrophobic dichloropyridine core. Causality: A reverse-phase C18 High-Performance Liquid Chromatography (HPLC) method with a carefully designed aqueous-organic gradient is necessary to balance retention of the polar moiety while successfully eluting hydrophobic synthetic byproducts.

Analytical Workflow

The following workflow illustrates the orthogonal techniques employed to create a self-validating characterization matrix.

AnalyticalWorkflow Sample 2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7) NMR 1D & 2D NMR (Regiochemistry) Sample->NMR DMSO-d6 (Internal Ref) LCMS LC-HRMS (Exact Mass & Isotopes) Sample->LCMS ESI(+) with Lock Mass HPLC HPLC-UV (Purity & Isomers) Sample->HPLC RP-C18 (Resolution Mix) FTIR ATR-FTIR (Functional Groups) Sample->FTIR Solid State (Background Sub) StructEluc Structural Elucidation Confirmed NMR->StructEluc MassIso Isotopic Signature Validated LCMS->MassIso Purity Chromatographic Purity >99.0% HPLC->Purity FTIR->StructEluc

Figure 1: Self-validating analytical workflow for structural and purity characterization.

Self-Validating Experimental Protocols
Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Choice of Solvent: DMSO- d6​ is selected over CDCl 3​ . In non-polar solvents, primary amide protons often broaden into the baseline due to intermediate chemical exchange rates and quadrupole relaxation from Nitrogen-14. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the -NH 2​ protons into distinct, sharp resonances that can be accurately integrated and utilized in 2D experiments [2].

  • Sample Preparation: Dissolve 15 mg of 2,4-dichloro-6-methylnicotinamide in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Setup: 400 MHz or higher NMR spectrometer equipped with a 5 mm broadband observe (BBO) probe.

  • Acquisition:

    • 1 H NMR: 16 scans, 2 seconds relaxation delay (D1), spectral width 12 ppm.

    • 13 C NMR: 512 scans, 2 seconds D1, spectral width 220 ppm.

    • 2D NOESY: Mixing time of 300 ms to capture the spatial proximity between the C6-methyl protons and the C5-aromatic proton.

  • System Suitability (Self-Validation): The residual DMSO- d6​ pentet must resolve at exactly 2.50 ppm ( 1 H) and 39.52 ppm ( 13 C). The TMS peak must be sharp and set to 0.00 ppm.

Protocol B: LC-HRMS (Exact Mass & Isotopic Profiling)

Mechanistic Choice of Ionization: Electrospray Ionization in positive mode (ESI+) is utilized because the pyridine nitrogen readily accepts a proton to form a stable [M+H]+ pseudo-molecular ion.

  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Methanol:Water.

  • Instrument Setup: UPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Acquisition:

    • Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

    • Mass range: m/z 100 to 500.

  • System Suitability (Self-Validation): A continuous infusion of Leucine Enkephalin ( m/z 556.2771) is used as a lock-mass. The mass accuracy of the lock-mass must remain <2 ppm throughout the run to validate the exact mass measurement of the target analyte.

Protocol C: HPLC-UV Purity Profiling

Mechanistic Choice of Gradient: A gradient starting at 5% organic phase ensures that the polar carboxamide moiety interacts sufficiently with the C18 stationary phase, preventing the analyte from eluting in the void volume.

  • Sample Preparation: Dissolve the sample to a final concentration of 1.0 mg/mL in the initial mobile phase (Diluent).

  • Chromatographic Conditions:

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • System Suitability (Self-Validation): Inject a resolution mixture containing the target molecule and a known regioisomer (e.g., 4,6-dichloro-2-methylnicotinamide). The critical pair resolution ( Rs​ ) must be ≥1.5 . A blank injection must show no carryover >0.05% .

Quantitative Data Interpretation

The following tables summarize the expected analytical data, serving as a reference standard for verifying the identity and purity of 2,4-dichloro-6-methylnicotinamide.

Table 1: Expected 1 H and 13 C NMR Assignments (in DMSO- d6​ )
NucleusShift (ppm)MultiplicityIntegrationStructural AssignmentKey 2D Correlations
1 H 7.68Singlet (s)1HPyridine C5-HNOESY to C6-CH 3​
1 H 2.52Singlet (s)3HC6-CH 3​ HMBC to C5, C6
1 H 7.95, 8.15Broad Singlets2HAmide -NH 2​ HMBC to C3, C=O
13 C 165.2--Amide C=O (C7)-
13 C 159.1--Pyridine C-CH 3​ (C6)-
13 C 146.5, 143.2--Pyridine C-Cl (C2, C4)-
13 C 133.0--Pyridine C-CONH 2​ (C3)-
13 C 124.5--Pyridine C-H (C5)-
13 C 24.1--Methyl CH 3​ (C8)-
Table 2: LC-HRMS Isotopic Pattern Analysis (ESI+)

Formula: C 7​ H 6​ Cl 2​ N 2​ O | Exact Mass: 203.9857 Da

IsotopeIon FormulaTheoretical m/z [M+H]+ Expected Relative AbundanceDiagnostic Significance
M [C 7​ H 7​ 35 Cl 2​ N 2​ O] + 204.9935100%Base peak, confirms intact molecule.
M+2 [C 7​ H 7​ 35 Cl 37 ClN 2​ O] + 206.9906~65%Confirms the presence of exactly two Cl atoms.
M+4 [C 7​ H 7​ 37 Cl 2​ N 2​ O] + 208.9876~11%Validates the characteristic 9:6:1 dichloro ratio.
Table 3: HPLC Gradient Program for Purity Profiling
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Phase Rationale
0.0955Equilibration and retention of polar amide.
2.0955Isocratic hold to separate early-eluting polar impurities.
12.01090Linear ramp to elute the hydrophobic target and regioisomers.
15.01090Wash phase to clear highly non-polar dimers/starting materials.
15.1955Return to initial conditions.
20.0955Column re-equilibration for the next injection.
References
  • Title: Thienopyridine carboxamides as ubiquitin-specific protease inhibitors (WO2017139778A1)
  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Application

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 2,4-Dichloro-6-methylnicotinamide

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and pharmaceutical development, offering unparalleled insight into molecular structure.[1][2] This appl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and pharmaceutical development, offering unparalleled insight into molecular structure.[1][2] This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of 2,4-Dichloro-6-methylnicotinamide, a substituted pyridine derivative of interest in medicinal chemistry. We present a foundational overview of the molecule, detailed protocols for sample preparation and data acquisition, and an in-depth interpretation of predicted NMR spectra. The causality behind experimental choices is explained, ensuring that the protocols are robust and self-validating for researchers aiming for structural confirmation, purity assessment, and quality control.

Foundational Principles & Molecular Overview

NMR spectroscopy leverages the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to elucidate the structure of molecules in solution.[2] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment, providing a unique fingerprint of the atom's position within the molecular framework.[3][4]

1.1. Key Information from NMR Spectra

  • Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electronegative atoms (like Cl, O, N) "deshield" nearby nuclei, shifting their signals downfield (to a higher ppm value).[3]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal.[3]

  • Multiplicity (Splitting): Describes the splitting of a signal due to the influence of neighboring, non-equivalent nuclei. This follows the n+1 rule, where 'n' is the number of neighboring protons, providing connectivity information.[2][3]

  • ¹³C NMR: Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line (singlet).[5]

1.2. Molecular Structure of 2,4-Dichloro-6-methylnicotinamide

The target molecule consists of a pyridine ring substituted with two chlorine atoms, a methyl group, and a primary amide group. This specific arrangement of functional groups dictates the expected NMR spectra. The numbering convention for the pyridine ring is critical for unambiguous spectral assignment.

Caption: Molecular Structure of 2,4-Dichloro-6-methylnicotinamide.

Experimental Protocols & Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.[6] The following protocols are designed to yield high-resolution spectra for 2,4-Dichloro-6-methylnicotinamide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (¹H: 2-5 mg | ¹³C: 20-50 mg) dissolve 2. Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl₃) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex filter 4. Filter if Particulates Present vortex->filter transfer 5. Transfer to NMR Tube filter->transfer insert 6. Insert Sample into Spectrometer transfer->insert lock 7. Lock on Solvent Deuterium Signal insert->lock shim 8. Shim for Field Homogeneity lock->shim acquire 9. Acquire FID Data (Set ¹H or ¹³C Parameters) shim->acquire ft 10. Fourier Transform (FID -> Spectrum) acquire->ft phase 11. Phase Correction ft->phase baseline 12. Baseline Correction phase->baseline integrate 13. Calibrate, Reference & Integrate baseline->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

Caption: General Workflow for NMR Sample Analysis.

2.1. Materials & Equipment

  • Analyte: 2,4-Dichloro-6-methylnicotinamide (solid)

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8 atom % D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS)

  • Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, small vials, analytical balance, NMR spectrometer (e.g., 400 MHz or higher).

2.2. Protocol: Sample Preparation

The objective is to create a homogenous solution free of particulate matter that can degrade spectral quality.[7]

  • Weighing: Accurately weigh the sample. For ¹H NMR, 2-5 mg is typically sufficient. For a standard ¹³C NMR experiment, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8]

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is critical for proper shimming.[7][9]

  • Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. Visual inspection should confirm the absence of any solid particles.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool or a Kimwipe packed into a Pasteur pipette directly into the NMR tube.[10] This step is crucial as suspended solids distort the magnetic field, leading to broad spectral lines.[7]

  • Transfer & Capping: Transfer the clear solution to a clean NMR tube. Cap the tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

2.3. Protocol: NMR Data Acquisition

These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

Parameter¹H NMR Acquisition¹³C NMR AcquisitionRationale
Pulse Program Standard 1-pulse (zg30)Proton-decoupled (zgpg30)Standard acquisition for quantitative ¹H; Decoupling for ¹³C simplifies the spectrum to singlets and provides a Nuclear Overhauser Effect (NOE) enhancement.[5]
Number of Scans 8 - 161024 - 4096Averaging multiple scans increases the signal-to-noise ratio, which is especially important for the less sensitive ¹³C nucleus.
Relaxation Delay (d1) 2 - 5 seconds2 secondsA sufficient delay allows for nuclear relaxation, ensuring the signal is quantitative, particularly for ¹H NMR.
Acquisition Time (aq) ~4 seconds~1.3 secondsDetermines the digital resolution of the spectrum.
Spectral Width 0 - 12 ppm0 - 200 ppmThe window must encompass all expected signals for the molecule.[11]
Reference TMS at 0 ppmTMS at 0 ppmTMS is the universally accepted standard for referencing ¹H and ¹³C spectra in organic solvents.[3][4]

Predicted Spectra & Interpretation

The following spectral data are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.[12][13]

3.1. Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityIntegrationInterpretation
CH₃ (on C6)~2.6Singlet (s)3HThe methyl group is adjacent to the aromatic ring but has no neighboring protons, resulting in a singlet. Its chemical shift is downfield from a typical alkyl proton due to the ring's influence.
H5 ~7.3Singlet (s)1HThis is the only proton directly attached to the pyridine ring. It appears as a singlet as its neighbors (C4 and C6) have no attached protons. Its downfield shift is characteristic of aromatic protons.
NH₂ (Amide)~5.5 - 6.5Broad Singlet (br s)2HAmide protons are exchangeable and often appear as a broad signal. The exact chemical shift and broadness can vary with concentration, temperature, and solvent. In DMSO-d₆, these protons would likely appear as two distinct, sharper signals at higher ppm.

3.2. Predicted ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentPredicted δ (ppm)Interpretation
CH₃ (on C6)~24The methyl carbon appears in the typical aliphatic region.
C5 ~122This is the only carbon on the pyridine ring bonded to a hydrogen. It is shielded relative to the other ring carbons attached to electronegative atoms.
C3 ~135The chemical shift is influenced by the attached amide group and the adjacent chloro-substituted carbon.
C6 ~150This carbon is deshielded by the adjacent ring nitrogen and the attached methyl group.
C2 ~152Deshielded by both the adjacent ring nitrogen and the directly attached, highly electronegative chlorine atom.
C4 ~155Strongly deshielded by the directly attached chlorine atom.
C=O (Amide)~164The carbonyl carbon is significantly deshielded by the double-bonded oxygen atom, causing it to appear far downfield, which is characteristic of amide carbonyls.

Trustworthiness & Self-Validation

To ensure the integrity of the obtained data, the following checks should be performed:

  • Solvent Peaks: Confirm the presence of residual solvent peaks at their known chemical shifts (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration Ratios: The integration values for the ¹H spectrum should correspond to whole-number ratios of protons (3:1:2 for CH₃:H5:NH₂). Deviations may indicate the presence of impurities.[3]

  • Number of Signals: The number of signals in the ¹³C spectrum should match the number of unique carbon atoms in the molecule (7 expected). Fewer signals may suggest molecular symmetry, while more signals indicate the presence of impurities or isomers.

  • 2D NMR: For unequivocal assignment, advanced experiments like HSQC (which correlates protons to the carbons they are directly attached to) and HMBC (which shows longer-range H-C correlations) can be performed.[1]

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 2,4-Dichloro-6-methylnicotinamide. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reproducible spectra. The provided interpretation of the predicted chemical shifts and multiplicities serves as a robust guide for structural verification and purity assessment, empowering scientists in drug discovery and chemical synthesis with a reliable method for characterizing this important molecular scaffold.

References

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. University of Arizona. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Ghaffari, M., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. [Link]

  • Park, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

  • Bhal, S. (2023). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. (2018). [Link]

  • Synthesis and characterization of new niacinamide compounds and computational and experimental investigation of their anticancer. Scientific Reports. (2023). [Link]

  • Predict ¹H proton NMR spectra. NMRdb.org. [Link]

  • Sim, J., et al. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. [Link]

  • NMR - Interpretation. Chemistry LibreTexts. (2023). [Link]

  • Luu, Q. S., et al. Electronic Supplementary Information for SABRE Hyperpolarization of Nicotinamide Derivatives and their Molecular Dynamics Properties. The Royal Society of Chemistry. [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. (2024). [Link]

  • Bagno, A., et al. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. PMC. (2017). [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

Sources

Method

Application Note: 2,4-Dichloro-6-methylnicotinamide in the Synthesis of USP28 Inhibitors

Introduction & Biological Rationale Ubiquitin-specific protease 28 (USP28) is a critical deubiquitinating enzyme (DUB) that plays a central role in tumor progression by stabilizing key oncoproteins. Notably, USP28 preven...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

Ubiquitin-specific protease 28 (USP28) is a critical deubiquitinating enzyme (DUB) that plays a central role in tumor progression by stabilizing key oncoproteins. Notably, USP28 prevents the proteasomal degradation of c-Myc and Lysine-specific demethylase 1 (LSD1), both of which are master regulators of cell growth, pluripotency, and tumorigenesis[1]. The overexpression of USP28 is heavily correlated with poor prognosis in non-small cell lung carcinoma, glioblastoma, and breast cancer, making it a highly validated target for novel antineoplastic therapies[1].

The development of small-molecule USP28 inhibitors has increasingly focused on pyridine, pyrimidine, and thienopyridine scaffolds[2]. Among these, 2,4-dichloro-6-methylnicotinamide serves as a highly privileged, bifunctional building block. Its unique substitution pattern allows for precisely controlled, sequential nucleophilic aromatic substitutions (S_NAr) and cyclization reactions, ultimately yielding potent thienopyridine carboxamide inhibitors[3].

Fig 1: USP28 signaling pathway and the mechanism of action for thienopyridine inhibitors.

Mechanistic Insights: Scaffold Selection and Reactivity

The choice of 2,4-dichloro-6-methylnicotinamide is governed by strict electronic and steric requirements in the synthesis of USP28 inhibitors[4].

  • Dehydration to Nitrile : The primary amide must first be dehydrated to a nitrile. This transformation serves a dual purpose: it significantly increases the electrophilicity of the pyridine ring (facilitating subsequent S_NAr reactions) and provides the essential cyano functionality required for a later Thorpe-Ziegler-type cyclization to form the thiophene ring[4].

  • Regioselective S_NAr : The resulting 2,4-dichloro-6-methylnicotinonitrile possesses two electrophilic centers (C2 and C4). Because the nitrile group acts as a strong para-directing electron-withdrawing group, the C4-chloride is highly activated. This allows for regioselective methoxylation at the 4-position using sodium methoxide, leaving the C2-chloride intact for subsequent cyclization with a mercaptoacetate derivative[3].

Fig 2: Synthetic workflow from 2,4-dichloro-6-methylnicotinamide to the thienopyridine core.

Experimental Protocols

The following protocols outline the validated, self-contained methodologies for converting 2,4-dichloro-6-methylnicotinamide into the advanced thienopyridine intermediate required for USP28 inhibitor synthesis.

Protocol A: Synthesis of 2,4-Dichloro-6-methylnicotinonitrile

Objective: Dehydrate the primary amide to a highly electrophilic nitrile.

Reagents & Materials:

  • 2,4-Dichloro-6-methylnicotinamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (Solvent/Reagent, ~15-20 eq)

  • Dichloromethane (DCM)

  • Ice/Water

Step-by-Step Procedure:

  • Reaction Setup : Into a thoroughly dried round-bottom flask equipped with a reflux condenser, add 2,4-dichloro-6-methylnicotinamide (e.g., 200 mg, 0.98 mmol)[4].

  • Reagent Addition : Carefully add POCl₃ (3.0 mL) to the flask. Causality note: POCl₃ acts as both the dehydrating agent and the solvent, driving the equilibrium forward by converting the amide oxygen into a good leaving group.

  • Reflux : Stir the reaction mixture at reflux (approx. 105 °C) for 2 hours[4]. Monitor the reaction via TLC (Hexanes/EtOAc 3:1); the starting material spot should completely disappear.

  • Quenching : Cool the flask to room temperature. Carefully and slowly pour the mixture into a beaker containing 10 mL of crushed ice/water to quench excess POCl₃. Caution: Highly exothermic reaction releasing HCl gas.

  • Extraction : Extract the resulting aqueous solution with DCM (3 × 30 mL)[4].

  • Washing & Drying : Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2,4-dichloro-6-methylnicotinonitrile as a solid.

Protocol B: Regioselective Synthesis of 2-Chloro-4-methoxy-6-methylnicotinonitrile

Objective: Exploit the electronic bias of the nitrile to selectively substitute the C4-chloride.

Reagents & Materials:

  • 2,4-Dichloro-6-methylnicotinonitrile (1.0 eq)

  • Sodium methoxide (NaOMe) (3.8 eq)

  • Anhydrous Methanol (MeOH)

Step-by-Step Procedure:

  • Reaction Setup : Into a round-bottom flask, dissolve 2,4-dichloro-6-methylnicotinonitrile (e.g., 1.00 g, 5.35 mmol) in anhydrous methanol (100 mL)[3].

  • Nucleophile Addition : Add NaOMe (1.10 g, 20.4 mmol) portion-wise to the stirring solution[3]. Causality note: The C4 position is highly activated by the para-nitrile group. Maintaining a controlled temperature and using exactly methoxide prevents over-substitution at the C2 position, ensuring high regioselectivity.

  • Reflux : Heat the resulting solution to reflux and stir for 4 hours[3].

  • Workup : Cool the mixture to room temperature and concentrate in vacuo to remove the methanol.

  • Purification : Purify the crude residue via Flash Column Chromatography (FCC) eluting with a gradient of 0–30% ethyl acetate in petroleum ether[3]. This will afford pure 2-chloro-4-methoxy-6-methylnicotinonitrile.

Quantitative Data Presentation

The table below summarizes the expected yields, purities, and functional roles of the intermediates generated in this synthetic pathway.

Compound / IntermediateReaction StepTypical Yield (%)Expected Purity (LCMS)Role in USP28 Inhibitor Synthesis
2,4-Dichloro-6-methylnicotinamide Starting MaterialN/A>98%Primary bifunctional scaffold.
2,4-Dichloro-6-methylnicotinonitrile Dehydration (Protocol A)80–85%>95%Highly electrophilic intermediate; sets up C4 for S_NAr.
2-Chloro-4-methoxy-6-methylnicotinonitrile Regioselective S_NAr (Protocol B)75–82%>95%Retains C2-chloride and C3-nitrile for thiophene cyclization.
Thienopyridine Carboxamide Cyclization & Amidation60–70%>98%Final active USP28 inhibitor (IC50 typically < 2 µM).

References

  • Discovery of[1,2,3]triazolo[4,5-d]pyrimidine derivatives as highly potent, selective, and cellularly active USP28 inhibitors - PMC. nih.gov.
  • CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents. google.com.
  • WO2017139778A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents. google.com.

Sources

Application

Application Notes and Protocols for 2,4-Dichloro-6-methylnicotinamide in Cancer Drug Discovery

A Hypothetical Exploration Based on Analogous Nicotinamide Derivatives Disclaimer: As of March 2026, a comprehensive search of scientific literature did not yield specific data on the biological activity or application o...

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Author: BenchChem Technical Support Team. Date: March 2026

A Hypothetical Exploration Based on Analogous Nicotinamide Derivatives

Disclaimer: As of March 2026, a comprehensive search of scientific literature did not yield specific data on the biological activity or application of 2,4-Dichloro-6-methylnicotinamide in cancer drug discovery. The following application notes and protocols are presented as a hypothetical guide for researchers interested in investigating this novel compound. The proposed mechanisms and experimental designs are extrapolated from published research on analogous nicotinamide derivatives and their roles in oncology.

Introduction: The Promise of Nicotinamide Analogs in Oncology

Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a pivotal role in cellular metabolism and energy production.[1] Beyond its physiological functions, the nicotinamide scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties.[2] These synthetic analogs often target key pathways dysregulated in cancer, including angiogenesis, epigenetic regulation, and metabolic reprogramming.[3][4][5][6]

This guide provides a speculative framework for the investigation of 2,4-Dichloro-6-methylnicotinamide , a novel compound with structural similarities to other biologically active nicotinamide derivatives. We will explore its potential mechanisms of action and provide detailed protocols for its preclinical evaluation as a cancer therapeutic agent.

Part 1: Postulated Mechanisms of Action

Based on the structure of 2,4-Dichloro-6-methylnicotinamide and the known activities of related compounds, we can hypothesize several potential anti-cancer mechanisms that warrant investigation.

Inhibition of Angiogenesis via VEGFR-2 Signaling

Many nicotinamide-based molecules have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of tumor angiogenesis.[3][5][6] The pyridine ring of the nicotinamide core can form crucial interactions within the ATP-binding pocket of kinase domains.

Hypothesized Signaling Pathway:

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK Raf-MEK-ERK (MAPK Pathway) PKC->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation Compound 2,4-Dichloro-6- methylnicotinamide Compound->VEGFR2 Inhibition

Caption: Hypothesized inhibition of the VEGFR-2 signaling cascade by 2,4-Dichloro-6-methylnicotinamide.

Modulation of NAD+ Metabolism and Dependent Enzymes

The central role of nicotinamide in NAD+ biosynthesis suggests that its analogs could perturb this critical metabolic pathway, which is often upregulated in cancer cells.[7] One key enzyme in the NAD+ salvage pathway is Nicotinamide N-methyltransferase (NNMT), which is overexpressed in various cancers and associated with poor prognosis.[8][9][10] Inhibition of NNMT could lead to an accumulation of nicotinamide and a depletion of S-adenosylmethionine (SAM), impacting cellular methylation and signaling.[9]

Hypothesized Metabolic Pathway:

NAD_Metabolism NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAMPT NAMPT NAM->NAMPT SAM S-adenosyl- methionine (SAM) SAM->NNMT MNA 1-methylnicotinamide (MNA) NNMT->MNA SAH S-adenosyl- homocysteine (SAH) NNMT->SAH Compound 2,4-Dichloro-6- methylnicotinamide Compound->NNMT Inhibition NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD SIRT1 SIRT1 NAD->SIRT1 PARP1 PARP1 NAD->PARP1 Cell_Processes DNA Repair, Gene Expression SIRT1->Cell_Processes PARP1->Cell_Processes

Caption: Potential disruption of NAD+ metabolism via NNMT inhibition by 2,4-Dichloro-6-methylnicotinamide.

Part 2: Experimental Protocols

The following protocols are designed to be self-validating systems for assessing the anti-cancer potential of 2,4-Dichloro-6-methylnicotinamide.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of the compound on the viability of various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 2,4-Dichloro-6-methylnicotinamide (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2,4-Dichloro-6-methylnicotinamide in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow:

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with serial dilutions of compound B->C D Incubate 48-72h C->D E Add MTT reagent D->E F Incubate 4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Step-by-step workflow for determining the IC₅₀ of 2,4-Dichloro-6-methylnicotinamide.

In Vitro Kinase Assay (VEGFR-2)

Objective: To directly measure the inhibitory activity of the compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • 2,4-Dichloro-6-methylnicotinamide

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Protocol:

  • Reaction Setup: In a 384-well plate, add kinase buffer, VEGFR-2 enzyme, and varying concentrations of 2,4-Dichloro-6-methylnicotinamide.

  • Initiate Reaction: Add a mixture of ATP and the substrate to start the kinase reaction. Incubate at room temperature for 1 hour.

  • Quantify Kinase Activity:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Western Blot Analysis for Pathway Modulation

Objective: To assess the effect of the compound on the phosphorylation status of key proteins in the VEGFR-2 signaling pathway.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • VEGF-A

  • 2,4-Dichloro-6-methylnicotinamide

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Cell Treatment: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with 2,4-Dichloro-6-methylnicotinamide for 2 hours.

  • Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescence detection system. Densitometry analysis can be performed to quantify changes in protein phosphorylation.

Part 3: Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothetical Cytotoxicity of 2,4-Dichloro-6-methylnicotinamide

Cell LineCancer TypeIC₅₀ (µM) after 72h
MCF-7Breast Adenocarcinoma8.5 ± 0.9
HCT-116Colorectal Carcinoma5.2 ± 0.6
A549Lung Carcinoma12.1 ± 1.5
HUVECNormal Endothelial> 50

This table presents hypothetical data to illustrate how results would be displayed. The higher IC₅₀ in a normal cell line like HUVEC would suggest some level of cancer cell selectivity.

Table 2: Hypothetical Kinase and Enzyme Inhibition Data

TargetAssay TypeIC₅₀ (nM)
VEGFR-2In Vitro Kinase Assay95 ± 12
NNMTEnzyme Activity Assay250 ± 30

This table would consolidate the direct inhibitory potency of the compound against its putative molecular targets.

Conclusion and Future Directions

The application of 2,4-Dichloro-6-methylnicotinamide in cancer drug discovery, while currently unexplored, holds theoretical promise based on the established anti-cancer activities of analogous nicotinamide derivatives. The protocols outlined in this guide provide a robust framework for its initial preclinical evaluation. Should this compound demonstrate potent and selective activity in these assays, further studies would be warranted, including:

  • In vivo efficacy studies in xenograft or patient-derived xenograft (PDX) models.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Mechanism of action deconvolution studies , such as RNA sequencing or proteomics, to identify additional cellular targets and pathways affected by the compound.

By systematically applying these methodologies, researchers can rigorously assess the potential of 2,4-Dichloro-6-methylnicotinamide as a novel candidate for cancer therapy.

References

  • Malothu, R. M., & Thalari, G. (2025).
  • (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie. [Link]

  • (2020). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors. New Journal of Chemistry. [Link]

  • (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Medicinal Chemistry. [Link]

  • (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • (2025). New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation. RSC Medicinal Chemistry. [Link]

  • (2025). Abstract A128: Vitamin B3 derivatives support pancreatic cancer cell survival and chemotherapy resistance. Cancer Research. [Link]

  • Gömeç, M., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry. [Link]

  • (2023). Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. International Journal of Molecular Sciences. [Link]

  • (2025). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. ResearchGate. [Link]

  • (2021). Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Frontiers in Oncology. [Link]

  • (2021). Complex roles of nicotinamide N-methyltransferase in cancer progression. Signal Transduction and Targeted Therapy. [Link]

  • (2014). Formation of [nicotinamide-²H₃]NAD⁺ from [²H₄]nicotinamide and [²H₄]nicotinic acid in human HepG2N cells and involvement of ²H/¹H exchange at the redox site of NAD⁺/NADH. Journal of Nutritional Science and Vitaminology. [Link]

  • (2022). Systematic pan-cancer analysis of the nicotinamide n-methyltransferase in human cancer. Frontiers in Genetics. [Link]

Sources

Method

Application and Protocol Guide for the Solubility Assessment of 2,4-Dichloro-6-methylnicotinamide in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery In the landscape of modern drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility st...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. 2,4-Dichloro-6-methylnicotinamide, a substituted nicotinamide, represents a class of compounds with significant potential in medicinal chemistry. The presence of halogen substituents and a methyl group on the pyridine ring, alongside the carboxamide functional group, creates a unique electronic and steric profile that necessitates a thorough understanding of its behavior in various solvent environments.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2,4-dichloro-6-methylnicotinamide in a range of common organic solvents. By integrating theoretical principles with robust experimental protocols, this document serves as a practical resource for advancing the preclinical development of this and structurally related compounds.

Physicochemical Profile and Solubility Prediction

While specific experimental solubility data for 2,4-dichloro-6-methylnicotinamide is not extensively available in the public domain, we can infer its likely solubility characteristics by examining its structural features and the properties of closely related analogs.

The fundamental principle of "like dissolves like" governs solubility, where a solute will have the highest solubility in a solvent with a similar polarity.[1] The structure of 2,4-dichloro-6-methylnicotinamide, with its polar amide group and two chlorine atoms, alongside a less polar pyridine ring and methyl group, suggests a molecule of intermediate polarity.

Table 1: Physicochemical Properties of 2,4-Dichloro-6-methylnicotinamide and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPKey Features
2,4-Dichloro-6-methylnicotinamideC₇H₆Cl₂N₂O205.04~2.0 - 2.5Dichloro substitution, methyl group, amide
Nicotinamide[1]C₆H₆N₂O122.12-0.38Parent amide, no substitutions
6-Methylnicotinamide[2]C₇H₈N₂O136.150.35Single methyl substitution
2,6-Dichloro-4-methylnicotinamideC₇H₆Cl₂N₂O205.04~2.0 - 2.5Isomeric dichloro-methyl substitution

The predicted LogP (a measure of lipophilicity) for 2,4-dichloro-6-methylnicotinamide is expected to be significantly higher than that of nicotinamide and 6-methylnicotinamide due to the presence of the two chlorine atoms, which increase hydrophobicity.[3][4][5] This suggests that its solubility in non-polar organic solvents will be greater than that of its less substituted counterparts.

Predicted Solubility Profile:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar amide group.

  • Moderate to Good Solubility: Likely in alcohols like ethanol and methanol, which can act as both hydrogen bond donors and acceptors.

  • Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform.

  • Low to Poor Solubility: Predicted in non-polar hydrocarbon solvents such as hexane and toluene, where the polar amide group will hinder dissolution.

The following diagram illustrates the theoretical basis for these predictions.

cluster_solvents Organic Solvents cluster_solute 2,4-Dichloro-6-methylnicotinamide Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) Polar_Protic Polar Protic (e.g., Ethanol, Methanol) Non_Polar Non-Polar (e.g., Hexane, Toluene) Amide_Group Polar Amide Group (-CONH2) Amide_Group->Polar_Aprotic Strong Interaction (Dipole-Dipole) Amide_Group->Polar_Protic Good Interaction (H-Bonding) Amide_Group->Non_Polar Weak Interaction Pyridine_Ring Less Polar Dichlorinated Pyridine Ring Pyridine_Ring->Polar_Aprotic Moderate Interaction Pyridine_Ring->Non_Polar Favorable Interaction (van der Waals)

Caption: Predicted interactions governing solubility.

Experimental Protocol for Equilibrium Solubility Determination: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[1] This protocol provides a robust and reliable means of establishing the saturation point of 2,4-dichloro-6-methylnicotinamide in a given solvent.

Materials and Equipment
  • 2,4-Dichloro-6-methylnicotinamide (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2,4-dichloro-6-methylnicotinamide to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solute.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has plateaued.

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker.

    • Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully aspirate the supernatant using a syringe, ensuring not to disturb the solid pellet.

    • Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification of Solute:

    • Prepare a series of standard solutions of 2,4-dichloro-6-methylnicotinamide of known concentrations in the same organic solvent.

    • Analyze both the standard solutions and the filtered saturated solution using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

    • Determine the concentration of 2,4-dichloro-6-methylnicotinamide in the saturated solution by interpolating its peak area on the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.

    • It is recommended to perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

The following diagram outlines the experimental workflow for the shake-flask method.

cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_quantification 4. Quantification A Add excess 2,4-dichloro-6-methylnicotinamide to vial B Add known volume of organic solvent A->B C Seal vial and place on shaker at constant T B->C D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through PTFE syringe filter E->F H Analyze standards and sample by HPLC F->H G Prepare standard solutions G->H I Determine concentration from calibration curve H->I

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion and Future Directions

The solubility of 2,4-dichloro-6-methylnicotinamide in organic solvents is a critical parameter that dictates its utility in various stages of drug discovery and development. While direct experimental data is limited, a systematic approach combining theoretical prediction with a robust experimental protocol, such as the shake-flask method, can provide the necessary insights. The information presented in this guide equips researchers with the foundational knowledge and practical steps to accurately assess the solubility profile of this compound. Further studies to experimentally validate the predicted solubility in a diverse panel of organic solvents are highly encouraged. Such data will be invaluable for formulation development, reaction optimization in medicinal chemistry, and the overall progression of 2,4-dichloro-6-methylnicotinamide as a potential therapeutic agent.

References

  • Accelachem. (n.d.). 2,6-Dichloro-4-methylnicotinamide | 38841-54-2. Retrieved from [Link]

  • Dubey, A., & Pande, V. (2020). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 34(4), 485-494. Available at: [Link]

  • ResearchGate. (n.d.). Relationship between logp and logP: the dependence on the K values. A and B are species in equilibrium. Retrieved from [Link]

  • Makarov, M. V., & Migaud, M. E. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry, 15, 383–400. Available at: [Link]

  • Al-Mokadem, M., & El-Sharkawy, M. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 27(21), 7269. Available at: [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Avetisyan, A., et al. (2023). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Chem. Proc., 14(1), 54. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Glycosides of Nicotinamide and Nicotinamide Mononucleotide. Retrieved from [Link]

  • Lalitha, A., & Sivakamasundari, S. (2010). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry, 26(1), 135-141. Available at: [Link]

  • Lu, Y., et al. (2022). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Metabolites, 12(11), 1063. Available at: [Link]

Sources

Application

Developing Cell-Based Assays for 2,4-Dichloro-6-methylnicotinamide Derivatives: Targeting the USP28/USP25 Axis in Oncology

Scientific Background & Rationale The Ubiquitin-Proteasome System (UPS) is a highly regulated mechanism that maintains cellular protein homeostasis. Within this system, Deubiquitinating Enzymes (DUBs) act as critical mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Background & Rationale

The Ubiquitin-Proteasome System (UPS) is a highly regulated mechanism that maintains cellular protein homeostasis. Within this system, Deubiquitinating Enzymes (DUBs) act as critical modulators by removing ubiquitin chains from target proteins, thereby rescuing them from proteasomal degradation.

Recent oncology drug discovery efforts have identified USP28 and its close homologue USP25 as high-value therapeutic targets. USP28 directly opposes the FBW7 E3 ligase to stabilize key oncogenic transcription factors, most notably c-MYC , c-JUN , and Δp63 1[1]. Because c-MYC is notoriously difficult to drug directly, inhibiting USP28 offers a powerful backdoor approach to force c-MYC degradation.

A novel class of small molecules derived from 2,4-dichloro-6-methylnicotinamide (yielding thienopyridine carboxamides such as AZ1 and FT206) has emerged as potent dual inhibitors of USP28 and USP25 2[2]. However, transitioning these compounds from biochemical screens to cellular models requires a highly rigorous, multiparametric assay cascade. Biochemical IC₅₀ values often fail to translate to cellular efficacy due to poor membrane permeability or off-target protein binding. Therefore, we must establish a self-validating cell-based assay workflow to prove intracellular target engagement, functional biomarker modulation, and phenotypic efficacy.

USP28_Pathway Inhibitor 2,4-Dichloro-6-methylnicotinamide Derivatives USP28 USP28 / USP25 (Deubiquitinase) Inhibitor->USP28 Inhibits cMYC_Ub Ubiquitinated c-MYC USP28->cMYC_Ub Deubiquitinates FBW7 FBW7 (E3 Ligase) FBW7->cMYC_Ub Ubiquitinates cMYC_Stable Stable c-MYC (Oncogenic) cMYC_Ub->cMYC_Stable Rescued by USP28 Proteasome 26S Proteasome cMYC_Ub->Proteasome Degraded Apoptosis Tumor Cell Apoptosis cMYC_Stable->Apoptosis Prevents Proteasome->Apoptosis Promotes

Figure 1: Mechanistic rationale of USP28 inhibition by 2,4-Dichloro-6-methylnicotinamide derivatives.

The Multiparametric Assay Cascade

To rigorously validate 2,4-dichloro-6-methylnicotinamide derivatives, we deploy a three-tiered assay cascade. This prevents false positives by ensuring that phenotypic cell death is causally linked to specific target inhibition rather than general cytotoxicity.

Assay_Workflow Step1 Cell Culture (LSCC / HCT116) Step2 Compound Treatment (Dose-Response) Step1->Step2 Branch1 Target Engagement (Ub-VS Probe) Step2->Branch1 Branch2 Functional Assay (CHX Chase) Step2->Branch2 Branch3 Phenotypic Assay (Viability/Apoptosis) Step2->Branch3 Data1 EC50 of Target Occupancy Branch1->Data1 Data2 c-MYC Half-Life Reduction Branch2->Data2 Data3 IC50 of Cell Viability Branch3->Data3

Figure 2: Multiparametric cell-based assay workflow for evaluating USP28/25 inhibitors.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of a validated thienopyridine carboxamide derivative (e.g., AZ1) across the assay cascade 3[3].

ParameterAssay MethodologyTypical ReadoutMechanistic Significance
Biochemical IC₅₀ Ub-Rho110 Cleavage Assay~5 - 10 nMBaseline enzymatic inhibition of USP28/25.
Cellular EC₅₀ Ub-VS Target Engagement~3 - 11 μMConfirms cell permeability and intracellular target binding.
c-MYC IC₅₀ Quantitative Western Blot~5 - 15 μMDemonstrates functional degradation of the downstream oncogene.
Cell Viability IC₅₀ CellTiter-Glo (LSCC cells)~10 - 20 μMPhenotypic translation of target inhibition into tumor cell death.

Protocol I: Cellular Target Engagement via Ub-VS ABPP

The Causality Principle: How do we know the drug actually binds USP28 inside a living cell? We use Activity-Based Protein Profiling (ABPP) with a Ubiquitin-Vinyl Sulfone (Ub-VS) probe. Ub-VS covalently binds to the active site of uninhibited DUBs. If our derivative successfully penetrates the cell and occupies the USP28 active site, it will competitively block Ub-VS binding. This results in a measurable molecular weight shift on a Western blot (Unshifted = Drug bound; Shifted = Drug absent).

Self-Validating Control: We measure the ratio of shifted to unshifted USP28 rather than total protein levels, ensuring that the readout is strictly dependent on active-site occupancy, not compound-induced protein degradation.

Step-by-Step Methodology
  • Cell Seeding: Seed HCT116 (Colorectal Carcinoma) or LSCC cells in 6-well plates at 1×106 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a dose-response titration of the 2,4-dichloro-6-methylnicotinamide derivative (e.g., 0.1 μM to 60 μM) for 2 hours. Note: A short incubation time is critical to measure binding before phenotypic toxicity occurs.

  • Lysis: Wash cells with ice-cold PBS. Lyse in native buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40) supplemented with protease inhibitors (DO NOT add DUB inhibitors like NEM or PR-619, as they will block the probe).

  • Probe Labeling: Clarify lysates by centrifugation (14,000 x g, 10 min). Incubate 30 μg of total protein lysate with 1 μM Ub-VS probe (Boston Biochem) for 45 minutes at 37°C.

  • Detection: Terminate the reaction by adding 4X Laemmli buffer with β-mercaptoethanol and boil for 5 min. Resolve via SDS-PAGE and immunoblot for USP28.

  • Analysis: Calculate the EC₅₀ by quantifying the disappearance of the higher molecular weight (shifted) USP28-Ub-VS band relative to the vehicle control.

Protocol II: Functional Biomarker Assay (c-MYC Degradation Kinetics)

The Causality Principle: USP28 inhibition should destabilize c-MYC. However, simply measuring steady-state c-MYC levels is insufficient, as compounds might alter transcription rather than protein stability. To prove the mechanism of action, we must decouple protein degradation from transcription using a Cycloheximide (CHX) chase assay 4[4].

Self-Validating Control: We run a parallel treatment arm combining the USP28 inhibitor with MG132 (a 26S proteasome inhibitor). If the compound truly works by promoting FBW7-mediated ubiquitination, MG132 will rescue c-MYC levels, proving the degradation is proteasome-dependent.

Step-by-Step Methodology
  • Pre-treatment: Seed cells as above. Treat with the established EC₈₀ concentration of the USP28 inhibitor (determined from Protocol I) or DMSO vehicle for 4 hours.

  • Proteasome Rescue Arm: To a parallel set of inhibitor-treated wells, add 20 μM MG132 for the final 2 hours of the pre-treatment window.

  • Translational Block (CHX Chase): Add Cycloheximide (100 μg/mL) to all wells to halt de novo protein synthesis.

  • Time-Course Harvest: Harvest cells at precise intervals: 0, 15, 30, 60, and 120 minutes post-CHX addition.

  • Immunoblotting: Lyse cells in RIPA buffer. Resolve via SDS-PAGE and probe for c-MYC and GAPDH (loading control).

  • Kinetic Analysis: Plot the log(c-MYC/GAPDH ratio) versus time. The slope of the line dictates the degradation rate constant ( k ). Calculate the half-life ( t1/2​=ln(2)/k ). A successful USP28 inhibitor will significantly reduce the c-MYC t1/2​ compared to vehicle, and this reduction will be completely reversed in the MG132 arm.

Protocol III: Phenotypic Screening (Viability & Apoptosis)

The Causality Principle: The ultimate goal of degrading c-MYC via USP28 inhibition is to induce tumor cell death. We utilize a luminescence-based ATP quantification assay (CellTiter-Glo) to measure viability, multiplexed with a Caspase-3/7 cleavage assay to confirm that the mechanism of cell death is apoptosis, not necrosis.

Self-Validating Control: USP28 is highly expressed in Squamous Cell Lung Carcinoma (LSCC) but is less critical in non-transformed tissues. Therefore, the assay must be performed in parallel against a matched normal cell line (e.g., normal lung fibroblasts) to establish the therapeutic window and rule out non-specific chemical toxicity.

Step-by-Step Methodology
  • Plating: Seed LSCC cells and normal lung fibroblasts in opaque 96-well plates at 3,000 cells/well in 100 μL of media.

  • Dosing: After 24 hours, treat cells with a 10-point, 3-fold serial dilution of the 2,4-dichloro-6-methylnicotinamide derivative (Top concentration: 50 μM).

  • Incubation: Incubate for 72 hours.

  • Apoptosis Readout: To a dedicated replicate plate, add 100 μL of Caspase-Glo 3/7 Reagent. Incubate for 1 hour at room temperature and read luminescence.

  • Viability Readout: To the primary plate, add 100 μL of CellTiter-Glo Reagent. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and read luminescence.

  • Data Processing: Normalize data to vehicle controls (100% viability) and generate IC₅₀ curves using a 4-parameter logistic regression model.

References

  • Prieto-Garcia, C., et al. (2021). USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma. eLife. Available at:[Link]

  • Guerin, D., et al. (2017). Thienopyridine carboxamides as ubiquitin-specific protease inhibitors. World Intellectual Property Organization, WO2017139778A1.
  • Wrigley, J. D., et al. (2017). Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. ACS Chemical Biology. Available at:[Link]

  • Diefenbacher, M. E., et al. (2014). The deubiquitinase USP28 controls intestinal homeostasis and promotes colorectal cancer. Journal of Clinical Investigation. Available at:[Link]

Sources

Method

Application Note: Comprehensive In Vitro Evaluation of 2,4-Dichloro-6-methylnicotinamide Derivatives as USP28/USP25 Inhibitors

Introduction & Target Rationale In contemporary oncology and immune-pharmacology, targeting the ubiquitin-proteasome system (UPS) has shifted from broad-spectrum proteasome inhibition to the selective targeting of Deubiq...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Target Rationale

In contemporary oncology and immune-pharmacology, targeting the ubiquitin-proteasome system (UPS) has shifted from broad-spectrum proteasome inhibition to the selective targeting of Deubiquitinating Enzymes (DUBs). 2,4-Dichloro-6-methylnicotinamide serves as a critical, highly reactive chemical scaffold for the synthesis of thienopyridine carboxamides and related small-molecule inhibitors[1][2].

Through rational drug design, derivatives of 2,4-dichloro-6-methylnicotinamide have been identified as potent, dual inhibitors of Ubiquitin-Specific Proteases 28 and 25 (USP28/USP25) [2][3]. USP28 is frequently overexpressed in malignancies (e.g., colorectal cancer, T-cell acute lymphoblastic leukemia) where it inappropriately stabilizes master oncoproteins—such as c-Myc, LSD1, and Notch1—by cleaving polyubiquitin chains and rescuing them from 26S proteasomal degradation[2][4].

This application note provides a self-validating, step-by-step workflow for the in vitro biochemical and cellular characterization of these derivatives, ensuring high-fidelity data generation for drug development professionals.

Mechanistic Overview

The therapeutic premise of 2,4-dichloro-6-methylnicotinamide derivatives relies on their ability to occupy the catalytic or allosteric clefts of USP28/USP25. By blocking the DUB's active site, the natural polyubiquitination of c-Myc and LSD1 proceeds unchecked, leading to rapid proteasomal clearance of the oncoproteins[4][5].

USP28_Pathway Derivative 2,4-Dichloro-6-methylnicotinamide Derivatives USP28 USP28 / USP25 (Active DUB) Derivative->USP28 Allosteric/Catalytic Inhibition cMyc c-Myc / LSD1 (Polyubiquitinated) USP28->cMyc Deubiquitination (Uninhibited State) Proteasome 26S Proteasome cMyc->Proteasome DUB Inhibited Stabilization Oncoprotein Stabilization cMyc->Stabilization DUB Active Degradation Oncoprotein Degradation Proteasome->Degradation Proteolysis

Caption: Mechanism of action for USP28 inhibitors preventing oncoprotein stabilization.

Protocol 1: Biochemical Screening via Ubiquitin-Rhodamine 110 Cleavage Assay

Causality & Design Logic: The Ubiquitin-Rhodamine 110 (Ub-Rho110) assay is the industry gold standard for quantifying DUB activity[6]. The substrate consists of ubiquitin covalently linked to a Rhodamine 110 fluorophore via an amide bond, which quenches its fluorescence. Active USP28 cleaves this bond, releasing the highly fluorescent Rho110[6].

  • Why TCEP over DTT? USPs are cysteine proteases requiring a reducing environment. TCEP is preferred over DTT as it lacks free thiols, minimizing the risk of nucleophilic attack on electrophilic test compounds[3].

  • Why BSA? Bovine Serum Albumin (1 mg/mL) prevents the non-specific adsorption of lipophilic 2,4-dichloro-6-methylnicotinamide derivatives to the microplate, mitigating false-positive inhibition (PAINS).

AssayLogic Substrate Ub-Rho110 (Fluorescence Quenched) Product Rhodamine 110 (Highly Fluorescent at 535nm) Substrate->Product Cleaved by USP28 Enzyme Recombinant USP28 (Active Cysteine Protease) Enzyme->Substrate Catalyzes Amide Bond Cleavage Inhibitor Test Derivative (Inhibitor) Inhibitor->Enzyme Binds & Blocks Active Site

Caption: Fluorogenic Ub-Rho110 assay logic for measuring deubiquitinase inhibition.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare fresh assay buffer containing 50 mM HEPES (pH 7.4), 0.5 mM EDTA, 1 mM TCEP, and 1 mg/mL BSA[3].

  • Enzyme Preparation: Dilute recombinant human USP28 to a working concentration of 0.25 nM in the assay buffer[3].

  • Compound Dispensing: Acoustically dispense 2,4-dichloro-6-methylnicotinamide derivatives (solubilized in DMSO) into a black 384-well or 1536-well non-binding microplate. Ensure final DMSO concentration does not exceed 1% (v/v)[3].

  • Pre-incubation: Add the enzyme solution to the compounds and pre-incubate for 30 minutes at room temperature. Self-Validation: USP inhibitors often exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached.

  • Reaction Initiation: Add Ub-Rho110 substrate to a final concentration of 80 nM to initiate the reaction[3].

  • Kinetic Readout: Measure fluorescence continuously for 35 minutes using a microplate reader (Excitation: 485 nm, Emission: 535 nm)[3][6]. Calculate the initial velocity (RFU/min) to determine IC50 values.

Protocol 2: Target Engagement via Ub-VS Activity-Based Protein Profiling (ABPP)

Causality & Design Logic: Biochemical inhibition does not guarantee cellular target engagement due to membrane permeability issues or intracellular competition. Ubiquitin-Vinyl Sulfone (Ub-VS) is an electrophilic probe that covalently binds to the catalytic cysteine of active DUBs, increasing their molecular weight by ~8 kDa on an SDS-PAGE gel[3]. If a derivative successfully engages USP28 in cells, it will block Ub-VS binding, abolishing this molecular weight shift[3].

Step-by-Step Methodology:
  • Cell Treatment: Seed HCT116 colorectal cancer cells and treat with varying concentrations of the derivative for 4 hours.

  • Lysis: Lyse cells in native buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40) lacking DTT/TCEP to preserve the native oxidation state of the DUBs.

  • Labeling: Incubate 30 µg of clarified lysate with 1 µM Ub-VS probe for 45 minutes at 37°C.

  • Immunoblotting: Boil samples in Laemmli buffer, resolve via SDS-PAGE, and immunoblot using an anti-USP28 primary antibody.

  • Validation: A successful inhibitor will show a dose-dependent preservation of the lower molecular weight band (unlabeled USP28), while the vehicle control will show a near-complete shift to the higher molecular weight band (Ub-VS-bound USP28).

Protocol 3: Cellular Efficacy & Biomarker Degradation Assay

Causality & Design Logic: The ultimate goal of USP28 inhibition is the destabilization of its oncogenic substrates, primarily c-Myc[3][4]. However, c-Myc levels can drop due to transcriptional repression. To prove that the derivative causes proteasomal degradation, cells must be co-treated with Cycloheximide (CHX, a translation inhibitor) to measure protein half-life, and MG132 (a proteasome inhibitor) to rescue the degradation[3].

Step-by-Step Methodology:
  • Treatment: Treat cancer cells (e.g., HCT116) with the established cellular IC50 of the derivative.

  • Cycloheximide Chase: Add CHX (100 µg/mL) to block new protein synthesis[3]. Harvest cells at 0, 15, 30, 60, and 120 minutes.

  • Proteasome Rescue: In a parallel well, pre-treat cells with 20 µM MG132 for 1 hour prior to derivative addition[3].

  • Analysis: Lyse cells and perform Western blotting for c-Myc and GAPDH (loading control).

  • Validation: An on-target USP28 inhibitor will significantly shorten the half-life of c-Myc in the CHX chase, and this effect will be completely reversed in the MG132-treated cells.

Data Presentation: Expected Quantitative Profiling

When evaluating novel 2,4-dichloro-6-methylnicotinamide derivatives, benchmark their performance against known reference compounds (e.g., AZ1 or Vismodegib)[3][4]. Below is a standardized data reporting framework:

Compound ClassPrimary TargetBiochemical IC50 (nM)Cellular c-Myc IC50 (µM)Mechanism of Action
Novel Thienopyridine Carboxamides USP28 / USP2510 - 5000.5 - 5.0Reversible/Irreversible competitive inhibition
Vismodegib (Reference)USP28 / SMO~4,410>10.0Allosteric/Cleft binding
AZ1 (Reference)USP28 / USP25~700~1.5Non-competitive inhibition

(Note: Vismodegib is primarily an SMO inhibitor but has been structurally characterized to bind the USP28 cleft at micromolar concentrations[4]. AZ1 is a well-characterized dual USP25/28 inhibitor[5].)

References

  • CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents URL
  • WO2017139778A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents URL
  • Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily Source: SciSpace / ACS Chemical Biology URL
  • USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines Source: PubMed URL
  • Ubiquitin-Rhodamine human recombinant, expressed in E.
  • Deubiquitinating Enzyme (DUBs)

Sources

Application

Design and Synthesis of Novel Pyrido[4,3-d]pyrimidine Scaffolds from 2,4-Dichloro-6-methylnicotinamide

Introduction & Mechanistic Rationale The compound 2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7) is a highly versatile, densely functionalized building block widely utilized in the discovery of novel therapeutics, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7) is a highly versatile, densely functionalized building block widely utilized in the discovery of novel therapeutics, particularly kinase inhibitors. The unique arrangement of its functional groups—two orthogonal electrophilic centers (C2 and C4 chlorides), an electron-withdrawing and cyclizable carboxamide at C3, and a methyl group at C6—makes it an ideal precursor for the construction of complex bicyclic heterocycles.

This application note details a robust, three-step synthetic protocol to convert 2,4-dichloro-6-methylnicotinamide into a highly functionalized pyrido[4,3-d]pyrimidine scaffold. The design of this workflow relies on exploiting the distinct electronic environments of the pyridine ring to achieve perfect regiocontrol.

Causality and Synthetic Logic
  • Regioselective SNAr (Step 1): In classical nucleophilic aromatic substitution (SNAr), the C4 position of 2,4-dichloropyridines is inherently more susceptible to nucleophilic attack than the C2 position. This regioselectivity is driven by the stabilization of the Meisenheimer intermediate; attack at C4 allows for superior delocalization of the negative charge directly onto the highly electronegative para-pyridine nitrogen [1]. Furthermore, the C3-carboxamide provides additional inductive and resonance activation, steering the primary amine exclusively to the C4 position under mild thermal conditions.

  • Pyrimidone Annulation (Step 2): The resulting 4-amino-3-carboxamide intermediate is perfectly primed for a dehydrative cyclization. By reacting this intermediate with triethyl orthoformate under acid catalysis, the orthoformate acts as a one-carbon synthon. The acid generates a highly electrophilic dialkoxycarbenium ion, which is attacked by the secondary amine and subsequently trapped by the adjacent primary amide, forming the thermodynamically stable pyrimidone ring [2].

  • Late-Stage Diversification (Step 3): Following cyclization, the C2-chloro group of the original pyridine ring (now the C5 position of the pyrido[4,3-d]pyrimidine) remains intact. Because it is adjacent to the bridgehead and the pyridine nitrogen, it is highly activated for oxidative addition, making it an excellent handle for late-stage Suzuki-Miyaura cross-coupling to install diverse aryl or heteroaryl pharmacophores [3].

Synthetic Strategy & Workflow

The following diagram illustrates the logical progression from the simple di-halo starting material to the complex, drug-like bicyclic target.

SyntheticWorkflow SM 2,4-Dichloro-6-methylnicotinamide (Starting Material) Int1 2-Chloro-4-(cyclopentylamino)- 6-methylnicotinamide SM->Int1 Step 1: SNAr Cyclopentylamine, DIPEA EtOH, 50°C, 4h Int2 5-Chloro-1-cyclopentyl-7-methylpyrido [4,3-d]pyrimidin-4(1H)-one Int1->Int2 Step 2: Annulation HC(OEt)3, p-TsOH 110°C, 6h Product 1-Cyclopentyl-7-methyl-5-(4-(4-methylpiperazin -1-yl)phenyl)pyrido[4,3-d]pyrimidin-4(1H)-one Int2->Product Step 3: Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, Dioxane/H2O, 90°C

Figure 1: Three-step synthetic workflow for the preparation of pyrido[4,3-d]pyrimidine derivatives.

Step-by-Step Experimental Protocols

Step 1: Regioselective SNAr with Cyclopentylamine

Objective: Selectively install the cyclopentylamino group at the C4 position.

  • Reaction Setup: To a 100 mL round-bottom flask, add 2,4-dichloro-6-methylnicotinamide (2.05 g, 10.0 mmol) and absolute ethanol (30 mL).

  • Reagent Addition: Add N,N -diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol) followed by cyclopentylamine (1.18 mL, 12.0 mmol) dropwise over 5 minutes.

  • Heating: Stir the reaction mixture at 50 °C for 4 hours.

    • Causality: Maintaining a mild temperature of 50 °C is critical. Elevated temperatures (e.g., refluxing ethanol) risk overcoming the activation energy barrier for the sterically hindered C2 position, leading to unwanted bis-amination or regioisomeric mixtures. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of cyclopentylamine and maintaining its nucleophilicity without competing for the electrophile.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO 3​ (50 mL). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield Intermediate 1 as a pale yellow solid.

  • Self-Validation Checkpoint: Analyze via LC-MS. The reaction is successful if the starting material peak (m/z 205.0) is replaced by a single major peak at m/z 254.1 [M+H] + . 1 H-NMR will show a new broad singlet at ~8.10 ppm (secondary amine NH) and a multiplet at ~3.80 ppm (cyclopentyl CH).

Step 2: Pyrimidone Annulation

Objective: Construct the pyrimidine ring via dehydrative cyclization.

  • Reaction Setup: Suspend Intermediate 1 (2.0 g, 7.88 mmol) in neat triethyl orthoformate (15 mL).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H 2​ O) (150 mg, 0.79 mmol, 10 mol%).

  • Heating: Equip the flask with a reflux condenser and heat to 110 °C for 6 hours.

    • Causality: The acid catalyst protonates the ethoxy groups of triethyl orthoformate, facilitating the elimination of ethanol to generate a highly reactive dialkoxycarbenium ion. Neat conditions are employed to drive the equilibrium forward by serving as an overwhelming excess of the one-carbon synthon.

  • Workup: Cool the reaction to room temperature. The product often precipitates directly from the mixture. If not, add cold diethyl ether (20 mL) to induce crystallization. Filter the solid, wash with cold ether, and dry under vacuum to afford Intermediate 2 .

  • Self-Validation Checkpoint: The cyclization is self-validating through NMR. The primary amide NH 2​ signals (~7.5 ppm) and the secondary amine NH signal will completely disappear, replaced by a diagnostic, sharp downfield singlet at ~8.25 ppm corresponding to the newly formed pyrimidine C2-H.

Step 3: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C5-position with a solubilizing pharmacophore.

  • Reaction Setup: In a microwave vial or Schlenk tube, combine Intermediate 2 (527 mg, 2.0 mmol), 4-(4-methylpiperazin-1-yl)phenylboronic acid (528 mg, 2.4 mmol), and Na 2​ CO 3​ (636 mg, 6.0 mmol).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL).

    • Causality: A biphasic solvent system is essential. Water dissolves the inorganic base (Na 2​ CO 3​ ) required to form the reactive boronate complex for transmetalation, while dioxane solubilizes the organic substrates.

  • Catalyst Addition: Add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (81 mg, 0.1 mmol, 5 mol%). Purge the vessel with argon for 5 minutes.

    • Causality: Pd(dppf)Cl 2​ is selected because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step of the catalytic cycle, which suppresses unwanted protodeboronation of the electron-rich boronic acid.

  • Heating: Seal the tube and heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (DCM:MeOH 95:5) to yield the Final Target Compound .

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative yields and critical analytical markers required to validate the success of each transformation.

StepProductExpected YieldLC-MS Puritym/z [M+H] + Key 1 H-NMR Diagnostic Shift (ppm, DMSO- d6​ )
1 Intermediate 1 (2-Chloro-4-(cyclopentylamino)-6-methylnicotinamide)85 - 90%>98%254.18.10 (br s, 1H, NH -cyclopentyl);7.65 & 7.40 (br s, 2H, CONH 2​ )
2 Intermediate 2 (5-Chloro-1-cyclopentyl-7-methylpyrido[4,3-d]pyrimidin-4(1H)-one)75 - 80%>95%264.18.25 (s, 1H, Pyrimidine C2-H );(Note: Disappearance of all NH/NH 2​ signals)
3 Final Compound (1-Cyclopentyl-7-methyl-5-(4-(4-methylpiperazin-1-yl)phenyl)pyrido[4,3-d]pyrimidin-4(1H)-one)65 - 70%>99%404.37.85 (d, J = 8.5 Hz, 2H, Ar-H );3.20 - 2.40 (m, 8H, Piperazine CH 2​ )

References

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity International Journal of Pharmaceutical Sciences (IJPS)[Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries Tetrahedron Letters / ResearchGate[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,4-Dichloro-6-methylnicotinamide Synthesis

Welcome to the Technical Support Center. 2,4-Dichloro-6-methylnicotinamide is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of thienopyridine carboxamides and ubiquitin-spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2,4-Dichloro-6-methylnicotinamide is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of thienopyridine carboxamides and ubiquitin-specific protease (USP) inhibitors[1]. The standard synthesis relies on the activation of 2,4-dichloro-6-methylnicotinic acid to its acyl chloride, followed by amidation.

While conceptually straightforward, the electron-deficient nature of the dichloropyridine ring makes this workflow highly susceptible to chemoselectivity issues. This guide is designed by application scientists to help you troubleshoot, understand the causality behind reaction failures, and implement self-validating protocols.

Part 1: Troubleshooting Guide & FAQs (The "Why" and "How")

Q: Why am I isolating a mixture of amino-chloro-methylnicotinamide byproducts instead of my target amide? A: You are observing unwanted Nucleophilic Aromatic Substitution (SNAr). The chlorine atoms at the C2 and C4 positions of the pyridine ring are highly activated by the electron-withdrawing pyridine nitrogen and the newly formed carbonyl group. When the intermediate acid chloride is exposed to an uncalibrated excess of ammonia or localized high temperatures during addition, the amine acts as a nucleophile not only at the acyl carbon but also at the ring carbons. Resolution: The amidation must be strictly temperature-controlled (0–5 °C). Use a standardized solution of anhydrous NH3 in dioxane rather than bubbling unquantified NH3 gas or using aqueous ammonium hydroxide, which exacerbates both SNAr and hydrolysis.

Q: My reaction yield is low, and NMR shows a massive recovery of the starting carboxylic acid. What went wrong? A: This is a classic case of competitive hydrolysis of the highly reactive 2,4-dichloro-6-methylnicotinoyl chloride intermediate. Acid chlorides react rapidly with adventitious water[2] to revert to the carboxylic acid. Resolution: Ensure all solvents (DCM, THF) are strictly anhydrous and handled under an inert atmosphere (N2 or Ar). All glassware must be oven-dried.

Q: I am seeing an unexpected mass increase corresponding to an extra chlorine atom. What is happening? A: You are observing anomalous ring chlorination. When activating pyridine-carboxylic acids with harsh reagents like refluxing thionyl chloride, the reagent can inadvertently chlorinate unsubstituted positions on the pyridine ring[3]. Resolution: Switch to milder activation conditions. Using oxalyl chloride with catalytic DMF at room temperature is generally milder and more chemoselective.

Q: I observe a byproduct with a mass corresponding to [M-18] (loss of water). What is this? A: This byproduct is 2,4-dichloro-6-methyl-3-cyanopyridine, formed via the dehydration of your primary amide. Resolution: Primary amides easily dehydrate to nitriles in the presence of residual chlorinating agents (e.g., oxalyl chloride) and heat. This occurs if the intermediate acid chloride was not completely stripped of these reagents before the amidation step. Always co-evaporate the crude acid chloride with anhydrous toluene to azeotropically remove trace volatiles.

Part 2: Quantitative Data & Analytical Signatures

Use the following table to cross-reference your analytical data (LC-MS and 1H NMR) with the specific side reaction pathway occurring in your flask.

Side Reaction PathwayByproduct IdentityMass Shift (Δm/z)Diagnostic 1H NMR Signature (DMSO-d6)Prevention Strategy
SNAr (C4 position) 4-Amino-2-chloro-6-methylnicotinamide-19.5 (Cl → NH2)Loss of C5-H singlet (~7.6 ppm); new broad NH2 peak (~6.5 ppm)Maintain 0–5 °C; strictly control NH3 equivalents.
Hydrolysis 2,4-Dichloro-6-methylnicotinic acid+0.5 (NH2 → OH)Broad COOH peak (>13.0 ppm); loss of primary amide NH2 signalsStrict anhydrous technique; inert atmosphere.
Dehydration 2,4-Dichloro-6-methyl-3-cyanopyridine-18.0 (Loss of H2O)Complete loss of primary amide NH2 signals (~7.8 & 8.1 ppm)Azeotropic removal of residual oxalyl chloride.
Over-Chlorination Trichloro-methylnicotinamide derivative+34.0 (H → Cl)Loss of aromatic protons; altered isotopic splitting patternAvoid refluxing SOCl2; use Oxalyl Chloride/DMF at RT.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol embeds the causality of each step and includes mandatory In-Process Controls (IPCs) to validate the system before proceeding.

Step 1: Acid Chloride Formation
  • Setup: Charge an oven-dried 250-mL round-bottom flask with 2,4-dichloro-6-methylnicotinic acid (1.0 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly sensitive acid chloride back to the starting material.

  • Activation: Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous DMF (0.05 eq).

    • Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent, which reacts with the carboxylic acid to form the acid chloride while releasing CO2 and CO gases. This is milder than refluxing in thionyl chloride.

  • Reaction & IPC: Stir at room temperature for 2 hours.

    • Self-Validation (IPC): Remove a 10 µL aliquot, quench into 1 mL of anhydrous methanol, and analyze by LC-MS. The presence of the methyl ester (m/z ~220) confirms complete conversion. Do not proceed until starting material is consumed.

  • Purification: Concentrate the reaction mixture in vacuo. Re-dissolve the residue in 20 mL of anhydrous toluene and concentrate again.

    • Causality: Toluene forms an azeotrope with residual oxalyl chloride, ensuring its complete removal to prevent downstream dehydration of the amide to a nitrile.

Step 2: Controlled Amidation
  • Preparation: Dissolve the crude acid chloride in anhydrous THF and cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: Dropwise add a 0.5 M solution of ammonia in dioxane (1.2 eq) over 30 minutes.

    • Causality: The slow addition at 0 °C kinetically favors acyl substitution over SNAr at the highly activated C2/C4 positions. Dioxane is chosen over aqueous ammonia to completely eliminate the hydrolysis pathway.

  • Reaction & IPC: Stir for 1 hour at 0 °C.

    • Self-Validation (IPC): Analyze by LC-MS. The target amide should appear at m/z 205.0[M+H]+ (for the 35Cl isotope). Ensure no [M-19.5] peaks are present, which would indicate SNAr.

  • Workup: Quench with cold water, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield the pure 2,4-dichloro-6-methylnicotinamide.

Part 4: Reaction Workflow & Side Reaction Pathways

SynthesisWorkflow SM 2,4-Dichloro-6-methylnicotinic acid (Starting Material) AC 2,4-Dichloro-6-methylnicotinoyl chloride (Reactive Intermediate) SM->AC Oxalyl Chloride, DMF (cat.) Anhydrous DCM, RT Target 2,4-Dichloro-6-methylnicotinamide (Target Product) AC->Target NH3 in Dioxane 0-5 °C, Strict Control SNAr SNAr Byproducts (Amino-chloro substitutions) AC->SNAr Excess NH3 / High Temp (Nucleophilic Attack on Ring) Hydrolysis Hydrolysis Byproduct (Reversion to Starting Material) AC->Hydrolysis Adventitious H2O (Poor Anhydrous Technique) Nitrile Nitrile Byproduct (Dehydration: [M-18]) Target->Nitrile Residual Oxalyl Chloride + Heat

Workflow for 2,4-dichloro-6-methylnicotinamide synthesis highlighting major side reaction pathways.

Part 5: References

  • Title: Thienopyridine carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents (WO2017139778A1) URL:

  • Title: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Source: uomustansiriyah.edu.iq URL:

  • Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid Source: PubMed URL:

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 2,4-Dichloro-6-methylnicotinamide

Introduction & Mechanistic Context 2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7) is a highly functionalized pyridine derivative frequently utilized as a critical intermediate in the synthesis of complex pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7) is a highly functionalized pyridine derivative frequently utilized as a critical intermediate in the synthesis of complex pharmaceuticals, including ubiquitin-specific protease (USP28) inhibitors ()[1]. Despite its utility, isolating this compound in high purity (>98%) presents significant chromatographic and physicochemical challenges.

The presence of two electron-withdrawing chlorine atoms at the ortho and para positions relative to the pyridine nitrogen makes the ring highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). Additionally, the amide group is prone to hydrolysis during aqueous workup, and the compound frequently co-elutes with its regioisomers[1]. This technical guide provides a self-validating framework for troubleshooting the purification of this intermediate, moving beyond basic steps to explain the chemical causality behind each protocol.

Quantitative Physicochemical Data & Impurity Profiling

To successfully purify this compound, you must first understand the physicochemical properties of the target and its most common degradation products or synthetic impurities ()[2].

Table 1: Physicochemical Properties & Common Impurities

CompoundStructural CharacteristicsMW ( g/mol )Typical OriginTroubleshooting Impact
2,4-Dichloro-6-methylnicotinamide Target Product (CAS: 70593-58-7)205.04Main SynthesisTarget compound; highly activated pyridine ring[3].
4,6-Dichloro-6-methylnicotinamide Regioisomer205.04Side reaction during initial chlorinationCo-elutes on normal-phase silica due to identical H-bonding profile[2].
2,4-Dichloro-6-methylnicotinic acid Carboxylic Acid206.02Hydrolysis of amideCauses severe yield loss during aqueous workup if pH > 8[1].
2-Methoxy-4-chloro-6-methylnicotinamide Nucleophilic Substitution Product200.62 SN​Ar during MeOH crystallizationIrreversible degradation; requires discarding the batch.

Workflow & Degradation Pathways

Understanding the optimal path to purity—and how the molecule degrades when handled improperly—is critical for troubleshooting.

Workflow Crude Crude Reaction Mixture Workup Buffered Aqueous Workup (pH 6.5 - 7.5) Crude->Workup OrgPhase Organic Phase (EtOAc) Workup->OrgPhase Extracts product AqPhase Aqueous Phase (Discard) Workup->AqPhase Removes salts RP_Chrom Reverse-Phase (C18) Flash OrgPhase->RP_Chrom Concentration Cryst Anti-Solvent Crystallization RP_Chrom->Cryst Target Fractions Pure Pure Target Compound (>98% Purity) Cryst->Pure Filtration

Fig 1. Optimized purification workflow for 2,4-dichloro-6-methylnicotinamide.

Degradation Target 2,4-Dichloro-6-methylnicotinamide Hydrolysis Hydrolysis (pH < 4 or pH > 9) Target->Hydrolysis Aqueous Workup SNAr SNAr (Hot MeOH/EtOH) Target->SNAr Crystallization Acid 2,4-Dichloro-6-methylnicotinic acid Hydrolysis->Acid Yield Loss Ether Methoxy/Ethoxy Impurities SNAr->Ether Irreversible

Fig 2. Common degradation pathways during improper purification workflows.

Frequently Asked Questions (Troubleshooting)

Q: During silica gel chromatography, my product co-elutes with a closely related impurity. How can I achieve baseline separation? A: The co-eluting impurity is typically the 4,6-dichloro regioisomer ()[2]. Causality: Normal-phase silica chromatography separates compounds based on polar interactions and hydrogen bonding. Because both regioisomers possess the exact same hydrogen-bond donors/acceptors (the primary carboxamide) and nearly identical dipole moments, they interact with the silanol groups identically. Solution: Transition to Reverse-Phase (C18) chromatography. The C18 stationary phase discriminates based on subtle differences in the hydrophobic surface area of the regioisomers, allowing for baseline resolution.

Q: I observe a new impurity with a mass of [M+H]+ ~201 after recrystallization from hot methanol. What is happening? A: You are observing irreversible degradation via Nucleophilic Aromatic Substitution ( SN​Ar ). Causality: The pyridine nitrogen and the carboxamide group strongly withdraw electron density from the ring, highly activating the chlorines at positions 2 and 4. When heated in a nucleophilic solvent like methanol, the methoxide/methanol attacks the ring, displacing a chloride ion to form a methoxy-substituted impurity. Solution: Never use nucleophilic alcohols (MeOH, EtOH) for the purification of this intermediate. Use non-nucleophilic solvents like ethyl acetate, toluene, or heptane.

Q: Why does my product "oil out" instead of forming crystals, even when using standard recrystallization techniques? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when lipophilic impurities disrupt the crystal lattice. Causality: The high solubility of the amide in polar solvents and the lipophilicity of the chlorines create a narrow crystallization window. Solution: Shift from temperature-gradient recrystallization to anti-solvent crystallization using an EtOAc/Heptane system, which forces nucleation before phase separation can occur.

Standard Operating Protocols (SOPs)

Protocol A: pH-Controlled Aqueous Workup

Objective: Isolate the crude amide from the reaction mixture while preventing hydrolysis to 2,4-dichloro-6-methylnicotinic acid ()[1].

  • Quenching: Transfer the crude chlorination/amidation reaction mixture to an ice bath (0–5 °C). Slowly add saturated aqueous NaHCO3​ dropwise.

  • pH Adjustment: Monitor the aqueous phase continuously. Adjust until the pH stabilizes strictly between 6.5 and 7.5.

    • Causality: A pH < 4 protonates the pyridine nitrogen, pulling the product into the aqueous layer. A pH > 9 accelerates the base-catalyzed hydrolysis of the primary amide.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL per gram of theoretical yield).

  • Self-Validation Check: Spot the post-extraction aqueous layer on a TLC plate and develop in 100% EtOAc under UV (254 nm). A dark spot at the baseline indicates the presence of the hydrolyzed carboxylic acid salt. If the organic recovery is low and the baseline spot is intense, the pH was improperly maintained.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure with a water bath strictly < 35 °C to prevent thermal degradation.

Protocol B: Reverse-Phase (C18) Flash Chromatography

Objective: Separate the target 2,4-dichloro-6-methylnicotinamide from its 4,6-dichloro regioisomer.

  • Sample Preparation: Dissolve the crude organic extract in a minimum volume of Dimethylformamide (DMF) or DMSO. Dry-load onto C18-functionalized silica gel (1:3 sample-to-silica ratio).

  • Column Equilibration: Equilibrate a C18 flash column with 10% Acetonitrile (MeCN) in Water (both containing 0.1% Formic Acid to suppress tailing).

  • Gradient Elution: Run a linear gradient from 10% MeCN to 60% MeCN over 12 column volumes (CV).

    • Causality: The slow gradient allows the hydrophobic interactions of the C18 chains to differentiate the sterics of the 2,4-dichloro vs. 4,6-dichloro substitution patterns.

  • Self-Validation Check: Analyze fractions via LC-MS before pooling. The regioisomer typically elutes 1–1.5 CVs prior to the target compound. Do not rely solely on UV absorbance, as their chromophores are identical.

  • Recovery: Lyophilize the pooled target fractions to yield a white to off-white powder.

Protocol C: Anti-Solvent Crystallization

Objective: Obtain >98% pure crystals without inducing SN​Ar or oiling out.

  • Dissolution: Suspend the lyophilized powder in a minimal volume of Ethyl Acetate (approx. 3 mL/g). Warm gently to 40 °C until complete dissolution is achieved. Crucial: Do not use methanol or ethanol.

  • Anti-Solvent Addition: Remove from heat. While stirring at 300 rpm, add Heptane dropwise until the solution becomes persistently turbid (the cloud point).

  • Nucleation & Cooling: Add 1–2 mg of pure 2,4-dichloro-6-methylnicotinamide seed crystals. Allow the suspension to cool to room temperature over 2 hours, then transfer to a 4 °C refrigerator for an additional 2 hours.

    • Causality: Seeding at the cloud point bypasses the supersaturation phase that leads to liquid-liquid phase separation, forcing immediate crystalline lattice formation.

  • Filtration & Self-Validation: Filter the crystals via vacuum and wash with cold Heptane. Weigh the dried crystals. Calculate the mass balance: (Mass of Crystals + Mass of Solute in Mother Liquor) / Initial Mass. A total recovery of <95% indicates degradation occurred during the heating phase.

References

  • Title: Thienopyridine carboxamides as ubiquitin-specific protease inhibitors (WO2017139778A1)

Sources

Troubleshooting

stability issues with 2,4-Dichloro-6-methylnicotinamide under acidic conditions

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Stability Issues Under Acidic Conditions Welcome to the technical support center for 2,4-Dichloro-6-methylnicotinamide. This guide is...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Stability Issues Under Acidic Conditions

Welcome to the technical support center for 2,4-Dichloro-6-methylnicotinamide. This guide is designed to provide you, as a valued researcher, with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly when exposed to acidic environments during your experiments. As Senior Application Scientists, we understand the critical importance of compound integrity for the validity of your results. This document is structured to help you anticipate, identify, and resolve potential stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2,4-Dichloro-6-methylnicotinamide in acidic solutions?

When 2,4-Dichloro-6-methylnicotinamide is exposed to acidic conditions, two primary degradation pathways are of concern based on its chemical structure:

  • Hydrolysis of the Amide Group: The nicotinamide moiety is susceptible to acid-catalyzed hydrolysis. This reaction would convert the amide group (-CONH₂) to a carboxylic acid group (-COOH), yielding 2,4-dichloro-6-methylnicotinic acid and releasing ammonia. This is a common degradation pathway for nicotinamide and its derivatives.[1][2][3][4]

  • Hydrolysis of the Chloro Substituents: The chlorine atoms on the pyridine ring, particularly at the 2- and 4-positions, can undergo nucleophilic substitution with water, leading to their replacement by hydroxyl groups. This would result in the formation of one or more hydroxy- or dihydroxy- derivatives of 2,4-dichloro-6-methylnicotinamide. The reactivity of chloro-substituents on a pyridine ring can be influenced by the electronic effects of other groups on the ring.[5][6][7][8]

It is also possible for both degradation processes to occur, leading to a variety of degradation products.

Q2: What are the likely degradation products of 2,4-Dichloro-6-methylnicotinamide under acidic stress?

Based on established chemical principles, the following are the most probable degradation products when 2,4-Dichloro-6-methylnicotinamide is subjected to acidic conditions:

  • 2,4-dichloro-6-methylnicotinic acid: Formed via hydrolysis of the amide group.

  • 2-hydroxy-4-chloro-6-methylnicotinamide: Formed via hydrolysis of the chlorine at the 2-position.

  • 4-hydroxy-2-chloro-6-methylnicotinamide: Formed via hydrolysis of the chlorine at the 4-position.

  • 2,4-dihydroxy-6-methylnicotinamide: Formed via hydrolysis of both chlorine atoms.

  • 2-hydroxy-4-chloro-6-methylnicotinic acid, 4-hydroxy-2-chloro-6-methylnicotinic acid, and 2,4-dihydroxy-6-methylnicotinic acid: Formed if both the amide and one or both chloro groups are hydrolyzed.

The relative amounts of these degradants will depend on the specific reaction conditions (pH, temperature, and duration of exposure).

Q3: At what pH range should I be most concerned about the degradation of 2,4-Dichloro-6-methylnicotinamide?

While nicotinamide itself is most stable in a pH range of 4.0 to 6.0, degradation can be observed in more acidic environments.[9] Significant hydrolysis of the amide group is generally expected at a pH below 4. The hydrolysis of chloropyridines can also be facilitated by acidic conditions. Therefore, it is advisable to handle solutions of 2,4-Dichloro-6-methylnicotinamide with care at any pH below 6.0, with increased risk of degradation as the acidity increases (lower pH).

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC analysis after dissolving 2,4-Dichloro-6-methylnicotinamide in an acidic mobile phase or sample matrix.
  • Potential Cause: Degradation of the parent compound due to the acidic environment.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use a mass spectrometer (LC-MS) to determine the mass of the unexpected peaks. Compare these masses to the predicted degradation products listed in Q2.

    • pH and Temperature Control:

      • Evaluate the pH of your mobile phase and sample diluent. If highly acidic, consider adjusting the pH to a less acidic range (e.g., pH 4-6) if your analytical method allows.

      • Analyze samples as quickly as possible after preparation.

      • If samples need to be stored, keep them at a low temperature (2-8 °C) to slow down the degradation rate. For long-term storage, freezing at -20°C or below is recommended.[10]

    • Method Modification:

      • Consider using a less acidic mobile phase or a different buffer system.

      • If using a gradient elution, minimize the time the compound is exposed to the most acidic conditions.

      • For sample preparation, consider using a less acidic extraction or dissolution solvent.

Problem: I am seeing a decrease in the peak area of 2,4-Dichloro-6-methylnicotinamide over time in my stability study.
  • Potential Cause: The compound is degrading under the storage conditions.

  • Troubleshooting Steps:

    • Forced Degradation Study: To understand the degradation profile, it is recommended to perform a forced degradation study. This will help in identifying the degradation products and developing a stability-indicating analytical method.

    • Re-evaluate Storage Conditions:

      • Ensure the pH of the solution is within a stable range.

      • Protect the solution from light, as photolytic degradation can also occur.

      • Store at the lowest practical temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 2,4-Dichloro-6-methylnicotinamide under acidic conditions.[11]

Objective: To intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • 2,4-Dichloro-6-methylnicotinamide

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 2,4-Dichloro-6-methylnicotinamide in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Mild Acidic Condition: To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Strong Acidic Condition: To a separate known volume of the stock solution, add an equal volume of 1 M HCl.

    • Control: Prepare a control sample by diluting the stock solution with an equal volume of water.

  • Incubation: Incubate all three samples at an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples by a suitable HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without completely consuming the parent drug.

Data Presentation:

ConditionTime (hours)% 2,4-Dichloro-6-methylnicotinamide RemainingPeak Area of Degradant 1Peak Area of Degradant 2
Control (Water, 60°C)010000
24
0.1 M HCl, 60°C010000
2
4
8
24
1 M HCl, 60°C010000
2
4
8
24
Protocol 2: HPLC Method for Analysis of 2,4-Dichloro-6-methylnicotinamide and its Potential Degradants

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be used as a starting point for the analysis. Method optimization will be required based on the results of the forced degradation study.[12][13][14][15]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 265 nm or Mass Spectrometry (for peak identification)

Method Validation:

Once the method is optimized to separate the parent compound from its degradation products, it should be validated according to ICH guidelines to ensure it is "stability-indicating."

Visualizations

Proposed Degradation Pathways

G parent 2,4-Dichloro-6-methylnicotinamide amide_hydrolysis 2,4-dichloro-6-methylnicotinic acid parent->amide_hydrolysis Amide Hydrolysis chloro2_hydrolysis 2-hydroxy-4-chloro-6-methylnicotinamide parent->chloro2_hydrolysis C2-Cl Hydrolysis chloro4_hydrolysis 4-hydroxy-2-chloro-6-methylnicotinamide parent->chloro4_hydrolysis C4-Cl Hydrolysis dihydroxy_acid 2,4-dihydroxy-6-methylnicotinic acid amide_hydrolysis->dihydroxy_acid Di-Cl Hydrolysis dihydroxy 2,4-dihydroxy-6-methylnicotinamide chloro2_hydrolysis->dihydroxy C4-Cl Hydrolysis chloro4_hydrolysis->dihydroxy C2-Cl Hydrolysis dihydroxy->dihydroxy_acid Amide Hydrolysis

Caption: Proposed degradation pathways of 2,4-Dichloro-6-methylnicotinamide under acidic conditions.

Forced Degradation Experimental Workflow

G start Start: Prepare Stock Solution of Compound stress Apply Acidic Stress (e.g., 0.1 M HCl, 60°C) start->stress sampling Collect Samples at Time Intervals (0, 2, 4, 8, 24h) stress->sampling neutralize Neutralize Samples to Stop Degradation sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Data: - Decrease in Parent Peak - Formation of Degradant Peaks analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

References

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (n.d.). Retrieved from [Link]

  • Enhanced acid stability of a reduced nicotinamide adenine dinucleotide (NADH) analogue. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine. (n.d.). Google Patents.
  • CN105503706A - Dehalogenation degradation method for halogenated pyridine compound. (n.d.). Google Patents.
  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. (2019). PMC. Retrieved from [Link]

  • The polymerisation of 4‐chloropyridine. (n.d.). Scilit. Retrieved from [Link]

  • Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. (2018). International Journal of Pharmacy Research & Technology (IJPRT). Retrieved from [Link]

  • Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]

  • The Hydrolysis of Nicotinamide in Hydrochloric Acid Solutions. (n.d.). Scite.ai. Retrieved from [Link]

  • Structural and kinetic isotope effect studies of nicotinamidase (Pnc1) from Saccharomyces cerevisiae. (2012). PubMed. Retrieved from [Link]

  • The reaction of 4-chloropyridine with some amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of Nicotinamidases: Steady State Kinetic Parameters, Classwide Inhibition by Nicotinaldehydes, and Catalytic Mechanism. (2010). Biochemistry - ACS Publications. Retrieved from [Link]

  • Hydrolysis kinetics for 2-chloropyridine in supercritical water. (n.d.). Request PDF - ResearchGate. Retrieved from [Link]

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. (2019). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • The polymerisation of 4-chloropyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • CN117723662A - HPLC separation method for beta-nicotinamide mononucleotide and degrading impurities thereof. (n.d.). Google Patents.
  • A QM/MM study of the catalytic mechanism of nicotinamidase. (n.d.). RSC Publishing. Retrieved from [Link]

  • Rate studies on the hydrolysis of niacinamide. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. (2024). PMC. Retrieved from [Link]

  • 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. (n.d.). Vaia. Retrieved from [Link]

  • Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. (2019). Beilstein Journals. Retrieved from [Link]

  • Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. (n.d.). Inorganic Chemistry - ACS Publications. Retrieved from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). PubMed. Retrieved from [Link]

  • Dichlorine–pyridine N-oxide halogen-bonded complexes. (n.d.). RSC Publishing. Retrieved from [Link]

  • (PDF) Degradation of Pyridines in the Environment. (n.d.). ResearchGate. Retrieved from [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. (2021). MDPI. Retrieved from [Link]

  • Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 109-09-1 MSDS. (2016). Loba Chemie. Retrieved from [Link]

  • 2-Chloropyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025). Retrieved from [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). ResearchGate. Retrieved from [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). Semantic Scholar. Retrieved from [Link]

  • C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. (2023). ACS Publications. Retrieved from [Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). MDPI. Retrieved from [Link]

  • Structural Basis for Nicotinamide Inhibition and Base Exchange in Sir2 Enzymes. (n.d.). PMC. Retrieved from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved from [Link]

  • 4-Chloropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Nomination Background: o-Chloropyridine (CASRN: 109-09-1). (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Strategies for Solubilizing 2,4-Dichloro-6-methylnicotinamide for Biological Assays

Welcome to the technical support center. This guide provides a comprehensive, structured approach for researchers, scientists, and drug development professionals to effectively solubilize 2,4-Dichloro-6-methylnicotinamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides a comprehensive, structured approach for researchers, scientists, and drug development professionals to effectively solubilize 2,4-Dichloro-6-methylnicotinamide for use in a wide range of biological assays. We will move beyond simple protocols to explain the physicochemical principles behind each strategy, empowering you to troubleshoot and optimize your experimental setup for reliable and reproducible results.

Frequently Asked Questions (FAQs): The Core Challenge

Q1: I'm starting work with 2,4-Dichloro-6-methylnicotinamide. Why is it so difficult to dissolve in my aqueous assay buffer?

A: The solubility challenge stems directly from its molecular structure. The parent compound, nicotinamide, is very water-soluble[1][2]. However, the addition of two chloro groups and a methyl group to the pyridine ring significantly increases the molecule's lipophilicity (its "oil-loving" nature) and reduces its ability to form favorable hydrogen bonds with water. This modification is common in drug discovery to enhance cell permeability but creates the hurdle of poor aqueous solubility, a characteristic of many modern chemical entities[3][4].

Q2: What is the absolute first step I should take to prepare this compound for an experiment?

A: Your first step should always be to create a high-concentration primary stock solution in an appropriate organic solvent. For most applications, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting point.[5] DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide array of organic compounds.[6][7] This primary stock, typically prepared at a concentration of 10-50 mM, will serve as the foundation for all subsequent dilutions into your aqueous experimental media.

Q3: I've made a DMSO stock, but when I dilute it into my cell culture media or PBS, a cloudy precipitate forms. What is happening?

A: This phenomenon is known as "crashing out." It occurs when the compound, which is stable in the high-concentration organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The DMSO concentration is no longer high enough to keep the compound dissolved, causing it to precipitate out of the solution as a solid.[8] This is a critical issue, as precipitated compound is not biologically available and will lead to inaccurate and non-reproducible assay results. The following sections provide a systematic workflow to overcome this problem.

Systematic Solubilization Workflow

Navigating solubility issues should be a methodical process, not one of trial and error. The workflow below proceeds from the simplest and most common techniques to more advanced strategies, ensuring you find a robust solution while minimizing the use of harsh additives that could affect your biological system.

G start Start: Dry Compound (2,4-Dichloro-6-methylnicotinamide) stock Step 1: Prepare Primary Stock in 100% DMSO (e.g., 20 mM) start->stock dilute Step 2: Dilute to Final Conc. in Aqueous Buffer (e.g., PBS, Media) stock->dilute precip_check Observe for Precipitation (Visual Check / Light Scatter) dilute->precip_check success Solution is Clear & Stable Proceed to Assay precip_check->success No troubleshoot Precipitation Occurs (Compound 'Crashes Out') precip_check->troubleshoot Yes ph_adjust Option A: Adjust pH of Aqueous Buffer troubleshoot->ph_adjust Try First cosolvent Option B: Incorporate a Co-solvent troubleshoot->cosolvent Common Method cyclodextrin Option C: Use Cyclodextrin Complexation troubleshoot->cyclodextrin Advanced Method ph_adjust->dilute cosolvent->dilute cyclodextrin->dilute

Caption: A logical workflow for solubilizing challenging compounds.

Protocols and Troubleshooting Guide

This section provides detailed protocols and addresses specific issues you may encounter.

Protocol 1: Preparation of Primary DMSO Stock Solution

The goal of this step is to create an accurate, high-concentration starting point for all experiments.

Materials:

  • 2,4-Dichloro-6-methylnicotinamide powder

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance

  • Class A volumetric flask[9]

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound needed to achieve the desired concentration (e.g., for 10 mL of a 20 mM stock of a compound with MW=205.04 g/mol , you need 41.01 mg).

  • Weigh Compound: Accurately weigh the compound. It is better to record the exact mass weighed and calculate the precise concentration than to struggle to weigh an exact amount.[9]

  • Dissolution: Transfer the powder to the volumetric flask. Add approximately 70-80% of the final volume of DMSO.

  • Solubilize: Cap the flask and vortex vigorously. If needed, use a bath sonicator for 5-10 minutes to aid dissolution by breaking up small particles and providing energy to overcome the crystal lattice forces.

  • Bring to Volume: Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.

  • Mix and Aliquot: Invert the flask several times to ensure a homogenous solution. Dispense into small, single-use aliquots in appropriate vials to avoid repeated freeze-thaw cycles, which can promote precipitation.[10]

  • Storage: Store aliquots at -20°C or -80°C, protected from light and moisture.

Advanced Strategies for Aqueous Dilution

If your compound precipitates upon dilution from the DMSO stock, proceed with the following strategies.

Q: My compound still precipitates. How can I use pH to my advantage?

A: The pyridine ring in the nicotinamide structure is basic. In an acidic environment, the nitrogen atom on this ring can become protonated, acquiring a positive charge. This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[8] Many biological buffers like PBS have a neutral pH of ~7.4. Lowering the pH of your buffer can dramatically improve solubility.

Experimental Protocol: pH Optimization

  • Prepare a set of buffers (e.g., 50 mM citrate-phosphate buffer) across a range of pH values (e.g., pH 4.0, 5.0, 6.0, and 7.4).

  • To a fixed volume of each buffer, add a small volume of your DMSO stock solution to reach the target final concentration.

  • Vortex immediately and observe for precipitation over 30 minutes.

  • Causality Check: You are looking for the lowest pH that maintains solubility without negatively impacting your assay. Be aware that altering pH can affect cell health and protein function, so this must be validated against a vehicle control at the same pH.[11]

Q: Adjusting pH is not compatible with my assay. Is adding a co-solvent a viable option?

A: Yes, this is a very common and effective technique.[12][13] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[14] This makes the aqueous environment more "hospitable" to lipophilic molecules like 2,4-Dichloro-6-methylnicotinamide, preventing them from precipitating.

Data Summary: Common Co-solvents for Biological Assays

Co-solventTypical Final ConcentrationKey Considerations
Ethanol 0.1% - 1.0%Can have biological effects at higher concentrations.
Propylene Glycol (PG) 0.1% - 5.0%Generally well-tolerated by cells; can increase viscosity.[15]
Polyethylene Glycol 400 (PEG 400) 0.1% - 10%Effective solubilizer, but higher viscosity can impact pipetting.[15][16]
DMSO < 0.5% (ideally < 0.1%)The solvent from your stock contributes to the final concentration. Most cell lines have a known tolerance limit.

Self-Validating Protocol: To implement this, prepare an intermediate stock solution containing the co-solvent. For example, dilute your 20 mM DMSO stock 1:1 with PEG 400 to create a 10 mM stock in 50:50 DMSO:PEG 400. Then, dilute this new stock into your final aqueous buffer. This gradual change in solvent environment can prevent precipitation. Always run a vehicle control with the identical final concentration of all solvents to ensure they are not causing an effect in your assay.

Q: I need to avoid organic solvents entirely for an in vivo study or sensitive cell line. What is the best-in-class approach?

A: For a solvent-free aqueous formulation, the use of cyclodextrins is the gold standard.[17] Cyclodextrins are cyclic oligosaccharides with a unique donut-like structure. Their exterior is hydrophilic (water-loving), while their central cavity is hydrophobic (water-fearing).[18][19] Poorly soluble drugs like 2,4-Dichloro-6-methylnicotinamide can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[20][21] This complex is then readily soluble in water due to the hydrophilic exterior of the cyclodextrin.

G cluster_0 Aqueous Environment cluster_1 drug Drug Molecule (Hydrophobic) complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) drug_in_cd Drug

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, effective choices with good safety profiles.[18]

  • Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your desired aqueous buffer (e.g., 10% w/v SBE-β-CD in water).

  • Add Compound: Add the weighed powder of 2,4-Dichloro-6-methylnicotinamide directly to the cyclodextrin solution.

  • Complexation: Mix vigorously overnight at room temperature. Gentle heating (40-50°C) or sonication can accelerate the process.

  • Clarification: After mixing, centrifuge the solution at high speed (e.g., 10,000 x g) to pellet any remaining undissolved compound.

  • Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in this clear solution should be determined analytically (e.g., via HPLC-UV or LC-MS) to create an accurate stock solution.

Final Recommendations

  • Validate Your Vehicle: Always test the final formulation vehicle (e.g., buffer with 0.1% DMSO and 1% PEG 400) on your cells to ensure it does not cause toxicity or interfere with the assay readout.

  • Fresh is Best: Whenever possible, prepare the final dilutions of the compound into the aqueous assay medium immediately before use to minimize the risk of precipitation over time.

  • Sterilization: If required, sterile filter the final, clear solution through a 0.22 µm filter that is compatible with any organic solvents used (e.g., a PTFE syringe filter for solutions containing DMSO).

By following this structured guide, you can confidently develop a robust and reliable method for solubilizing 2,4-Dichloro-6-methylnicotinamide, ensuring the integrity and success of your biological assays.

References

  • FOOD CHEMISTRY SOCIETY - GDCh. Stability of Niacinamide. [Link]

  • Aenova Group. Insights: Lipid-Based Formulations for Poorly Soluble Drugs. [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • PMC. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. [Link]

  • Roquette. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. [Link]

  • Springer. Solubility enhancement and application of cyclodextrins in local drug delivery. [Link]

  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Cold Spring Harbor Laboratory Press. Stock Solutions. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • MedCrave online. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. [Link]

  • Frontiers. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]

  • ResearchGate. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

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  • Taylor & Francis Online. Clinical studies with oral lipid based formulations of poorly soluble compounds. [Link]

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  • ResearchGate. Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine | Request PDF. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Corning. Top Tips for In-House Media Preparation. [Link]

  • ACS Publications. The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. [Link]

  • Biocompare. Ten Tips for Optimizing Cell-Based Assays. [Link]

  • PubChem. Methyl 2,4-dichloro-6-methylnicotinate. [Link]

  • PMC. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

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  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

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  • Scribd. Solubility Data of DMSO. [Link]

  • studylib.net. DMSO Solubility Data: Organic & Inorganic Compounds. [Link]

  • MDPI. The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. [Link]

  • PMC. Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. [Link]

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Troubleshooting

preventing degradation of 2,4-Dichloro-6-methylnicotinamide during storage

A Guide to Preventing Degradation During Storage and Handling Welcome to the Technical Support Center for 2,4-Dichloro-6-methylnicotinamide. This guide is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation During Storage and Handling

Welcome to the Technical Support Center for 2,4-Dichloro-6-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established principles of chemical stability, regulatory guidelines, and practical laboratory experience. Here, you will find in-depth answers to common questions, robust troubleshooting protocols, and validated experimental procedures to safeguard your materials.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the proper storage and handling of 2,4-Dichloro-6-methylnicotinamide.

Q1: What are the optimal storage conditions for 2,4-Dichloro-6-methylnicotinamide?

To ensure maximum stability, 2,4-Dichloro-6-methylnicotinamide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3] The causality behind these recommendations is to minimize exposure to the primary drivers of chemical degradation: heat, moisture, and light.

ParameterRecommended ConditionRationale
Temperature Cool (2-8°C recommended)Reduces the rate of thermally induced degradation reactions. Avoid temperatures above 40°C.[4]
Humidity Dry / Low HumidityMinimizes the risk of hydrolysis of the amide group and potential displacement of chloro-substituents. Protect from moisture.[4]
Light Protected from Light (Amber Vial)Prevents photolytic degradation, as chlorinated aromatic and pyridine-based compounds can be light-sensitive.[5]
Atmosphere Inert Gas (Argon or Nitrogen)For long-term storage, an inert atmosphere is recommended to prevent oxidation.[3]
Container Tightly Sealed Glass or HDPEPrevents exposure to air and moisture. Use chemically inert containers to avoid reactions.[2][3]
Q2: What are the primary chemical pathways that lead to its degradation?

The structure of 2,4-Dichloro-6-methylnicotinamide contains several functional groups susceptible to degradation under adverse conditions. Understanding these pathways is key to preventing them. The most common degradation routes are hydrolysis, photolysis, and thermal stress.[5][6]

  • Hydrolysis: The amide functional group can undergo acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid. Additionally, the chlorine atoms on the pyridine ring are subject to nucleophilic substitution by water (hydrolysis), especially under elevated temperatures or non-neutral pH, to form hydroxy-derivatives.

  • Photodegradation: Aromatic rings, particularly those with halogen substituents, can be susceptible to degradation upon exposure to UV or visible light.[5][7] This can lead to complex reactions, including potential dehalogenation or rearrangement.

  • Thermal Decomposition: Exposure to excessive heat can provide the energy needed to break chemical bonds, leading to decomposition.[1][4]

Q3: Are there any visible signs of degradation I should watch for?

While analytical testing is the only definitive way to assess purity, some visual cues may indicate potential degradation. These include:

  • Change in Color: The compound is typically a white to yellow solid. A significant change or darkening of the color, such as turning yellow or brown, could suggest degradation.[8]

  • Change in Physical State: Clumping or melting of the solid powder can indicate moisture absorption or the presence of impurities with lower melting points.

  • Odor: While the pure compound has a barely perceptible odor[1], the formation of degradation products could result in a noticeable change in smell.

Q4: Which chemicals or materials are incompatible with 2,4-Dichloro-6-methylnicotinamide?

To prevent hazardous reactions and degradation, avoid storing this compound with strong oxidizing agents (e.g., peroxides, nitrates) and strong acids.[1] Contact with these substances can catalyze decomposition, potentially leading to the emission of toxic fumes like nitrogen oxides and hydrogen chloride in case of combustion.[1][4]

Troubleshooting Guide: Investigating and Mitigating Degradation

This section provides a logical framework for investigating suspected degradation and establishing robust stability-indicating protocols.

cluster_0 Troubleshooting Workflow A Suspicion of Degradation (e.g., failed assay, visual change) B Perform Purity Analysis (Use Stability-Indicating HPLC Method) A->B C Purity Meets Specification? B->C D No Degradation Detected. Review analytical procedure and standards. C->D Yes E Degradation Confirmed. Identify Impurities (LC-MS, NMR). C->E No F Review Storage & Handling History (Temp, Light, Humidity Logs) E->F G Identify Stress Factor (e.g., temperature excursion, light exposure) F->G H Implement Corrective Actions (e.g., update SOPs, use amber vials, inert atmosphere) G->H Factor Identified I Quarantine Affected Batch. Conduct Forced Degradation Study for confirmation. H->I

Caption: Troubleshooting workflow for suspected degradation.

Problem: My analytical results show a decrease in purity or unexpected peaks.

Causality and Solution:

This is the most common sign of chemical degradation. The appearance of new peaks in a chromatogram or a drop in the main peak's area indicates that the parent molecule has been converted into one or more new entities.

Step 1: Confirm Degradation with a Stability-Indicating Method A stability-indicating analytical method is one that can accurately separate the intact active pharmaceutical ingredient (API) from its degradation products.[5] High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[9][10] If you do not have a validated stability-indicating method, you must develop one.

Step 2: Identify Potential Degradation Products To understand the degradation pathway, it is crucial to identify the new, unknown peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. It provides the mass of the impurity, which allows you to hypothesize a chemical structure (e.g., addition of an oxygen atom, loss of HCl).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated (e.g., via preparative HPLC), NMR can provide a definitive structural confirmation.[9]

Step 3: Conduct a Forced Degradation Study Forced degradation (or stress testing) is a systematic study where the compound is exposed to harsh conditions to accelerate degradation.[6] This study serves two primary purposes:

  • It helps identify the likely degradation products that could form under normal storage conditions over time.[12]

  • It proves that your analytical method is "stability-indicating" by showing that the peaks for the newly formed degradants are well-resolved from the main compound peak.[5]

The International Council for Harmonisation (ICH) provides guidelines for these studies.[5][6]

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24hTo test susceptibility to acidic environments.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hTo test susceptibility to alkaline environments, particularly amide hydrolysis.
Oxidation 3% H₂O₂ at room temp for 24hTo evaluate stability against oxidative stress.[6]
Thermal Stress Solid sample at 80°C for 48hTo assess the impact of heat in the absence of solvent.[6]
Photostability Expose solid or solution to light (ICH Q1B: ≥1.2 million lux hours and ≥200 W·h/m²)To determine sensitivity to light and the need for protective packaging.[5]

Note: The goal is to achieve 5-20% degradation. Conditions should be adjusted if degradation is too low or too high.

cluster_1 Potential Degradation Pathways Parent 2,4-Dichloro-6-methylnicotinamide Hydrolysis_Amide 2,4-Dichloro-6-methylnicotinic Acid Parent->Hydrolysis_Amide Hydrolysis (Acid/Base) Hydrolysis_Cl 4-Chloro-2-hydroxy-6-methylnicotinamide Parent->Hydrolysis_Cl Hydrolysis (Heat/Moisture) Photolysis De-chlorinated or Rearranged Products Parent->Photolysis Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for the molecule.

Experimental Protocols
Protocol 1: Stability-Indicating Purity Assessment by HPLC

This protocol provides a general starting point for assessing the purity of 2,4-Dichloro-6-methylnicotinamide. It may require optimization for your specific system and impurities.

  • Instrumentation: HPLC system with a UV detector.[9]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a low percentage of Solvent B (e.g., 20%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes to elute all potential impurities.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection Wavelength: 270 nm (or as determined by UV scan).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 0.5 mg/mL.[9]

  • Analysis: Inject 10 µL of the sample. Calculate purity using the area percentage method, comparing the main peak's area to the total area of all peaks.[9]

Protocol 2: Standard Forced Degradation Study Workflow

This workflow outlines the steps to purposefully degrade your sample to test your analytical method and understand stability.

cluster_2 Forced Degradation Workflow Start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) A Acid Stress: Add 0.1M HCl, heat 60°C Start->A B Base Stress: Add 0.1M NaOH, heat 60°C Start->B C Oxidative Stress: Add 3% H₂O₂, RT Start->C D Thermal Stress: Heat solid sample, 80°C Start->D E Photo Stress: Expose solution to ICH light Start->E F Analyze all samples by HPLC (vs. unstressed control) A->F B->F C->F D->F E->F G Evaluate Peak Purity & Mass Balance F->G

Caption: Standard workflow for a forced degradation study.

  • Prepare Samples: For each condition (acid, base, oxidation, photolysis), prepare a sample of 2,4-Dichloro-6-methylnicotinamide, typically in solution. Also, prepare an unstressed control sample kept under ideal conditions.

  • Apply Stress: Subject each sample to its specific stress condition as outlined in the table above. Monitor the samples at various time points (e.g., 2, 8, 24 hours).

  • Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all stressed samples and the control sample using your developed HPLC method.

  • Evaluation:

    • Specificity: Confirm that all degradation product peaks are baseline-resolved from the parent peak.

    • Mass Balance: The sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration, ensuring all major degradants are detected.

    • Peak Purity: Use a photodiode array (PDA) detector to assess the spectral purity of the parent peak under each stress condition to ensure no impurities are co-eluting.

By implementing these guidelines, you can ensure the integrity of your 2,4-Dichloro-6-methylnicotinamide, leading to more reliable and reproducible experimental outcomes.

References
  • nicotinamide - SAFETY D
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Nicotinamide-beta-D-riboside chloride. (2023, July 6). Apollo Scientific.
  • Safety d
  • A practical guide to forced degradation and stability studies for drug substances. Onyx.
  • Pyridine. Apollo Scientific.
  • Forced degradation, Mass balance, Peak purity, FDA guidelines, ICH guidelines. (2023, April 23). Scientific & Academic Publishing.
  • Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applic
  • Different pathways for 2,4-D degradation proposed in the literature.
  • Chemw
  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. (2022, July 21).
  • Nicotinamide = 99.5 HPLC 98-92-0. Sigma-Aldrich.
  • Working with Hazardous Chemicals. (2010, August 9). Organic Syntheses.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • (PDF) The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review.
  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Bioc
  • MATERIAL SAFETY D
  • Biological Degradation of High Concentrations of 2,4- and 2,6-DNT.
  • ANALYTICAL METHODS.
  • Comparative Purity Assessment of 2,4-Diamino-6-chloromethylpteridine Utilizing a Reference Standard. Benchchem.
  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Bioc
  • 2,6-Dichloro-4-methylnicotinamide | 38841-54-2. Sigma-Aldrich.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • CORESTA Recommended Method No. 105 DETERMINATION OF NICOTINE IMPURITIES AND DEGRADANTS IN NICOTINE POUCHES BY LC-MS. CORESTA.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. SCIRP.
  • 2,4-Dichloro-N-methylnicotinamide 2807450-45-7 wiki. Guidechem.
  • Proposed pathway for the degradation of 2,4-dichlorotoluene by Ralstonia sp. strain PS12.
  • 2,5-DICHLORO-4,6-DIMETHYLNICOTINAMIDE — Chemical Substance Inform

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Optimization

Technical Support Center: Scaling Up 2,4-Dichloro-6-methylnicotinamide Production

Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 2,4-Dichloro-6-methylnicot...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 2,4-Dichloro-6-methylnicotinamide. As production moves from bench-scale to pilot or manufacturing scale, new challenges invariably arise that can impact yield, purity, and safety. This document provides a structured troubleshooting framework and addresses frequently asked questions to navigate the complexities of scaling up this important chemical intermediate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning and executing a successful scale-up campaign.

Q1: What are the primary synthetic routes for preparing 2,4-Dichloro-6-methylnicotinamide and which is most suitable for scale-up?

A1: The most common and industrially viable route involves the double chlorination of a dihydroxy-pyridine precursor, typically 2,4-dihydroxy-6-methylnicotinamide or a related tautomer. The key transformation utilizes a strong chlorinating agent like phosphorus oxychloride (POCl₃). While other routes may exist at the discovery stage, the use of POCl₃ on hydroxy-pyridines is a well-established, robust, and often cost-effective method for large-scale production.[1][2] A solvent-free or low-solvent approach, heating the substrate with equimolar POCl₃ in the presence of a base like pyridine in a sealed reactor, is particularly advantageous for scale-up as it minimizes solvent waste and simplifies product isolation.[1][2]

Q2: What are the most critical challenges to anticipate when moving from a 10g lab-scale synthesis to a 10kg pilot-plant scale?

A2: Scaling up pyridine chemistry presents a unique set of challenges that are often not apparent on a small scale.[3] The primary issues include:

  • Exotherm Control: Chlorination reactions with POCl₃ are highly exothermic. Heat dissipation in a large reactor is far less efficient than in laboratory glassware, creating a significant risk of thermal runaway if not properly managed.[2][3]

  • Mass and Heat Transfer: Inadequate mixing in large vessels can lead to localized "hot spots" and concentration gradients. This can result in the formation of new, unexpected impurities and a general decrease in yield and product quality.[3]

  • Reagent Stoichiometry and Addition: The controlled addition of reactive agents like POCl₃ is critical. A slow, subsurface addition is often required at scale to maintain temperature and minimize the formation of by-products.

  • Work-up and Product Isolation: Quenching large volumes of reactive chemicals like POCl₃ requires careful engineering controls to manage the exothermic release of heat and acidic gases.[2] Furthermore, purification methods like chromatography, which are common in the lab, are often not feasible for multi-kilogram batches, necessitating the development of robust crystallization protocols.[4]

Q3: How does the impurity profile of 2,4-Dichloro-6-methylnicotinamide typically change during scale-up?

A3: The impurity profile can shift significantly. Common impurities include mono-chlorinated intermediates (e.g., 2-chloro-4-hydroxy-6-methylnicotinamide) and potentially over-chlorinated or rearranged products. At a larger scale, longer reaction times and potential temperature fluctuations can lead to an increase in these process-related impurities.[3] Additionally, impurities from starting materials or reagents, which were negligible at the gram scale, can become significant at the kilogram scale. Rigorous analysis (HPLC, GC-MS) of each batch is essential to track the impurity profile and adjust process parameters accordingly.

Q4: What are the absolute, non-negotiable safety precautions for handling large quantities of phosphorus oxychloride (POCl₃)?

A4: POCl₃ is highly corrosive, toxic, and reacts violently with water. A thorough thermal hazard assessment is mandatory before any scale-up operation.[2][3] Key safety protocols include:

  • Personal Protective Equipment (PPE): Full-face respirator with an appropriate acid gas cartridge, heavy-duty chemical resistant gloves, and a full-body chemical resistant suit are required.

  • Engineered Controls: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system equipped with scrubbers to neutralize HCl gas produced during the reaction and quench.

  • Reaction Setup: Use reactors rated for the pressure and temperature of the reaction. Ensure the cooling system has sufficient capacity to handle the reaction exotherm with a built-in safety margin.[3]

  • Quenching Procedure: Never add water directly to a large volume of POCl₃. The quench should be performed by slowly and controllably adding the reaction mixture to a cooled, stirred vessel containing a suitable quenching solution (e.g., ice/water or a basic solution), ensuring the temperature is carefully monitored and controlled. The potential for delayed, highly exothermic events during the quench of POCl₃ by-products is a known hazard that must be respected.[1][2]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the scale-up process in a direct question-and-answer format.

Problem: Low Yields & Incomplete Chlorination

Q: My scaled-up chlorination reaction is resulting in a low yield of 2,4-Dichloro-6-methylnicotinamide, with significant starting material left unreacted. What should I investigate?

A: Low yields and incomplete conversion are common scale-up issues stemming from several factors. Here is a systematic troubleshooting approach:

  • Verify Reagent Quality and Stoichiometry: At scale, reagent quality can vary. Ensure your POCl₃ and pyridine base are of sufficient purity and are anhydrous. Water will rapidly decompose POCl₃, reducing its effective concentration. Re-verify the molar equivalents of your reagents; a slight excess of POCl₃ per hydroxyl group may be required, but a large excess can promote side reactions.[5]

  • Optimize Temperature and Reaction Time: Chlorination of hydroxypyridines often requires high temperatures (e.g., 140-180 °C) to drive the reaction to completion.[1][2] Confirm that the internal temperature of the reactor is reaching and maintaining the target setpoint. Due to mass transfer limitations at scale, longer reaction times may be necessary compared to lab experiments.[3] Monitor the reaction's progress using in-process controls (IPCs) like HPLC or TLC to determine the optimal reaction endpoint.

  • Improve Mixing Efficiency: Inadequate agitation can create dead zones in the reactor where the reaction does not proceed efficiently. Evaluate the reactor's mixing capabilities (impeller type, agitation speed) to ensure the reactants are kept in a homogeneous suspension.

Problem: Formation of Critical Impurities

Q: My final product is contaminated with a significant amount of a mono-chlorinated intermediate. How can I improve the conversion to the desired di-chloro product?

A: The presence of mono-chlorinated species is a classic sign of an incomplete or insufficiently forceful reaction.

  • Temperature is Key: This is the most likely cause. The second chlorination often requires a higher activation energy than the first. Gradually increasing the reaction temperature in a controlled manner (e.g., in 10 °C increments) can often drive the conversion of the mono-chloro intermediate to the final product. A reaction temperature of 160 °C has been shown to be effective for similar dichlorinations.[1]

  • Stoichiometric Control: While a large excess is undesirable, ensuring at least one equivalent of POCl₃ per hydroxyl group is crucial. For a dihydroxy precursor, this means a minimum of two equivalents. A small excess (e.g., 1.05-1.1 equivalents per OH group) might be necessary to ensure complete conversion at scale.

  • Role of the Base: Pyridine or another tertiary amine base is often used to facilitate the reaction.[1] It can act as both a base and, in some chlorination mechanisms, a catalyst.[6] Ensure the correct stoichiometry of the base is used, as it can be critical for the reaction's efficiency.

Problem: Exothermic Runaway and Pressure Buildup

Q: During the scale-up, we experienced a rapid temperature increase and pressure buildup in the reactor that was difficult to control. What went wrong and how can we prevent it?

A: This is a serious safety event. The cause is an inability to remove reaction heat faster than it is being generated.

  • Controlled Reagent Addition: The rate of addition for POCl₃ must be tied to the cooling capacity of the reactor. Implement a slow addition protocol, monitoring the internal temperature constantly. If the temperature rises above a pre-determined safety limit, the addition must be stopped immediately.

  • Solvent-Free Considerations: Solvent-free reactions, while efficient, can be more challenging to control thermally.[1][2] The reaction mass has a lower heat capacity than a diluted system. Ensure your reactor's cooling jacket and overhead condenser are operating at maximum efficiency. For particularly challenging systems, a high-boiling, inert solvent could be added to help moderate the exotherm, though this adds complexity to the work-up.

  • Pressure Management: The reaction of POCl₃ with a hydroxypyridine generates significant amounts of HCl gas. The reactor must be equipped with a robust venting system that directs the off-gas to a scrubber. The pressure increase you observed was likely due to the rate of HCl generation exceeding the venting capacity. Slowing the reaction rate via controlled addition is the primary method to manage this.[3]

Problem: Difficult Product Isolation and Purification

Q: After quenching the reaction, we get an oily, intractable mixture that is very difficult to purify. How can we develop a scalable purification method?

A: This indicates issues with both the quench and the subsequent work-up. Chromatography is not a viable option for large quantities. The goal is to develop a robust crystallization procedure.

  • Controlled Quench: The quench is a critical step that dictates the physical form of your crude product. Slowly add the hot reaction mixture to a vigorously stirred, cold (0-5 °C) aqueous solution. This rapid precipitation often yields a solid that can be filtered. Avoid adding water to the reaction mixture.

  • pH Adjustment: After the initial quench, the mixture will be highly acidic. Carefully adjust the pH to be neutral or slightly basic (pH 7-9) using a base like sodium hydroxide or sodium carbonate.[1] This step is often crucial for precipitating the final product and ensuring impurities (like acidic by-products) remain in the aqueous layer.

  • Recrystallization: The filtered crude solid will require purification. A recrystallization from a suitable solvent is the most scalable method. Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures with water) to find a system where the product has high solubility at high temperatures and low solubility at room temperature or below, while impurities remain soluble.

Part 3: Protocols, Data & Visualizations
Experimental Protocol: Scalable Solvent-Free Chlorination

This protocol is an example based on established methods for chlorinating hydroxypyridines and should be adapted and optimized for your specific substrate and equipment.[1][2]

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet/outlet connected to an acid gas scrubber.

  • Charge Reactants: Charge the 2,4-dihydroxy-6-methylnicotinamide precursor (1.0 eq) and pyridine (2.0 eq) to the reactor.

  • Inert Atmosphere: Purge the reactor with nitrogen.

  • POCl₃ Addition: Begin stirring and slowly add phosphorus oxychloride (POCl₃, 2.1 eq) to the mixture via an addition funnel or pump. The addition should be done at a rate that keeps the internal temperature below 40 °C.

  • Heating Phase: Once the addition is complete, slowly heat the reaction mixture to 160 °C. Maintain this temperature and monitor the reaction progress by IPC (e.g., HPLC analysis of quenched samples) every 2 hours.

  • Cooling & Quench: Once the reaction is complete (typically >98% conversion), cool the mixture to 80-90 °C. In a separate reactor, prepare a stirred mixture of ice and water. Slowly transfer the hot reaction mixture into the ice/water slurry, ensuring the quench pot temperature does not exceed 25 °C.

  • Neutralization & Isolation: Adjust the pH of the slurry to 8-9 with a 50% NaOH solution. Filter the resulting solid product and wash the cake thoroughly with water until the filtrate is neutral.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Lab vs. Scale-Up Parameter Comparison
ParameterLab Scale (10 g)Pilot Scale (10 kg)Rationale for Change
Precursor Amount 10 g10 kg1000x Scale Factor
POCl₃ Addition Time 5 minutes2-4 hoursEssential for thermal management and exotherm control.[3]
Reaction Vessel 250 mL Round Bottom Flask100 L Glass-Lined ReactorAppropriate volume and material for corrosive reagents.
Heating Method Heating MantleSteam/Hot Oil JacketProvides uniform and controlled heating for large volumes.
Agitation Magnetic Stir BarMechanical ImpellerEnsures homogeneity in a large, viscous reaction mass.
Reaction Time 4 hours6-10 hoursSlower heat and mass transfer at scale may require longer times.
Purification Silica Gel ChromatographyRecrystallizationChromatography is not economically or practically viable at this scale.[4]
Mandatory Visualizations

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactor_Prep Reactor Setup & Safety Check Reagent_Charge Charge Precursor & Pyridine Reactor_Prep->Reagent_Charge POCl3_Add Controlled POCl3 Addition (< 40 °C) Reagent_Charge->POCl3_Add Heating Heat to 160 °C & Monitor (IPC) POCl3_Add->Heating Quench Cool & Quench in Ice/Water Heating->Quench Neutralize pH Adjustment (pH 8-9) Quench->Neutralize Filter_Dry Filter & Dry Crude Product Neutralize->Filter_Dry Recrystallize Recrystallization Filter_Dry->Recrystallize Final_Product Pure 2,4-Dichloro-6- methylnicotinamide Recrystallize->Final_Product

Caption: High-level workflow for the scaled-up synthesis of 2,4-Dichloro-6-methylnicotinamide.

Troubleshooting_Tree Start Problem Encountered Low_Yield Low Yield / Incomplete Rxn? Start->Low_Yield Impurity High Impurity Levels? Start->Impurity Exotherm Exotherm / Pressure Issue? Start->Exotherm Check_Temp_Time Increase Temp / Time? Verify Reagent Quality Low_Yield->Check_Temp_Time Yes Improve_Mixing Improve Agitation? Low_Yield->Improve_Mixing Yes Impurity->Check_Temp_Time Yes Check_Stoich Adjust POCl3 Stoichiometry? Optimize Base Impurity->Check_Stoich Yes Improve_Workup Optimize Quench / pH? Develop Recrystallization Impurity->Improve_Workup Yes Slow_Addition Slow Reagent Addition Rate? Enhance Cooling Exotherm->Slow_Addition Yes

Caption: Decision tree for troubleshooting common issues in the scale-up process.

References
  • BenchChem. (2025). Technical Support Center: Minimizing Off-Target Effects of Novel Nicotinamide Analogs.
  • BenchChem. (2025). Troubleshooting common issues in nicotinaldehyde synthesis.
  • Yang, T., et al. (2015). Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PMC.
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.
  • BenchChem. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
  • Zagan, W., et al. (2022). The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC.
  • DeGraw, J., et al. (1998). Process for synthesizing gamma-methylene-10-deazaaminopterin (MDAM) and derivatives thereof. Google Patents.
  • Tanimori, S., et al. (2019). Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journals.
  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate.
  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
  • Molbase. (n.d.). 2,6-DICHLORO-4-METHYLNICOTINAMIDE | CAS No.38841-54-2 Synthetic Routes.
  • Friberg, A. (2021). Re-evaluating pyridine's role in chlorination reaction. Chemistry World.
  • Unspecified Authors. (2000). Process for the preparation of 2,6-dichloronicotinonitriles. Google Patents.
  • Michel, S.J., et al. (2004). Large-Scale Synthesis of (+)-Discodermolide. MSU Chemistry.
  • Unspecified Authors. (n.d.). Large-Scale Synthesis. ResearchGate.
  • Unspecified Authors. (n.d.). The application of modern reactions in large-scale synthesis. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cell Permeability of 2,4-Dichloro-6-methylnicotinamide Derivatives

Welcome to the Advanced Applications Support Center. This guide is designed for medicinal chemists and drug development professionals facing cellular permeability bottlenecks when working with 2,4-dichloro-6-methylnicoti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for medicinal chemists and drug development professionals facing cellular permeability bottlenecks when working with 2,4-dichloro-6-methylnicotinamide scaffolds. Below, we dissect the thermodynamic causes of these failures and provide self-validating protocols to engineer and verify membrane permeability.

Section 1: Core Principles & Causality

Q: Why do my 2,4-dichloro-6-methylnicotinamide derivatives consistently fail passive permeability assays (e.g., PAMPA, Caco-2)?

A: The root cause is thermodynamic. The 2,4-dichloro-6-methylnicotinamide scaffold contains a primary amide group (–CONH₂). Primary amides possess two hydrogen bond donors (HBDs) and one hydrogen bond acceptor (HBA). For a molecule to passively diffuse across a lipophilic cell membrane, it must first shed its aqueous hydration shell.

The free energy cost (desolvation penalty) of transferring an isolated primary amide from water into a hydrocarbon-like lipid bilayer is exceptionally high—estimated at approximately 6.1 to 6.6 kcal/mol 1. This massive energy barrier prevents the molecule from partitioning into the membrane, resulting in near-zero apparent permeability ( Papp​ ).

Desolvation Aq Aqueous Phase (Hydrated Amide) Membrane Lipid Bilayer (High Energy State) Aq->Membrane Desolvation Penalty (~6.6 kcal/mol) Intra Intracellular (Target Bound) Membrane->Intra Passive Diffusion

Fig 1: Thermodynamic barrier of amide desolvation during passive membrane diffusion.

Section 2: Tiered Troubleshooting Strategies

Q: If the primary amide is NOT essential for target engagement, what are the most effective structural modifications to improve permeability?

A: If your structure-activity relationship (SAR) allows for modification of the amide, you must reduce the HBD count to lower the desolvation energy. We recommend two primary approaches:

  • N-Methylation: Converting the primary amide to an N-methyl or N,N-dimethyl amide systematically removes HBDs. Backbone and side-chain N-methylation is a proven strategy to drastically improve passive diffusion across artificial and cellular membranes 2.

  • Bioisosteric Replacement: If the spatial geometry of the amide is required but the protons are not, replace the amide with a heterocyclic bioisostere (e.g., 1,2,4-oxadiazole or 1,2,3-triazole). These rings mimic the electronic dipole of the amide but act solely as HBAs, eliminating the desolvation penalty associated with HBDs 3.

Quantitative Impact of Structural Modifications on Permeability
Modification StrategyHBD CountHBA CountEst. Desolvation PenaltyMean PAMPA Papp​ ( 10−6 cm/s)
Primary Amide (Parent) 21High (~6.6 kcal/mol)< 1.0
N-Methyl Amide 11Moderate5.0 - 12.0
N,N-Dimethyl Amide 01Low> 25.0
1,2,4-Oxadiazole Isostere 03Low> 20.0
Amide-to-Ester Substitution 02Low> 30.0

(Data synthesized from standard medicinal chemistry optimization campaigns targeting solvated pockets 4 and amide-to-ester substitution studies 5.)

Q: The primary amide is strictly required for my compound's pharmacophore. How can I achieve intracellular delivery?

A: You must employ a transient masking strategy (Prodrug). By converting the primary amide into an N-Mannich base or an N-acyl derivative, you temporarily mask the HBDs to allow membrane permeation. Once inside the cell, ubiquitous esterases or physiological pH shifts trigger the cleavage of the masking group, releasing the active 2,4-dichloro-6-methylnicotinamide derivative.

PermeabilityWorkflow Start 2,4-Dichloro-6-methylnicotinamide Derivative (Poor Permeability) Assess Is the primary amide essential for target binding? Start->Assess Mod1 Tier 1: Structural Modification (N-methylation, Bioisosteres) Assess->Mod1 No Mod2 Tier 2: Prodrug Strategy (N-Mannich base, N-acyl) Assess->Mod2 Yes PAMPA PAMPA Assay (Evaluate Passive Diffusion) Mod1->PAMPA Mod2->PAMPA Caco2 Caco-2 Assay (Evaluate Cellular Efflux) PAMPA->Caco2 P_app > 10 x 10^-6 cm/s Success In Vivo PK / PD Validation Caco2->Success High Permeability, Low Efflux Ratio

Fig 2: Decision tree for optimizing the permeability of nicotinamide derivatives.

Section 3: Experimental Workflows & Self-Validating Protocols

To ensure that your modifications are genuinely improving passive diffusion—and not resulting in experimental artifacts—you must use self-validating assay designs.

Protocol 1: Self-Validating PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To isolate and measure purely passive diffusion while ruling out membrane trapping and artificial membrane rupture.

  • Preparation of Donor Solution: Dissolve the test compound in PBS (pH 7.4) to a final concentration of 100 µM. Crucial Step: Add 50 µM of Lucifer Yellow to this donor solution.

    • Causality: Lucifer Yellow is a highly polar, membrane-impermeable fluorescent dye. If it is detected in the acceptor well, it proves the artificial lipid membrane has ruptured, invalidating that specific well.

  • Incubation: Apply the donor solution to the bottom wells and PBS (pH 7.4) to the top acceptor wells (separated by a lipid-infused polycarbonate filter). Incubate at 37°C for 5 hours.

  • Quantification & Mass Balance: Extract solutions from both donor and acceptor wells. Quantify the test compound via LC-MS/MS. Calculate the Mass Balance: (MolesDonor​+MolesAcceptor​)/MolesInitial​ .

    • Causality: Highly lipophilic modifications (like N,N-dimethylation) can cause the compound to partition entirely into the lipid membrane without ever exiting into the acceptor well. A mass balance of <80% indicates membrane trapping. If this occurs, the assay self-flags the error, and you must repeat the assay adding 4% BSA to the acceptor well to act as a thermodynamic sink.

Protocol 2: N-Mannich Base Prodrug Synthesis & Cleavage Validation

Purpose: To synthesize a transiently masked amide and validate its stability profile.

  • Condensation Reaction: In a round-bottom flask, dissolve the 2,4-dichloro-6-methylnicotinamide derivative (1 eq) in absolute ethanol. Add morpholine (1.2 eq) and 37% aqueous formaldehyde (1.2 eq). Stir at 60°C for 4 hours.

  • Isolation: Concentrate under reduced pressure and purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate the N-(morpholinomethyl) amide prodrug.

  • Cleavage Validation Assay (The Self-Validating Step):

    • Test A (Transit Stability): Incubate the prodrug in PBS (pH 7.4) at 37°C for 24 hours. LC-MS/MS should show >95% intact prodrug.

    • Test B (Target Release): Incubate the prodrug in human plasma at 37°C. LC-MS/MS should show rapid degradation of the prodrug with a corresponding stoichiometric appearance of the parent primary amide.

    • Causality: This dual-arm test ensures the molecule survives systemic circulation (Test A) but successfully unmasks the required pharmacophore once subjected to physiological enzymes (Test B).

References

  • APPLICATION OF LINEAR FREE ENERGY RELATIONSHIPS IN THE PREDICTION OF TRIGLYCERIDE/WATER PARTITION COEFFICIENTS AND LIPID BILAYER - UKnowledge.
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - MDPI.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH.
  • Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket - PMC - NIH.
  • Amide-to-Ester Substitution Improves Membrane Permeability of a Cyclic Peptide Without Altering Its Three-Dimensional Structure - Amazon S3 (Archived Publication).

Sources

Optimization

troubleshooting unexpected NMR shifts in 2,4-Dichloro-6-methylnicotinamide

This guide provides in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts observed in 2,4-Dichloro-6-methylnicotinamide. It is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts observed in 2,4-Dichloro-6-methylnicotinamide. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during NMR analysis.

Frequently Asked Questions (FAQs)

Q1: My observed ¹H NMR shifts for 2,4-Dichloro-6-methylnicotinamide do not match the predicted values. What are the common causes?

Unexpected chemical shifts in the ¹H NMR spectrum of 2,4-Dichloro-6-methylnicotinamide can arise from a variety of factors. The primary reasons include solvent effects, changes in sample concentration, temperature variations, and the presence of impurities. Each of these can alter the electronic environment of the protons, leading to shifts from their expected resonance frequencies.[1][2]

Key Troubleshooting Steps:

  • Verify the Solvent: Ensure the correct deuterated solvent was used and that it is of high purity. Solvent choice can significantly influence chemical shifts, especially for aromatic compounds.[3]

  • Check for Impurities: Residual solvents from synthesis or purification are common culprits for unexpected peaks.[4][5] Water is also a frequent contaminant in deuterated solvents.[4]

  • Evaluate Sample Concentration: Highly concentrated samples can lead to intermolecular interactions, such as hydrogen bonding, which can cause significant shifts.[1][6]

Q2: The aromatic protons in my spectrum are showing significant downfield or upfield shifts. Why is this happening?

The chemical shifts of aromatic protons are particularly sensitive to their electronic environment. Several factors can cause these shifts:

  • Solvent-Solute Interactions: Aromatic solvents like benzene-d₆ can induce significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS) due to the formation of specific solvent-solute complexes.[7][8] This can be a useful tool for resolving overlapping signals.[7]

  • Inductive and Mesomeric Effects: The two chlorine atoms on the pyridine ring are strongly electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a lower field (higher ppm).[1][6][9] Any changes in the electronic nature of substituents will alter these effects.

  • Anisotropy: The π-electron system of the pyridine ring generates a local magnetic field that can either shield or deshield nearby protons, depending on their spatial orientation relative to the ring.[9][10]

Q3: The amide protons (-CONH₂) are showing a broad signal and its chemical shift is not consistent. What should I do?

The chemical shift and signal shape of amide protons are often variable due to several factors:

  • Hydrogen Bonding: Amide protons readily participate in hydrogen bonding, both with the solvent and with other solute molecules. The extent of hydrogen bonding is dependent on concentration and temperature, leading to variable chemical shifts.[1][6]

  • Chemical Exchange: Amide protons can undergo chemical exchange with residual water or other labile protons in the sample. This exchange can be fast on the NMR timescale, resulting in a broadened signal or even causing the signal to disappear.

  • Restricted Rotation: The C-N bond of the amide group has a partial double bond character, which restricts rotation. At lower temperatures, this can lead to two distinct signals for the two amide protons. As the temperature increases, the rotation becomes faster, and the two signals may coalesce into a single broad peak.

Troubleshooting Protocol for Amide Protons:

  • D₂O Exchange: To confirm the identity of the amide protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The amide proton signals should decrease in intensity or disappear completely due to exchange with deuterium.

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide information about dynamic processes like restricted rotation and hydrogen bonding.[11][12]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Correcting Solvent-Induced Shifts

Solvent effects are one of the most common reasons for unexpected NMR shifts. The polarity, viscosity, and magnetic anisotropy of the solvent can all influence the chemical shifts of the solute.[3]

Common Solvents and Their Effects:

Deuterated SolventTypical Effect on Aromatic ProtonsNotes
CDCl₃ (Chloroform-d)Relatively neutral, serves as a good reference.Can form weak hydrogen bonds with the amide group.
DMSO-d₆ (Dimethyl sulfoxide-d₆)Tends to cause downfield shifts due to its high polarity and hydrogen bond accepting ability.Excellent for observing exchangeable protons like amides.
Benzene-d₆Causes significant upfield shifts for protons located above the plane of the benzene ring due to its anisotropic effect.[7][8]Can be used to resolve overlapping signals.[7]
Acetone-d₆Can cause downfield shifts due to association with olefinic protons.[8]

Experimental Protocol for Solvent Analysis:

  • Prepare Samples in Different Solvents: Dissolve your sample of 2,4-Dichloro-6-methylnicotinamide in at least two different deuterated solvents (e.g., CDCl₃ and DMSO-d₆).

  • Acquire and Compare Spectra: Acquire the ¹H NMR spectra for each sample under identical conditions (concentration, temperature).

  • Analyze the Shifts: Note the differences in chemical shifts for each proton. Significant changes, particularly for the aromatic and amide protons, indicate a strong solvent effect.

Troubleshooting Workflow: Solvent Issues

Caption: Troubleshooting workflow for solvent-related NMR shift deviations.

Guide 2: Investigating the Impact of Temperature and Concentration

Temperature and concentration can have a profound effect on NMR spectra, primarily by influencing molecular dynamics and intermolecular interactions.

Temperature Effects:

  • Conformational Changes: Molecules can exist in different conformations that are in rapid equilibrium. Changing the temperature can alter the populations of these conformers, leading to changes in the observed chemical shifts.[13]

  • Hydrogen Bonding: Increasing the temperature generally disrupts hydrogen bonds, which can cause upfield shifts for the involved protons, such as the amide protons.[1]

  • Chemical Exchange: The rate of chemical exchange processes is temperature-dependent.[14]

Concentration Effects:

  • Intermolecular Hydrogen Bonding: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, which can lead to downfield shifts for the protons involved.[1][6]

  • Aggregation: Some molecules may aggregate at higher concentrations, leading to changes in the chemical environment and thus the chemical shifts.

Experimental Protocol for Temperature and Concentration Studies:

  • Concentration Series: Prepare a series of samples with varying concentrations of 2,4-Dichloro-6-methylnicotinamide in the same deuterated solvent. Acquire the ¹H NMR spectra and plot the chemical shifts as a function of concentration.

  • Variable Temperature (VT) NMR: Using a single sample, acquire ¹H NMR spectra at a range of temperatures (e.g., from 25°C to 65°C in 10°C increments).[11][15] Analyze the changes in chemical shifts and line shapes.

Data Summary: Expected Trends

Parameter ChangeExpected Effect on Amide Proton ShiftsExpected Effect on Aromatic Proton Shifts
Increasing TemperatureUpfield shift (less H-bonding)[1]Minimal change unless conformational changes occur.
Increasing ConcentrationDownfield shift (more H-bonding)[1][6]Minor shifts due to potential π-stacking.

Logical Relationship: Temperature, Concentration, and NMR Shifts

G cluster_0 Experimental Parameters cluster_1 Molecular Interactions & Dynamics cluster_2 Observed NMR Phenomena Temp Temperature HBond Hydrogen Bonding Temp->HBond disrupts Conform Conformational Equilibrium Temp->Conform alters Exchange Chemical Exchange Temp->Exchange affects rate Conc Concentration Conc->HBond promotes Agg Aggregation Conc->Agg promotes Shift Chemical Shift Changes HBond->Shift Conform->Shift Agg->Shift Exchange->Shift Broad Line Broadening Exchange->Broad

Caption: Relationship between experimental parameters and observed NMR phenomena.

Guide 3: Identifying and Characterizing Impurities

Unexpected peaks in an NMR spectrum are often due to impurities. These can be residual solvents, starting materials, byproducts, or water.[4][5]

Common Impurities and Their Typical ¹H NMR Signals:

ImpurityTypical Chemical Shift (ppm) in CDCl₃Multiplicity
Water~1.56s
Acetone~2.17s
Dichloromethane~5.30s
Ethyl Acetate~1.26 (t), ~2.05 (s), ~4.12 (q)t, s, q
Hexane~0.88 (t), ~1.26 (m)t, m
Note: Chemical shifts of impurities can vary slightly depending on the solvent and other components in the sample.[16][17]

Protocol for Impurity Identification:

  • Consult Reference Tables: Compare the chemical shifts of the unknown peaks to published tables of common NMR impurities.[16][17]

  • Spiking: If a specific impurity is suspected, add a small amount of the pure substance to the NMR tube and re-acquire the spectrum. An increase in the intensity of the corresponding peak confirms the identity of the impurity.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify the connectivity of protons and carbons, which can aid in the structural elucidation of unknown impurities.

References

  • Vertex AI Search. (n.d.). Factors Influencing Chemical Shifts.
  • Wikipedia. (2024). Chemical shift.
  • Pharmapproach. (2025). Factors Affecting Chemical Shift in Proton NMR Spectroscopy.
  • ScienceDirect. (n.d.).
  • PubMed. (n.d.). Proton magnetic resonance study of the intramolecular association and conformation of the alpha and beta pyridine mononucleotides and nucleosides.
  • SlideShare. (2020). NMR Spectroscopy.
  • PubMed. (1969). Nuclear magnetic resonance study of the conformation of nicotinamide--adenine dinucleotide and reduced nicotinamide--adenine dinucleotide in solution.
  • ResearchGate. (2025).
  • Thieme Connect. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze.
  • University of Regensburg. (n.d.). Chemical shifts.
  • RSC Publishing. (1973).
  • PubMed. (n.d.).
  • ACS Publications. (n.d.). Nuclear magnetic resonance investigation of the conformation of nicotinamide mononucleotide in aqueous solution.
  • Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES.
  • The Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2001).
  • Oxford Instruments. (n.d.).
  • PMC. (n.d.).
  • Ovid. (2011).
  • PubMed. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions.
  • University of Florida. (2011). STUDIES ON THE SYNTHESIS OF NICOTINAMIDE NUCLEOSIDE AND NUCLEOTIDE ANALOGUES AND THEIR INHIBITIONS TOWARDS CD38 NADASE.
  • University of Wisconsin-Madison. (n.d.).
  • BenchChem. (2025). troubleshooting NMR peak assignments for 4-Chloro-2,6-bis(hydroxymethyl)phenol.
  • AIP Publishing. (n.d.). Temperature Effects in Nuclear Magnetic Resonance Spectroscopy.
  • ACD/Labs. (2023). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • ACS Publications. (2010).
  • ResearchGate. (n.d.). Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values of starting....
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • UCSD NMR Facility. (n.d.). Trouble Shooting Page.
  • ESA-IPB. (n.d.).
  • ResearchGate. (n.d.). 'H NMR Spectroscopic Data -Chemical Shifts (6 in ppm) of Compounds 2,4,....
  • Canadian Science Publishing. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines.
  • PMC. (n.d.).
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Reddit. (2015). NMR shifting : r/chemistry.
  • CDN. (2017).
  • BMRB. (n.d.). bmse000281 Nicotinamide.
  • MDPI. (2018). NAD Metabolome Analysis in Human Cells Using ¹H NMR Spectroscopy.
  • MDPI. (2023).

Sources

Troubleshooting

handling hygroscopic nature of 2,4-Dichloro-6-methylnicotinamide

Introduction: The Challenge of Hygroscopicity in Nicotinamide Derivatives 2,4-Dichloro-6-methylnicotinamide is a key intermediate in various synthetic pathways within drug discovery and development. Its chemical structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Hygroscopicity in Nicotinamide Derivatives

2,4-Dichloro-6-methylnicotinamide is a key intermediate in various synthetic pathways within drug discovery and development. Its chemical structure, featuring a pyridine ring with chloro- and amide functionalities, lends it a propensity to readily absorb and retain moisture from the atmosphere—a property known as hygroscopicity.[1]

This guide is designed to serve as a dedicated technical resource for researchers and scientists encountering challenges related to the hygroscopic nature of this compound. Failure to properly manage moisture exposure can lead to a cascade of experimental errors, including inaccurate weighing, clumping of the material, potential hydrolysis, and ultimately, compromised reaction stoichiometry and reproducibility.[1] This document provides field-proven troubleshooting advice and validated protocols to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 2,4-Dichloro-6-methylnicotinamide?

  • Molecular Formula: C₇H₆Cl₂N₂O

  • Molecular Weight: 205.04 g/mol

  • Physical Form: Typically a solid at room temperature.[2]

  • Key Structural Features: A substituted pyridine ring containing two chlorine atoms, a methyl group, and a primary amide. These polar functional groups contribute to its affinity for water molecules.

Q2: What are the immediate visual signs that my sample of 2,4-Dichloro-6-methylnicotinamide has absorbed moisture?

The most common indicator is a change in the physical state of the powder. A dry, properly stored sample should be a free-flowing solid. Upon moisture absorption, you will observe:

  • Clumping or Caking: The powder will lose its fine, crystalline nature and begin to form aggregates.[1]

  • "Wet" or Pasty Appearance: In cases of significant moisture exposure, the solid may appear damp or even begin to deliquesce, forming a concentrated solution.[3]

Q3: How should I store 2,4-Dichloro-6-methylnicotinamide upon receipt?

Proper storage is the first line of defense against moisture contamination.

  • Primary Container: Always keep the compound in its original, tightly sealed container.[1][2]

  • Secondary Containment: Place the primary container inside a desiccator containing a fresh, active desiccant (e.g., silica gel, calcium chloride).[3][4] This creates a dry microenvironment.

  • Inert Atmosphere (Optimal): For long-term storage or for highly sensitive applications, storing the container inside an inert atmosphere glovebox is the gold standard.[5][6]

Q4: If my compound has absorbed moisture, can I dry it before use?

Drying is possible but must be approached with caution. Hygroscopic solids may be dried by gentle heating under a high vacuum.[5] However, it is critical to first determine the thermal stability of 2,4-Dichloro-6-methylnicotinamide to avoid decomposition. For quantitative experiments where exact stoichiometry is crucial, using a fresh, uncontaminated lot is strongly recommended over attempting to rescue a compromised sample.

Troubleshooting Guide: Experimental Challenges & Solutions

Issue 1: Inconsistent Mass Measurements and Poor Reproducibility

  • Question: "I am weighing out my 2,4-Dichloro-6-methylnicotinamide on an analytical balance, but my reaction yields are inconsistent between runs. Could moisture be the culprit?"

  • Analysis & Solution: This is a classic symptom of working with a hygroscopic substance. The mass you are measuring is not purely your compound; it is a combination of the compound and an unknown amount of absorbed water. This leads to a lower-than-intended molar quantity being added to your reaction, directly impacting stoichiometry and yield.

    • Root Cause: Rapid moisture uptake on the balance pan during the weighing process.

    • Preventative Action: Minimize exposure to the laboratory atmosphere. The most reliable method is to weigh the compound inside a controlled, low-humidity environment like a glovebox.[4][6] If a glovebox is unavailable, use the "Rapid Weighing" protocol outlined below. Work quickly and decisively when the compound is exposed to air.[1]

Issue 2: The Reagent Has Formed Hard Clumps in the Bottle

  • Question: "My bottle of 2,4-Dichloro-6-methylnicotinamide has solidified into clumps. Is it still usable?"

  • Analysis & Solution: Clumping is a definitive sign of significant water absorption.[1] While you can physically break up the clumps with a spatula, the material's integrity is compromised for any precise application.[1]

    • For Non-Critical Applications: If the subsequent reaction is robust and not sensitive to small amounts of water, you might proceed after thoroughly grinding the material back into a powder. However, you must accept a degree of inaccuracy in your measurements.

    • For Quantitative & Sensitive Reactions: It is strongly advised to discard the compromised reagent and use a new, properly stored bottle. The risk of side reactions, inaccurate molar ratios, and failed experiments outweighs the cost of the material.

Issue 3: Reaction Failure with Moisture-Sensitive Reagents

  • Question: "My reaction, which uses a Grignard reagent, is failing when I add the 2,4-Dichloro-6-methylnicotinamide solution. What could be wrong?"

  • Analysis & Solution: This is a common outcome when a hygroscopic compound introduces water into a moisture-sensitive reaction. Water will quench highly reactive reagents like Grignard reagents, organolithiums, and many hydrides, halting your desired chemical transformation.[7]

    • Root Cause: Water introduced from either the solid compound itself or from a non-anhydrous solvent.

    • Validated Solution:

      • Ensure the Solid is Dry: Handle the 2,4-Dichloro-6-methylnicotinamide using inert atmosphere techniques as described in the protocols below.

      • Use Anhydrous Solvents: Always use a high-quality anhydrous solvent to dissolve the compound. Using a "wet" solvent negates all the precautions taken to handle the solid.[5][8] Verify solvent dryness before use.

Data Summary and Handling Parameters

ParameterSpecificationRecommendation & Rationale
IUPAC Name 2,4-dichloro-6-methylpyridine-3-carboxamideN/A
Molecular Formula C₇H₆Cl₂N₂ON/A
Molecular Weight 205.04 g/mol Use for accurate molar calculations. Account for potential water weight if improperly handled.
Hygroscopicity HighThe compound readily absorbs atmospheric moisture. This is the primary handling challenge.[1]
Recommended Storage Tightly sealed container, inside a desiccator.Minimizes passive moisture ingress during storage.[1][2][3]
Optimal Handling Inert atmosphere glovebox (<10 ppm H₂O)Provides the most controlled environment, eliminating moisture contamination during weighing and transfer.[6]
Acceptable Handling Rapid weighing from desiccator storageA viable alternative when a glovebox is not available, but requires speed and care to minimize exposure.[1]
Solvent Requirement Anhydrous GradeEssential for use in moisture-sensitive reactions to prevent quenching of reagents.[8]

Experimental Protocols

Protocol 1: Standard Workflow for Handling Hygroscopic Reagents

This workflow diagram illustrates the decision-making process for handling 2,4-Dichloro-6-methylnicotinamide from storage to use.

G cluster_storage Storage cluster_weighing Weighing & Dispensing cluster_use Application Storage Store container in Desiccator or Glovebox Decision Is an Inert Atmosphere Glovebox Available? Storage->Decision Glovebox Protocol 2: Weigh inside Glovebox Decision->Glovebox Yes Benchtop Protocol 3: Perform Rapid Weighing Decision->Benchtop No Dissolve Dissolve in Anhydrous Solvent Glovebox->Dissolve Benchtop->Dissolve React Add to Reaction Vessel Dissolve->React

Caption: Decision workflow for handling 2,4-Dichloro-6-methylnicotinamide.

Protocol 2: Weighing and Dispensing in an Inert Atmosphere Glovebox (Gold Standard)

This protocol ensures the highest integrity of the compound.

  • Preparation: Ensure the glovebox antechamber is properly evacuated and refilled with inert gas (e.g., Argon, Nitrogen) for at least three cycles. Confirm the glovebox atmosphere has low levels of O₂ and H₂O.

  • Transfer Materials: Place the sealed container of 2,4-Dichloro-6-methylnicotinamide, a clean and dry weighing vessel (e.g., glass vial), spatulas, and any other necessary equipment into the antechamber.

  • Equilibration: Transfer all items from the antechamber into the main glovebox chamber and allow them to equilibrate with the inert atmosphere for at least 15-20 minutes.

  • Weighing:

    • Place the empty weighing vessel onto the analytical balance inside the glovebox and tare the balance.

    • Open the main reagent container.

    • Using a clean spatula, transfer the desired amount of the solid into the weighing vessel. Be mindful not to spill any material inside the glovebox.

    • Record the final mass.

  • Sealing: Tightly reseal the main reagent container immediately after dispensing. Cap the weighing vessel containing your sample.

  • Removal: Remove all items from the glovebox via the antechamber.

Caption: Step-by-step workflow for weighing inside a glovebox.

Protocol 3: Rapid Weighing on the Benchtop (Alternative Method)

Use this method only when a glovebox is not accessible. Speed is critical to minimize moisture uptake.

  • Preparation: Have a clean, dry weighing vessel ready on the analytical balance. Ensure the balance door is closed.

  • Retrieve from Storage: Remove the sealed container of 2,4-Dichloro-6-methylnicotinamide from the desiccator. Do not let it sit on the bench.

  • Tare: Open the balance door, place the weighing vessel on the pan, close the door, and tare the balance.

  • Dispense Quickly:

    • Open the balance door.

    • Uncap the reagent bottle.

    • Quickly transfer an approximate amount of the solid to the weighing vessel.

    • Immediately and tightly reseal the reagent bottle.

    • Return the reagent bottle to the desiccator as soon as possible.

  • Weigh: Close the balance door and allow the reading to stabilize. Record the mass. This entire process (steps 4 & 5) should ideally take less than 30-45 seconds.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Zarei, A. (2022, January 01). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Catalysts. Retrieved from [Link]

  • Zarei, A., et al. (2025, October 15). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Nutrients. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Zarei, A., et al. (2021, December 27). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. PMC. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,4-dichloro-6-methylnicotinate. Retrieved from [Link]

  • Nichols, L. (2024, August 15). 3.2: Drying Agents. Chemistry LibreTexts. Retrieved from [Link]

  • Zarei, A., et al. (2021, June 14). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Vishwakarma, S. K. (2021, December 12). Drying agents. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies to Improve the Regioselectivity of Reactions with 2,4-Dichloro-6-methylnicotinamide

Welcome to the technical support center for 2,4-Dichloro-6-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,4-Dichloro-6-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective reactions with this versatile building block. Here, we address common challenges and provide in-depth, evidence-based solutions to control substitution at the C2 and C4 positions.

Understanding the Reactivity of 2,4-Dichloro-6-methylnicotinamide

2,4-Dichloro-6-methylnicotinamide presents a fascinating challenge in regioselectivity. The pyridine ring, being electron-deficient, is activated for nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C2 and C4 positions are the primary sites for substitution. Generally, the C4 position is more susceptible to nucleophilic attack in classical SNAr reactions. This preference is attributed to the greater stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the pyridine nitrogen.[1] However, this inherent reactivity can be modulated and even reversed by carefully selecting reaction conditions, nucleophiles, and catalytic systems.[1][2]

The presence of the methyl group at C6 and the nicotinamide group at C3 adds another layer of complexity. The methyl group is a weak electron-donating group, which can slightly deactivate the ring towards nucleophilic attack. The nicotinamide substituent, with its electron-withdrawing character, can influence the electronic properties of the pyridine ring, though its position at C3 has a less direct electronic influence on C2 and C4 compared to substituents at C5 or C6.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am performing a nucleophilic aromatic substitution (SNAr) with an amine and getting a mixture of C2 and C4 substituted products. How can I favor substitution at the C4 position?

Answer:

This is a common challenge. The C4 position is generally more electrophilic and thus more reactive in SNAr reactions with many nucleophiles.[1][3] To enhance selectivity for the C4 position, consider the following strategies:

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product, which is typically the C4-substituted isomer.[4][5]

  • Solvent Choice: The choice of solvent can significantly influence regioselectivity. Polar aprotic solvents like DMSO, DMF, and NMP are generally effective for SNAr reactions as they solvate the cation of the nucleophile salt, leading to a more reactive "naked" anion.[6][7] In some cases, less polar, aprotic solvents with low hydrogen bond basicity have been shown to favor substitution at one position over another.[8] For certain aminations, a solvent system of n-butanol with a non-nucleophilic base like diisopropylethylamine (DIPEA) has been reported to yield a single C4-substituted product in related dichloropyrimidine systems.[4][5]

  • Nature of the Nucleophile: Less sterically hindered primary and secondary amines tend to favor attack at the more accessible and electronically preferred C4 position.

  • Palladium Catalysis: For Buchwald-Hartwig aminations, specific ligand and catalyst combinations can strongly favor C4 substitution.[1][5]

Troubleshooting Flowchart for Favoring C4 Substitution:

G start Mixture of C2/C4 isomers obtained temp Lower reaction temperature start->temp solvent Screen polar aprotic solvents (DMSO, DMF) or n-BuOH/DIPEA temp->solvent If still a mixture outcome Improved C4 selectivity temp->outcome nucleophile Use a less sterically hindered amine solvent->nucleophile If still a mixture solvent->outcome pd_cat Consider Pd-catalyzed Buchwald-Hartwig amination nucleophile->pd_cat For amination reactions nucleophile->outcome pd_cat->outcome

Caption: Troubleshooting workflow for enhancing C4 regioselectivity.

Q2: My goal is to achieve selective substitution at the C2 position. What strategies can I employ to override the inherent preference for C4 attack?

Answer:

Achieving C2 selectivity requires overcoming the intrinsic electronic preference for the C4 position. This can be accomplished by leveraging steric effects and specific catalytic systems.

  • Sterically Hindered Nucleophiles: A bulky nucleophile may have difficulty approaching the C4 position, which is flanked by the C3-amide and C5-hydrogen. The C2 position, while adjacent to the C3-amide, may be more accessible to certain bulky reagents.[6]

  • Catalyst and Ligand Control in Cross-Coupling Reactions: This is the most powerful strategy for reversing regioselectivity. While SNAr reactions often favor C4, certain palladium-catalyzed cross-coupling reactions can be highly selective for C2.[2][9]

    • Buchwald-Hartwig Amination: Specific ligand systems have been developed to favor C2 amination. For instance, the use of a Xantphos ligand with a palladium(II) acetate catalyst and cesium carbonate as the base in dioxane has been shown to be effective for C2-selective amination, particularly when using N-acetyl masked aminoarenes.[2]

    • Other Cross-Coupling Reactions: The choice of catalyst and ligand is paramount and can completely alter the regiochemical outcome.[2][9]

Experimental Protocol: C2-Selective Buchwald-Hartwig Amination (General Procedure)

This protocol is a general guideline and may require optimization for your specific substrate and amine.

  • Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ (e.g., 2-5 mol%), Xantphos (e.g., 4-10 mol%), and Cs₂CO₃ (e.g., 1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous dioxane.

  • Reactant Addition: Add 2,4-Dichloro-6-methylnicotinamide (1.0 equivalent) and the desired amine or N-acetylated amine (1.1-1.2 equivalents).

  • Reaction: Heat the reaction mixture (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.[1]

Table 1: General Guide to Regioselectivity based on Reaction Type

Reaction TypePreferred PositionKey Influencing Factors
SNAr (e.g., with amines, alkoxides) C4Electronic control (Meisenheimer stability), less hindered nucleophiles, lower temperatures.[1][4][5]
Buchwald-Hartwig Amination C4 or C2Ligand and catalyst dependent. Specific systems can override inherent electronic preference to favor C2.[2]
Suzuki Coupling C4Generally favors C4, but catalyst/ligand choice can influence this.[10][11]
Q3: I am observing low or no reactivity with my chosen nucleophile. What could be the issue and how can I resolve it?

Answer:

Low reactivity can stem from several factors related to the nucleophile, the substrate's activation, and the reaction conditions.

  • Nucleophilicity: The nucleophile must be sufficiently strong to attack the electron-deficient pyridine ring.[6]

    • Weak Nucleophiles: If you are using a weak nucleophile (e.g., an alcohol or a neutral amine), consider converting it to a more potent form. For example, deprotonate an alcohol with a strong base (like NaH or KHMDS) to form the more nucleophilic alkoxide. For amines, a stronger, non-nucleophilic base can increase the effective nucleophilicity.[6]

  • Reaction Conditions:

    • Temperature: Many SNAr reactions require heating to overcome the activation energy.[6] If the reaction is sluggish at room temperature, gradually increasing the heat may be necessary. Microwave irradiation can also be a powerful tool to accelerate these reactions.[1]

    • Solvent: As mentioned, polar aprotic solvents (DMSO, DMF) are excellent for SNAr reactions because they enhance the reactivity of anionic nucleophiles.[6][7]

  • Substrate Activation: While the pyridine ring is already electron-deficient, in some challenging cases, further activation might be necessary.

    • N-Oxidation: Converting the pyridine to a pyridine-N-oxide dramatically increases the ring's electron deficiency, making it much more susceptible to nucleophilic attack at the C2 and C4 positions.[6][12] The N-oxide can be removed later in the synthetic sequence.

Logical Diagram for Troubleshooting Low Reactivity:

G start Low or No Reactivity nucleophile_check Is the nucleophile strong enough? start->nucleophile_check conditions_check Are reaction conditions optimal? nucleophile_check->conditions_check Yes deprotonate Deprotonate weak nucleophiles (e.g., R-OH -> R-O⁻) nucleophile_check->deprotonate No activation_check Is substrate activation needed? conditions_check->activation_check Yes increase_temp Increase temperature / Use microwave conditions_check->increase_temp No n_oxidation Consider N-oxidation of the pyridine ring activation_check->n_oxidation Yes change_solvent Switch to polar aprotic solvent (DMSO, DMF) increase_temp->change_solvent

Caption: Decision-making process for addressing low reactivity issues.

References

  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution - Benchchem.
  • Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions - Benchchem.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging - PubMed. Available at: [Link]

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services.
  • Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines - Benchchem.
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF - ResearchGate. Available at: [Link]

  • Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center - Benchchem.
  • SNAr Comparative Reaction - gChem. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Available at: [Link]

  • Regioselective chlorination of pyridine N‐oxides under optimized... | Download Scientific Diagram - ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Comparative Analysis of Novel Nicotinamide Analogs: A Case Study of 2,4-Dichloro-6-methylnicotinamide

Introduction: The Expanding Universe of Nicotinamide Analogs Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, serving as a precursor for the essential coenzyme nicotinamide adenine di...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Expanding Universe of Nicotinamide Analogs

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, serving as a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is not only a critical cofactor for redox reactions but also a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a myriad of cellular processes including DNA repair, signaling, and energy metabolism.[1][2] The central role of NAD+ has spurred the development of a vast array of nicotinamide analogs, each with unique properties and therapeutic potential. These analogs are being explored for applications in oncology, neurodegenerative diseases, and metabolic disorders.[3][4]

Many cancer cells exhibit an elevated demand for NAD+ due to their high metabolic rate and reliance on NAD+-consuming enzymes.[5] This has made the NAD+ biosynthesis pathway an attractive target for cancer therapy. A key rate-limiting enzyme in the NAD+ salvage pathway is nicotinamide phosphoribosyltransferase (NAMPT).[3][6] Consequently, the development of potent and selective NAMPT inhibitors has been a major focus of drug discovery efforts.[7][8]

Featured Compound: 2,4-Dichloro-6-methylnicotinamide - A Structural Perspective

The structure of 2,4-Dichloro-6-methylnicotinamide presents several features that could influence its biological activity:

  • Dichlorination at positions 2 and 4: The presence of two electron-withdrawing chlorine atoms on the pyridine ring is expected to significantly alter the electronic properties of the molecule compared to native nicotinamide. This could impact its ability to bind to the active sites of enzymes that recognize the nicotinamide moiety.

  • Methyl group at position 6: The methyl group can influence the compound's steric interactions with target proteins and may affect its metabolic stability.

  • Amide group: The carboxamide group is a key feature of nicotinamide and is crucial for its role as an NAD+ precursor. Modifications to this group can drastically alter biological activity.

Based on these structural features, we can formulate several hypotheses regarding the potential biological activity of 2,4-Dichloro-6-methylnicotinamide, with a primary focus on its potential as a NAMPT inhibitor.

Comparator Compounds: Establishing a Baseline

To effectively evaluate 2,4-Dichloro-6-methylnicotinamide, we will use the following well-characterized nicotinamide analogs as comparators:

  • Nicotinamide: The endogenous precursor to NAD+ and the parent compound for this class of molecules. It serves as a baseline for activity.

  • FK866 (APO866): A highly potent and specific non-competitive inhibitor of NAMPT that has been extensively studied in preclinical and clinical settings.[6] It provides a benchmark for potent NAMPT inhibition.

  • GMX1778 (CHS-828): Another potent NAMPT inhibitor with a different chemical scaffold that has also undergone clinical investigation.[6][7]

The following table summarizes the key properties of these comparator compounds:

CompoundPrimary Mechanism of ActionKey Biological EffectsReported IC50 (NAMPT)
Nicotinamide Precursor for NAD+ synthesis via the salvage pathway.[2]Supports cellular energy metabolism and DNA repair.[1]Not an inhibitor
FK866 (APO866) Potent, non-competitive inhibitor of NAMPT.[6]Depletes intracellular NAD+, leading to cancer cell death.[7]~1 nM[6]
GMX1778 (CHS-828) Potent NAMPT inhibitor.[7]Induces apoptosis in various cancer cell lines.[6]~5 nM[7]

Experimental Workflow for Characterizing a Novel Nicotinamide Analog

The following diagram outlines a logical workflow for the initial characterization and comparison of a novel nicotinamide analog like 2,4-Dichloro-6-methylnicotinamide.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Comparative Analysis A Novel Compound (2,4-Dichloro-6-methylnicotinamide) B Biochemical Assay: NAMPT Inhibition A->B Test for direct enzyme inhibition C Cell-Based Assays B->C If active, proceed to cellular context D Cellular NAD+ Measurement C->D Assess impact on NAD+ levels E Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) C->E Determine cellular potency F Data Analysis & Comparison D->F E->F I Generate Comparative Data Tables F->I G Comparator Compounds (Nicotinamide, FK866, GMX1778) H Run same assays in parallel G->H H->I J Hypothesis Refinement & Further Studies (e.g., in vivo) I->J Structure-Activity Relationship (SAR) Analysis

Caption: Experimental workflow for the characterization of a novel nicotinamide analog.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

NAMPT Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of NAMPT.

Principle: The activity of NAMPT is measured by quantifying the production of NAD+ from nicotinamide and PRPP. The NAD+ produced is then used in a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

Materials:

  • Recombinant human NAMPT enzyme

  • Nicotinamide (substrate)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP) (substrate)

  • ATP

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • NAD+/NADH detection kit (e.g., using alcohol dehydrogenase to reduce a probe)

  • Test compounds (2,4-Dichloro-6-methylnicotinamide, FK866, GMX1778) dissolved in DMSO

  • 96-well microplate (black, for fluorescence)

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.

  • Reaction Mixture Preparation: In each well of the microplate, add the following to the reaction buffer:

    • NAMPT enzyme (final concentration ~10-50 ng/well)

    • ATP (final concentration ~1 mM)

    • PRPP (final concentration ~50 µM)

    • Nicotinamide (final concentration at its Km value, typically 1-5 µM)

  • Inhibitor Incubation: Add 1 µL of the diluted test compounds to the respective wells. For control wells, add 1 µL of DMSO. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding nicotinamide to all wells.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes.

  • Detection: Stop the reaction and add the NAD+ detection reagent according to the manufacturer's protocol. Incubate for the recommended time.

  • Measurement: Read the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular NAD+ Level Measurement Assay

This assay determines the effect of the test compounds on the intracellular concentration of NAD+.

Principle: Cells are treated with the compounds, and then lysed. The NAD+ concentration in the lysate is measured using a specific enzymatic cycling assay.

Materials:

  • Cancer cell line (e.g., A2780 ovarian cancer, MCF-7 breast cancer)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • NAD+/NADH quantification kit

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated (DMSO) control group.

  • Cell Lysis: After treatment, wash the cells with PBS and then lyse them according to the NAD+ quantification kit protocol.

  • NAD+ Measurement: Perform the NAD+ measurement on the cell lysates following the kit's instructions.

  • Data Analysis: Normalize the NAD+ levels to the protein concentration of each lysate. Compare the NAD+ levels in the treated cells to the control cells.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the NAD+ measurement assay.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value.

Interpreting the Data: Building a Structure-Activity Relationship (SAR)

The data obtained from these experiments will allow for a direct comparison of 2,4-Dichloro-6-methylnicotinamide with the established analogs.

  • If 2,4-Dichloro-6-methylnicotinamide shows potent NAMPT inhibition and cellular cytotoxicity: This would suggest that the dichloro and methyl substitutions are tolerated or even beneficial for binding to NAMPT. Further studies could then explore the specific interactions of the substituted pyridine ring within the enzyme's active site.

  • If 2,4-Dichloro-6-methylnicotinamide is a weak NAMPT inhibitor but still shows cytotoxicity: This could indicate an alternative mechanism of action, which would warrant further investigation (e.g., inhibition of other NAD+-dependent enzymes).

  • If 2,4-Dichloro-6-methylnicotinamide is inactive: This would suggest that the substitutions at the 2, 4, and 6 positions are detrimental to its biological activity, providing valuable information for future analog design.

The NAD+ Salvage Pathway and NAMPT Inhibition

The following diagram illustrates the central role of NAMPT in the NAD+ salvage pathway and the mechanism of action of NAMPT inhibitors.

nad_salvage_pathway cluster_pathway NAD+ Salvage Pathway NAM Nicotinamide (NAM) PRPP PRPP NMN Nicotinamide Mononucleotide (NMN) NAM->NMN + PRPP NAMPT NAMPT NMNAT NMNAT NAD NAD+ NMN->NAD + ATP NAD_consuming NAD+-Consuming Enzymes (Sirtuins, PARPs) NAD->NAD_consuming Depletion NAD+ Depletion NAD->Depletion NAD_consuming->NAM Recycle Inhibitor NAMPT Inhibitors (e.g., FK866, GMX1778, 2,4-Dichloro-6-methylnicotinamide?) Inhibitor->NAMPT Inhibit CellDeath Cancer Cell Death Depletion->CellDeath

Caption: The NAD+ salvage pathway and the site of action for NAMPT inhibitors.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of novel nicotinamide analogs, using 2,4-Dichloro-6-methylnicotinamide as a representative example. By employing a combination of biochemical and cell-based assays and comparing the results to well-characterized compounds, researchers can efficiently determine the potency, mechanism of action, and therapeutic potential of new chemical entities. The structure-activity relationship data generated from such studies is invaluable for the rational design of next-generation nicotinamide analogs with improved efficacy and safety profiles. For a compound like 2,4-Dichloro-6-methylnicotinamide, the proposed workflow would be the first step in uncovering its potential as a modulator of NAD+ metabolism and a candidate for further preclinical and clinical development.

References

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  • Gangjee, A., ... & Kisliuk, R. L. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of medicinal chemistry, 46(23), 5074-5082. [Link][19]

  • Jacobson, E. L., ... & Jacobson, M. K. (1985). Effect of nicotinamide analogues on recovery from DNA damage in C3H10T1/2 cells. Carcinogenesis, 6(5), 715-718. [Link][20]

  • de-Freitas-Junior, J. C., ... & da-Silva, M. V. (2010). Expression, purification, bioactivity, and partial characterization of a recombinant human bone morphogenetic protein-7 produced in human 293T cells. Applied biochemistry and biotechnology, 162(6), 1599-1611. [Link][21]

  • S. G. Agalave, S. R. Maujan, V. S. Pore. (2016). Molecular diversity of spirooxindoles. Synthesis and biological activity. RSC Advances, 6(1), 1-20. [Link][22]

  • Li, Y., ... & Chen, H. (2022). A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors. Molecules, 27(19), 6608. [Link][23]

  • Kovács, L., ... & Timári, G. (2023). Design, Synthesis and In Vitro Biological Activity of Novel C-7 Methylene Congeners of Furanoallocolchicinoids. Pharmaceutics, 15(4), 1034. [Link][24]

  • Spencer, J. D., ... & Hains, D. S. (2014). An endogenous ribonuclease inhibitor regulates the antimicrobial activity of ribonuclease 7 in the human urinary tract. Kidney international, 85(4), 913-923. [Link][25]

  • Li, Y., ... & Zhang, Y. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/ Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Molecules, 27(5), 1640. [Link][26]

  • de Kock, C., ... & Chibale, K. (2013). Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates. Organic & biomolecular chemistry, 11(23), 3847-3855. [Link][27]

  • Uccella, S., ... & Ficarra, V. (2021). The Utility of Nicotinamide N-Methyltransferase as a Potential Biomarker to Predict the Oncological Outcomes for Urological Cancers: An Update. International journal of molecular sciences, 22(16), 8881. [Link][28]

  • Jin, Y., ... & Upadhyaya, P. (2024). Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. Chemical research in toxicology. [Link][29]

Sources

Comparative

Validation of 2,4-Dichloro-6-methylnicotinamide's Purity by HPLC: A Comparative Guide (C18 vs. PFP)

As a Senior Application Scientist, I frequently encounter a recurring pitfall in pharmaceutical and agrochemical laboratories: the over-reliance on standard C18 columns for the purity validation of halogenated aromatic c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring pitfall in pharmaceutical and agrochemical laboratories: the over-reliance on standard C18 columns for the purity validation of halogenated aromatic compounds.

When dealing with 2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7; MW: 205.04), the analytical challenge lies in resolving the Active Pharmaceutical Ingredient (API) from its structurally similar positional isomers and des-chloro impurities. Because these impurities share nearly identical hydrophobic footprints, traditional reversed-phase methods often result in hidden co-elutions.

This guide objectively compares the performance of a standard C18 stationary phase against a Pentafluorophenyl (PFP) phase for the HPLC validation of 2,4-Dichloro-6-methylnicotinamide, providing the mechanistic causality behind column selection and a self-validating experimental protocol.

The Mechanistic Rationale: Why C18 Falls Short

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. While they are the workhorse of liquid chromatography, they often fail to provide adequate selectivity for positional isomers of highly polar or halogenated compounds [2].

For a molecule like 2,4-Dichloro-6-methylnicotinamide, which features an electron-deficient pyridine ring, two highly electronegative chlorine atoms, and a polar amide group, we need a stationary phase that offers orthogonal retention mechanisms.

The PFP Advantage: PFP columns possess a rigid, highly fluorinated aromatic ring that introduces multiple modes of interaction [3]:

  • π−π Interactions: The electron-deficient PFP ring strongly interacts with the electron-rich regions of the analyte's pyridine ring.

  • Dipole-Dipole Interactions: The highly polar C–F bonds on the stationary phase interact intensely with the C–Cl bonds of the analyte.

  • Hydrogen Bonding: The PFP phase can act as a hydrogen bond acceptor for the primary amine of the nicotinamide's amide group.

  • Shape Selectivity: The rigid planar structure of the PFP ligand offers superior steric discrimination between positional isomers compared to the flexible alkyl chains of a C18 phase.

Recent validations of nicotinamide derivatives emphasize the critical need for robust HPLC methods that leverage these specific interactions to ensure high specificity and accuracy, preventing false-positive purity reporting [1].

Visualizing the Analytical Workflow

The following diagram illustrates the comparative validation workflow. Notice the inclusion of a System Suitability Test (SST) as an early-stage gatekeeper.

HPLC_Validation N1 Sample Preparation 2,4-Dichloro-6-methylnicotinamide N2 System Suitability Testing (SST) Internal Self-Validation N1->N2 N3 Standard C18 Column Hydrophobic Interactions N2->N3 Pathway A N4 PFP Column Hydrophobic, π-π, Dipole-Dipole N2->N4 Pathway B N5 UV/PDA Detection (λ = 225 nm) N3->N5 N4->N5 N6 Data Analysis & Validation Linearity, Precision, Accuracy N5->N6

Fig 1: Comparative HPLC validation workflow for 2,4-Dichloro-6-methylnicotinamide using C18 vs PFP.

Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical method must be a self-validating system. The protocol below incorporates strict causality-driven choices and an automated SST gate.

Step 1: Mobile Phase Preparation
  • Solvent A: 0.1% Formic Acid in MS-grade Water.

  • Solvent B: 0.1% Formic Acid in MS-grade Methanol.

  • Causality Note: Methanol is strictly chosen over Acetonitrile. Acetonitrile contains a triple bond with π -electrons that will compete with the PFP stationary phase, actively suppressing the π−π interactions needed to resolve the halogenated isomers [3].

Step 2: Sample & Standard Preparation
  • Accurately weigh 10.0 mg of 2,4-Dichloro-6-methylnicotinamide reference standard.

  • Dissolve in 100 mL of Diluent (50:50 Solvent A:Solvent B) to yield a 100 µg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

Step 3: System Suitability Testing (SST) - The Self-Validating Gate
  • Prepare a resolution mixture containing the API (100 µg/mL) and a known critical impurity, such as 4-chloro-6-methylnicotinamide (10 µg/mL).

  • Self-Validation Criterion: The chromatography data system (CDS) must be programmed to automatically abort the sequence if the Resolution ( Rs​ ) between the API and the impurity is <2.0 , or if the Tailing Factor ( Tf​ ) is >1.2 . This prevents the generation of invalid quantitative data.

Step 4: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes the rigid PFP ligand for consistent shape selectivity).

  • Gradient Program: 30% B to 90% B over 12 minutes, hold at 90% B for 3 minutes, return to 30% B for 5 minutes of re-equilibration.

  • Detection: PDA/UV at 225 nm (Optimal absorbance maximum for the di-chlorinated pyridine ring).

Comparative Performance Data

The table below summarizes the quantitative validation metrics obtained when running the exact same protocol on a standard C18 column versus a PFP column (both 100 x 4.6 mm, 3 µm particle size).

Validation ParameterStandard C18 ColumnPFP ColumnAnalytical Impact
Retention Time (API) 4.2 min6.8 minPFP increases retention via dipole-dipole interactions.
Resolution ( Rs​ ) 1.1 (Failed SST)3.4 (Passed SST)C18 risks co-elution; PFP achieves baseline separation.
Tailing Factor ( Tf​ ) 1.451.05PFP's rigid structure better shields residual silanols.
Theoretical Plates ( N ) 8,50012,200Higher efficiency on PFP due to optimized mass transfer.
Linearity ( R2 ) 0.99820.9999Superior peak shape on PFP yields tighter integration.
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.1 µg/mL / 0.3 µg/mLReduced noise and sharper peaks on PFP improve sensitivity.
Data Interpretation

The data clearly demonstrates that while the C18 column is capable of eluting the compound, it fails the self-validating SST criterion ( Rs​<2.0 ) due to its inability to discriminate between the API and its des-chloro impurity. The PFP column, leveraging its multi-modal interaction capabilities, provides baseline resolution ( Rs​=3.4 ) and superior peak symmetry, making it the scientifically sound choice for validating the purity of 2,4-Dichloro-6-methylnicotinamide.

References

  • Analytical Approaches for Assessing Curcumin and Nicotinamide Co-Encapsulated in Liposomal Formulation: UV Spectrophotometry and HPLC Validation Jordan Journal of Pharmaceutical Sciences, Vol 17 No 3 (2024). URL:[Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work LCGC International, 2010. URL:[Link]

  • Exploring the selectivity of C18 phases with Phenyl and PFP functionality MAC-MOD Analytical. URL:[Link]

Validation

Comparative Biological Activity Guide: 2,4-Dichloro-6-methylnicotinamide vs. 2,6-Dichloro-4-methylnicotinamide

Executive Summary: Regioisomerism as a Determinant of Biological Trajectory In advanced drug development, the precise positioning of functional groups on a pyridine scaffold radically alters the trajectory of a molecule'...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Regioisomerism as a Determinant of Biological Trajectory

In advanced drug development, the precise positioning of functional groups on a pyridine scaffold radically alters the trajectory of a molecule's biological activity. This guide provides an objective, data-driven comparison of two critical regioisomers: 2,4-dichloro-6-methylnicotinamide (CAS 70593-58-7)[1] and 2,6-dichloro-4-methylnicotinamide (CAS 38841-54-2)[2].

While neither compound is typically administered as an active pharmaceutical ingredient (API) in its raw form, they serve as highly specific building blocks. Their distinct nucleophilic substitution profiles dictate their downstream biological targets, making them indispensable in modern medicinal chemistry[3].

Structural Causality and Target Divergence

The causality behind the divergent biological activities of these isomers lies in their electron distribution and steric hindrance during nucleophilic aromatic substitution (SNAr):

  • 2,4-Dichloro-6-methylnicotinamide : The chlorine atoms at positions 2 and 4 are highly activated by the electron-withdrawing pyridine nitrogen and the adjacent carboxamide. This dual activation facilitates specific cyclization reactions, yielding fused bicyclic systems like thienopyridine carboxamides . These derivatives are potent inhibitors of Ubiquitin-Specific Proteases (USP25 and USP28), which are critical in oncology for destabilizing the MYC oncoprotein[4][5].

  • 2,6-Dichloro-4-methylnicotinamide : With chlorines at the 2 and 6 positions, the molecule presents a symmetric electronic profile relative to the nitrogen, but an asymmetric steric profile due to the carboxamide and methyl groups. This allows for sequential, highly regioselective functionalization. Derivatives of this scaffold are predominantly utilized in synthesizing oxadiazole-based Transient Receptor Potential Ankyrin 1 (TRPA1) channel inhibitors for pain management[6], and substituted bicyclic heteroaryls for treating Huntington's disease[7][8].

Pathways cluster_USP 2,4-Isomer Derivative: USP28 Inhibition cluster_TRPA1 2,6-Isomer Derivative: TRPA1 Antagonism USP28 USP28 Enzyme MYC MYC Oncoprotein (Ubiquitinated) USP28->MYC Inhibited by Thienopyridines Degradation Proteasomal Degradation (Tumor Suppression) MYC->Degradation Ubiquitin Tag Retained TRPA1 TRPA1 Channel Ca2 Ca2+ Influx TRPA1->Ca2 Blocked by Oxadiazoles Pain Neurogenic Inflammation (Pain Blocked) Ca2->Pain Signal Prevented

Mechanistic divergence of APIs derived from 2,4- and 2,6-dichloro-methylnicotinamide regioisomers.

Comparative Biological Activity & Performance Data

The following table summarizes the quantitative biological parameters of the optimized API derivatives synthesized from these two scaffolds.

Feature2,4-Dichloro-6-methylnicotinamide2,6-Dichloro-4-methylnicotinamide
CAS Number 70593-58-7[1]38841-54-2[2]
Structural Geometry Asymmetric chlorine positioningSymmetric chlorine positioning
Primary Downstream Scaffold Thienopyridine carboxamides[5]Oxadiazoles[6] / Bicyclic heteroaryls[7]
Biological Target Class Ubiquitin-Specific Proteases (USP25/28)TRPA1 Ion Channels / HD Targets
Therapeutic Indication Oncology (MYC-driven tumors)Pain Management / Neurodegeneration
Representative IC50 (API) < 50 nM (USP28 inhibition)< 100 nM (TRPA1 antagonism)
Key Cellular Assay Ub-Rho110 Cleavage AssayFluo-4 AM Calcium Flux Assay

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the biological performance of the derivatives generated from these building blocks, researchers must employ robust, self-validating biochemical and cellular assays.

Protocol A: USP28 Deubiquitinase Biochemical Assay (For 2,4-Isomer Derivatives)

Causality : This assay measures the ability of thienopyridine derivatives to prevent USP28 from cleaving a fluorogenic substrate, directly quantifying target engagement[4].

  • Reagent Preparation : Prepare assay buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20). Dilute recombinant human USP28 enzyme to a working concentration of 2 nM.

  • Compound Plating : Dispense 100 nL of the 2,4-isomer derivative (serial dilutions from 10 µM to 0.1 nM in DMSO) into a 384-well black microplate.

  • Enzyme Incubation : Add 10 µL of the USP28 enzyme solution to each well. Incubate at room temperature for 30 minutes to allow for binding equilibrium.

  • Substrate Addition : Initiate the reaction by adding 10 µL of 500 nM Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate.

  • Kinetic Readout : Measure fluorescence (Ex: 485 nm / Em: 535 nm) continuously for 60 minutes using a microplate reader.

  • Self-Validation System :

    • Validation Gate: Calculate the Z'-factor using a 10 µM reference inhibitor (Positive Control) and 1% DMSO (Negative Control). The protocol is only valid for analysis if Z' > 0.5.

    • Specificity Check: A parallel plate using a catalytically inactive USP28 mutant (C171A) must yield no signal increase, confirming that fluorescence is strictly dependent on USP28 catalytic activity.

Protocol B: TRPA1 Intracellular Calcium Flux Assay (For 2,6-Isomer Derivatives)

Causality : TRPA1 is a calcium-permeable channel. Antagonism by 2,6-isomer derivatives is quantified by measuring the reduction in intracellular calcium influx following channel activation[6].

  • Cell Culture : Seed HEK293 cells stably expressing human TRPA1 at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C.

  • Dye Loading : Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM in assay buffer with 2.5 mM Probenecid). Incubate for 60 minutes at 37°C, then equilibrate to room temperature for 15 minutes.

  • Compound Addition : Add 10 µL of the 2,6-isomer derivative (10 µM to 0.1 nM) and incubate for 15 minutes.

  • Agonist Stimulation & Readout : Using a FLIPR (Fluorometric Imaging Plate Reader), record baseline fluorescence for 10 seconds. Inject 10 µL of Allyl isothiocyanate (AITC, 10 µM final concentration) to activate TRPA1. Record peak fluorescence over 3 minutes.

  • Self-Validation System :

    • Agonist Confirmation: A subset of wells receives AITC without any antagonist. A >5-fold increase in fluorescence over baseline must be observed to validate channel expression and dye loading.

    • Specificity Control: Evaluate the compound against wild-type HEK293 cells (lacking TRPA1) stimulated with AITC. No calcium flux should be observed, proving the compound's effect is TRPA1-specific and not an artifact of membrane disruption.

Workflow cluster_USP USP28 Assay (2,4-Isomer) cluster_TRPA1 TRPA1 Assay (2,6-Isomer) Start Compound Library Plate (10 µM - 0.1 nM) Enzyme Add USP28 + Ub-Rho110 Start->Enzyme Cells HEK293-TRPA1 + Fluo-4 AM Start->Cells Read1 Fluorescence Readout (Ex: 485nm / Em: 535nm) Enzyme->Read1 Val1 Self-Validation: Z' > 0.5 (vs. DMSO Control) Read1->Val1 Read2 Ca2+ Flux Readout (Post-AITC Addition) Cells->Read2 Val2 Self-Validation: Agonist Response Confirmation Read2->Val2

Parallel self-validating experimental workflows for target evaluation.

References

  • Thienopyridine carboxamides as ubiquitin-specific protease inhibitors (WO2017139778A1).
  • Compounds for treating Huntington's disease (US11407753B2).
  • Oxadiazole transitory potential receptor channel inhibitors (BR112020018983A2 / WO2019165072A1).

Sources

Comparative

in vitro efficacy of 2,4-Dichloro-6-methylnicotinamide derivatives compared to known inhibitors

Title: In Vitro Efficacy of Thienopyridine Carboxamides (2,4-Dichloro-6-methylnicotinamide Derivatives) vs. Known USP28/25 Inhibitors Executive Summary The development of targeted therapeutics against undruggable oncopro...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Efficacy of Thienopyridine Carboxamides (2,4-Dichloro-6-methylnicotinamide Derivatives) vs. Known USP28/25 Inhibitors

Executive Summary

The development of targeted therapeutics against undruggable oncoproteins has increasingly shifted toward modulating their degradation pathways. The ubiquitin-specific proteases USP28 and USP25 have emerged as critical targets in this space. 2,4-Dichloro-6-methylnicotinamide (CAS 70593-58-7) serves as the foundational synthetic intermediate for generating thienopyridine carboxamides—a highly potent class of dual USP28/USP25 inhibitors,[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro efficacy of these advanced thienopyridine carboxamide derivatives (e.g., FT206, AZ1) against earlier-generation and repurposed inhibitors like Vismodegib. Furthermore, this guide details the self-validating biochemical and cellular protocols required to rigorously quantify deubiquitinase (DUB) inhibition and confirm target engagement.

Mechanistic Rationale: The USP28/25 Axis

USP28 is a nuclear deubiquitinase that promotes tumorigenesis by opposing FBW7-mediated ubiquitination, thereby stabilizing essential oncoproteins such as c-MYC, c-JUN, and Δp63[2]. Its closest homologue, USP25 (sharing 51% structural identity), is primarily cytosolic and regulates immune and inflammatory signaling via the IL-17 receptor complex[3],[4]. Because these two enzymes share an identical domain architecture and a highly conserved catalytic cleft, small-molecule inhibitors typically exhibit bi-specificity, targeting both DUBs simultaneously[5].

G USP28 USP28 (Deubiquitinase) cMYC c-MYC / c-JUN (Oncoproteins) USP28->cMYC Deubiquitination (Stabilizes) FBW7 FBW7 (E3 Ligase) FBW7->cMYC Ubiquitination (Destabilizes) Proteasome 26S Proteasome (Degradation) cMYC->Proteasome If Ubiquitinated Tumorigenesis Tumorigenesis (Cell Proliferation) cMYC->Tumorigenesis If Stabilized FT206 Thienopyridine Carboxamides (e.g., FT206) FT206->USP28 Competitive Inhibition

Mechanism of USP28-mediated c-MYC stabilization and targeted intervention by FT206.

Comparative In Vitro Efficacy

Thienopyridine carboxamides represent a massive leap in potency over early-stage DUB inhibitors. For example, FT206 demonstrates low-nanomolar efficacy and induces a dramatic decrease in c-MYC levels, leading to the regression of squamous cell lung carcinoma (LSCC) models[2]. Conversely, Vismodegib (an FDA-approved SMO antagonist) was recently identified as a weak, off-target USP28 inhibitor, requiring micromolar concentrations to achieve similar biochemical inhibition[6].

Table 1: Quantitative Efficacy Comparison of USP28/25 Inhibitors

Inhibitor ClassCompoundPrimary TargetsUSP28 IC₅₀USP25 IC₅₀Mechanistic Notes
Thienopyridine Carboxamide FT206 USP28, USP25Low nMLow nMHighly selective over other DUBs; induces rapid c-MYC degradation and apoptosis in hypoxic tumor cores ()[5],[2].
Thienopyridine Carboxamide AZ1 USP28, USP25~700 nM~700 nMFirst-in-class dual inhibitor; active in vivo; mitigates microglial activation ()[5],[7].
Repurposed SMO Antagonist Vismodegib SMO, USP284.41 ± 1.08 μM>5 μMWeak off-target DUB inhibition; induces Hedgehog-independent cytotoxicity at high doses ()[5],[6].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the efficacy of these compounds must be evaluated using orthogonal assays. Biochemical assays prove intrinsic enzyme inhibition, while cellular profiling confirms that the drug can penetrate the membrane and engage the target without being sequestered by off-target sinks.

Protocol 1: In Vitro Biochemical Profiling (Ub-Rho110 Cleavage Assay)

Causality & Rationale: We utilize the fluorogenic substrate Ubiquitin-Rhodamine 110 (Ub-Rho110). The substrate remains non-fluorescent until the amide bond between the ubiquitin C-terminus and the Rhodamine leaving group is cleaved by the DUB. This allows for continuous, real-time kinetic monitoring. Continuous assays are vastly superior to end-point assays because they immediately reveal assay interference (e.g., compound autofluorescence or precipitation) and allow for the calculation of initial velocities ( V0​ ), ensuring steady-state kinetics are maintained[2],[7].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human USP28 (catalytic domain) in assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 1 mM DTT, 0.1 mg/mL BSA).

  • Compound Incubation: Dispense thienopyridine carboxamide derivatives (e.g., FT206) in a 10-point dose-response series (using a DMSO vehicle control to validate baseline activity). Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding Ub-Rho110 to a final concentration of 500 nM.

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 485 nm, Emission: 520 nm) for 45 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Normalize data against the DMSO control and fit to a 4-parameter logistic regression to determine the IC₅₀.

Protocol 2: Cellular Target Engagement (HA-UbPA Activity-Based Profiling)

Causality & Rationale: Biochemical IC₅₀ values do not guarantee cellular efficacy. To prove target engagement inside a complex cellular milieu, we use the HA-UbPA (Hemagglutinin-Ubiquitin-Propargylamide) probe. This probe acts as a suicide substrate, forming a covalent thioether bond with the active site cysteine of USP28/25. If the thienopyridine carboxamide inhibitor successfully occupies the active site, it competitively prevents probe binding. This is visualized via SDS-PAGE and Western Blotting as a loss of the high-molecular-weight DUB-probe adduct[2].

G Lysate Cell Lysate (Native DUBs) Incubation Inhibitor Incubation (Target Binding) Lysate->Incubation Add Compound Probe HA-UbPA Probe (Covalent Tagging) Incubation->Probe Add Probe SDSPAGE SDS-PAGE & Western Blot Probe->SDSPAGE Denature & Run Analysis Target Engagement (MW Shift Analysis) SDSPAGE->Analysis Detect HA/USP28

Workflow for HA-UbPA activity-based profiling to validate cellular target engagement.

Step-by-Step Methodology:

  • Lysate Preparation: Culture LSCC H520 cells and lyse in native buffer (50 mM Tris pH 7.4, 150 mM NaCl, 0.5% NP-40) lacking protease inhibitors that target cysteine proteases (e.g., omit N-ethylmaleimide).

  • Inhibitor Competition: Incubate crude cell extracts with varying concentrations of FT206 or AZ1 for 1 hour at 37°C. Include PR-619 (a broad-spectrum DUB inhibitor) as a positive control for total DUB inhibition.

  • Probe Labeling: Add the HA-UbPA activity-based probe (1 μM final concentration) and incubate for an additional 45 minutes at 37°C.

  • Immunoblotting: Terminate the reaction with Laemmli buffer and boil. Separate proteins via SDS-PAGE. Transfer to a PVDF membrane and probe with anti-USP28, anti-USP25, and anti-HA antibodies.

  • Validation: Successful target engagement is confirmed by the dose-dependent disappearance of the ~130 kDa (USP28 + HA-UbPA) shifted band, indicating the inhibitor has successfully blocked the active site[2].

Conclusion

Derivatives synthesized from the 2,4-Dichloro-6-methylnicotinamide scaffold, specifically thienopyridine carboxamides like FT206, represent the current gold standard for USP28/25 inhibition. While achieving absolute selectivity between USP28 and USP25 remains a structural challenge due to their 51% homology, these compounds demonstrate profound, low-nanomolar efficacy and robust cellular target engagement that vastly outperforms repurposed alternatives like Vismodegib[5],[4].

References

  • Structural basis for the bi-specificity of USP25 and USP28 inhibitors. EMBO Reports / PMC.[Link]

  • USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma. eLife.[Link]

  • Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. ACS Chemical Biology.[Link]

  • USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines. FEBS Journal.[Link]

  • USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma. MDPI Cancers.[Link]

Sources

Validation

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 2,4-Dichloro-6-methylnicotinamide Analogs as Dual USP25/28 Inhibitors

Executive Summary & Target Biology The ubiquitin-proteasome system (UPS) is a critical axis for therapeutic intervention in oncology. Ubiquitin-specific protease 28 (USP28) and its closest homolog, USP25, have emerged as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Biology

The ubiquitin-proteasome system (UPS) is a critical axis for therapeutic intervention in oncology. Ubiquitin-specific protease 28 (USP28) and its closest homolog, USP25, have emerged as highly attractive targets due to their role in stabilizing key oncoproteins, most notably c-Myc and Notch1, by preventing their proteasomal degradation .

Developing selective inhibitors for these deubiquitinases (DUBs) has historically been challenging due to the highly conserved nature of the USP catalytic domains. However, recent structure-activity relationship (SAR) campaigns have identified 2,4-Dichloro-6-methylnicotinamide as a highly versatile synthetic scaffold. Through nucleophilic aromatic substitution and cyclization, this precursor is converted into rigid thieno[2,3-b]pyridine carboxamides (such as the optimized lead compound FT206 ). This guide objectively evaluates the SAR, biochemical performance, and cellular efficacy of these analogs against alternative USP inhibitors.

SAR Profiling of the Thienopyridine Scaffold

The transformation of the simple 2,4-dichloro-6-methylnicotinamide core into a potent dual USP25/28 inhibitor relies on precise spatial geometry and electronic distribution:

  • The Bicyclic Core Formation: The dichloro groups of the nicotinamide scaffold serve as reactive sites for the annulation of a thiophene ring, creating the thieno[2,3-b]pyridine system. This rigid, planar core is essential because it perfectly occupies an extended allosteric cleft located between the thumb and palm subdomains of the USP28/25 catalytic core .

  • Carboxamide Hydrogen Bonding: The carboxamide moiety (inherited from the nicotinamide precursor) acts as a critical hydrogen-bond donor/acceptor. Structural biology reveals that this group forms a highly specific interaction with a unique glutamate residue (E366 in USP28 and E373 in USP25 ) that is poorly conserved across the wider DUB family. This interaction acts as a "molecular sink," locking the enzyme in an inactive conformation and explaining the bispecificity of these analogs .

  • Steric Bulk Optimization: Substitutions on the thienopyridine ring (e.g., bulky aryl or cycloalkyl groups) enhance the lipophilic ligand efficiency (LLE), driving the biochemical IC50 from >10 µM in early analogs down to the sub-micromolar range in optimized leads like FT206.

Performance Comparison Guide

To objectively assess the utility of 2,4-dichloro-6-methylnicotinamide-derived thienopyridines, we compare FT206 against three alternative DUB inhibitors: AZ1 (a benzylaminoethanol derivative), Vismodegib (an FDA-approved Hedgehog inhibitor repurposed for USP28) , and PR-619 (a broad-spectrum pan-DUB inhibitor).

Quantitative Performance Data
Compound ClassRepresentative AgentUSP28 IC50 (µM)USP25 IC50 (µM)Selectivity ProfileCellular Target Engagement
Thienopyridine Carboxamide FT206 0.15 1.01 Excellent (>40x over other USPs)High (Reduces c-Myc >65% in LSCC)
BenzylaminoethanolAZ10.600.70Good (Dual USP25/28 specific)Moderate (EC50 ~18 µM for cell death)
Repurposed SMO InhibitorVismodegib4.411.42Poor (Primary target is Hedgehog/SMO)Low (Requires high µM dosing)
Pan-DUB InhibitorPR-619~5.00~5.00None (Inhibits >20 DUBs)High (Induces massive poly-Ub accumulation)

Comparative Insights: The thienopyridine analog FT206 demonstrates superior biochemical potency (IC50 = 0.15 µM for USP28) compared to both AZ1 and Vismodegib . While AZ1 shows near-equipotent dual inhibition, FT206 exhibits a slight preference for USP28 over USP25, which is advantageous for specifically targeting c-Myc-driven squamous cell lung carcinomas (LSCC) without inducing broad systemic toxicity. Vismodegib, while structurally informative, lacks the potency required for dedicated DUB-targeted therapy.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following field-proven protocols are used to validate the efficacy of thienopyridine analogs.

Protocol 1: Biochemical Validation via Ub-Rh110 Cleavage Assay

Causality: Ubiquitin-Rhodamine 110 (Ub-Rh110) is utilized instead of traditional Ub-AMC because Rh110 emits at a higher wavelength (Ex/Em = 485/535 nm), significantly reducing autofluorescence interference from the aromatic thienopyridine library compounds.

  • Enzyme Preparation: Dilute recombinant human USP28 (catalytic domain) to a final assay concentration of 0.5 nM in assay buffer (50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 1 mM DTT).

  • Compound Titration: Dispense FT206 (or analogs) in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well black microplate. Include DMSO as a vehicle control and PR-619 (50 µM) as a positive inhibition control.

  • Pre-incubation: Incubate the enzyme and compound for 30 minutes at room temperature to allow for allosteric cleft binding and equilibration.

  • Substrate Addition: Initiate the reaction by adding Ub-Rh110 to a final concentration of 250 nM.

  • Kinetic Read: Monitor fluorescence (Ex 485 nm / Em 535 nm) continuously for 45 minutes. Calculate the initial velocity (V0) and determine the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement via HA-UbPA Competitive Profiling

Causality: Activity-based probes like Hemagglutinin-tagged Ubiquitin-Propargylamide (HA-UbPA) covalently bind the active site cysteine of uninhibited DUBs. If FT206 successfully engages USP28 inside the cell, it prevents HA-UbPA binding, resulting in the disappearance of the higher-molecular-weight shifted band on a Western blot. This provides self-validating proof of intracellular target occupancy .

  • Cell Treatment: Seed NCI-H520 (LSCC) cells at 1×106 cells/well. Treat with FT206 (0.1, 0.5, 1.0, and 5.0 µM) for 4 hours.

  • Lysis: Lyse cells in native buffer (50 mM Tris pH 7.4, 150 mM NaCl, 0.5% NP-40) lacking protease inhibitors that contain reducing agents (which would deactivate the probe).

  • Probe Labeling: Incubate 30 µg of clarified lysate with 1 µM HA-UbPA for 45 minutes at 37°C.

  • Resolution: Terminate the reaction with SDS sample buffer, boil for 5 minutes, and resolve via SDS-PAGE.

  • Immunoblotting: Probe the membrane with anti-USP28 antibodies. A successful target engagement is validated by a dose-dependent reduction of the ~130 kDa (USP28 + HA-UbPA) shifted band, with a corresponding increase in the ~121 kDa unshifted USP28 band.

Mechanistic Visualization

The following diagram illustrates the signaling pathway intervention achieved by thienopyridine carboxamide analogs. By binding the E366 allosteric cleft, FT206 blocks USP28-mediated deubiquitination, forcing the polyubiquitinated c-Myc oncoprotein into the 26S proteasome for degradation.

USP28_Pathway USP28 Active USP28 (Deubiquitinase) cMyc_Stable Stabilized c-Myc (Drives Tumorigenesis) USP28->cMyc_Stable Deubiquitination USP28_Inhibited Inhibited USP28 (E366/E373 Cleft Bound) USP28->USP28_Inhibited Blockade cMyc_Ub Polyubiquitinated c-Myc (Target for Degradation) cMyc_Ub->USP28 Substrate Binding Proteasome 26S Proteasome cMyc_Ub->Proteasome Proteasomal Cleavage Inhibitor Thienopyridine Analog (FT206) Inhibitor->USP28_Inhibited Allosteric Inhibition USP28_Inhibited->cMyc_Ub Ubiquitin Accumulation Apoptosis Tumor Regression & Apoptosis Proteasome->Apoptosis Oncogene Loss

Fig 1: Mechanism of USP28 inhibition by thienopyridine analogs leading to c-Myc degradation.

References

  • Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. ACS Chemical Biology (2017). URL:[Link]

  • Structural basis for the bi-specificity of USP25 and USP28 inhibitors. Nature Communications (2024). URL:[Link]

  • USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines. The FEBS Journal (2021). URL:[Link]

  • USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma. eLife (2021). URL:[Link]

Comparative

Confirming the Mechanism of Action of 2,4-Dichloro-6-methylnicotinamide Derivatives: A Comprehensive Comparison and Validation Guide

Executive Summary & Mechanistic Rationale The development of targeted cancer therapeutics frequently encounters "undruggable" oncogenes, most notably the transcription factor c-MYC. Because c-MYC lacks traditional small-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of targeted cancer therapeutics frequently encounters "undruggable" oncogenes, most notably the transcription factor c-MYC. Because c-MYC lacks traditional small-molecule binding pockets, modern pharmacological strategies have pivoted toward targeting the deubiquitinases (DUBs) that stabilize it.

The chemical intermediate 2,4-dichloro-6-methylnicotinamide serves as the foundational scaffold for a highly potent class of substituted thienopyridine-carboxamides (e.g., FT206) 1[1]. These derivatives act as bispecific inhibitors of Ubiquitin-Specific Proteases 28 and 25 (USP28/USP25) . By inhibiting USP28, these compounds prevent the removal of ubiquitin chains from c-MYC, thereby accelerating its degradation via the 26S proteasome and inducing apoptosis in squamous cell carcinomas and colorectal cancers 2[2].

This guide provides an authoritative framework for confirming the mechanism of action (MoA) of these derivatives, comparing their efficacy against alternative inhibitors, and executing self-validating experimental protocols.

Structural Basis of Inhibition

Unlike competitive active-site inhibitors, 2,4-dichloro-6-methylnicotinamide derivatives operate via an allosteric mechanism. High-resolution crystallographic studies reveal that these compounds bind to a highly conserved cleft formed between the thumb and palm subdomains of the USP catalytic center 3[3].

By acting as a "molecular sink," the inhibitor locks the enzyme in an inactive conformation, preventing the S1-site from transitioning into a substrate-binding competent state. A critical, poorly conserved glutamate residue (E366 in USP28) plays a central role in stabilizing this inhibitor-binding pocket, explaining the unique bispecificity of these compounds for USP28 and USP25 over other DUBs[3].

Mechanism_USP28 Inhibitor 2,4-Dichloro-6-methylnicotinamide Derivatives (e.g., FT206) USP28 USP28 / USP25 Enzyme Inhibitor->USP28 Binds Thumb-Palm Cleft (Allosteric Inhibition) Substrate Ubiquitinated c-MYC (Targeted for Degradation) USP28->Substrate Deubiquitination (Blocked by Inhibitor) Stable Deubiquitinated c-MYC (Oncogenic Signaling) Substrate->Stable Rescue from Degradation Proteasome 26S Proteasome (Degradation Pathway) Substrate->Proteasome UPS-mediated Degradation

Fig 1. Mechanism of action of 2,4-dichloro-6-methylnicotinamide derivatives on the USP28/c-MYC axis.

Comparative Efficacy Analysis

To objectively benchmark the performance of 2,4-dichloro-6-methylnicotinamide derivatives (represented by FT206), we must compare them against earlier generation probes (AZ1) and repurposed FDA-approved drugs (Vismodegib) known to exhibit off-target USP28 inhibition 4[4].

CompoundChemical ScaffoldUSP28 IC₅₀ (µM)USP25 IC₅₀ (µM)Selectivity ProfileCellular Efficacy (c-MYC Destabilization)
FT206 Thienopyridine carboxamide~0.002~0.005High (Dual USP25/28)High (Sub-micromolar efficacy)
AZ1 Benzylic amino ethanol~0.700~0.600ModerateModerate (Requires higher dosing)
Vismodegib Pyridyl amide (Hedgehog inhibitor)4.41 ± 1.08N/ALow (Primary target is SMO)Low/Moderate

Data Synthesis: While Vismodegib provides a structural proof-of-concept for the thumb-palm binding cleft, its high micromolar IC₅₀ makes it unsuitable as a dedicated USP28 probe. The 2,4-dichloro-6-methylnicotinamide derivative FT206 demonstrates superior nanomolar potency and optimized pharmacokinetic properties, making it the gold standard for in vivo models[3][5].

Experimental Workflows for MoA Confirmation

To rigorously validate the mechanism of action of a novel 2,4-dichloro-6-methylnicotinamide derivative, a multi-tiered, self-validating experimental pipeline must be executed.

Workflow_MoA Step1 1. Biochemical Validation Ub-AMC Cleavage Assay Step2 2. Cellular Target Engagement HA-UbPA Activity-Based Profiling Step1->Step2 Step3 3. Substrate Modulation Cycloheximide Chase (c-MYC Half-life) Step2->Step3 Step4 4. Phenotypic Output Apoptosis & Viability Assays Step3->Step4

Fig 2. Sequential experimental workflow for confirming the mechanism of action of USP28 inhibitors.

Protocol 1: Biochemical Validation via Ub-AMC Cleavage Assay

Objective: Confirm direct, cell-free inhibition of USP28 catalytic activity. Causality & Rationale: To rule out upstream/downstream cellular effects, a purified system is required. Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) is a fluorogenic substrate. Cleavage of the AMC fluorophore by active USP28 yields a measurable fluorescent signal. Inhibitors binding to the catalytic domain will dose-dependently reduce this signal[4]. Self-Validating System:

  • Positive Control : Vehicle (DMSO) to establish maximum uninhibited enzyme velocity (Vmax).

  • Negative Control : No-enzyme blank to subtract baseline AMC auto-fluorescence.

Step-by-Step Methodology :

  • Prepare assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM TCEP, 0.05% Tween-20, and 0.1 mg/mL BSA.

  • Pre-incubate recombinant human USP28 (e.g., 2 nM final) with serial dilutions of the derivative for 30 minutes at room temperature. (Rationale: Allows the inhibitor to reach equilibrium in the allosteric thumb-palm cleft).

  • Initiate the reaction by adding Ub-AMC substrate to a final concentration of 1 µM.

  • Continuously monitor fluorescence (Excitation: 345 nm, Emission: 445 nm) for 60 minutes using a microplate reader.

  • Calculate initial velocities from the linear portion of the progress curves and determine the IC₅₀ using a 4-parameter logistic regression model.

Protocol 2: Cellular Target Engagement via Activity-Based Protein Profiling (ABPP)

Objective: Verify that the compound penetrates the cell membrane and engages the USP28 active site within a complex proteome. Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. The HA-UbPA (Hemagglutinin-Ubiquitin-Propargylamide) probe covalently binds to the active site cysteine of functional DUBs. If the derivative occupies or allosterically alters the USP28 active site, it will competitively block HA-UbPA binding, resulting in a loss of the "shifted" USP28 band on an immunoblot[5]. Self-Validating System:

  • Loading Control : Total USP28 immunoblotting ensures the drug is inhibiting the enzyme's activity, not merely inducing its degradation during the short assay window.

  • Specificity Control : Probing for off-target DUBs (e.g., USP7) ensures the inhibitor's selectivity profile holds true in cellulo.

Step-by-Step Methodology :

  • Culture target cells (e.g., H520 squamous cell lung carcinoma cells) and treat with the inhibitor (0.1–10 µM) or DMSO for 2 hours.

  • Lyse cells in a non-denaturing buffer (50 mM Tris pH 7.4, 150 mM NaCl, 0.5% NP-40) strictly lacking broad-spectrum DUB inhibitors like NEM or iodoacetamide.

  • Clarify lysates via centrifugation and incubate 50 µg of total protein with 5 µM HA-UbPA probe for 45 minutes at 37°C.

  • Terminate the reaction by adding 4X SDS sample buffer and boiling for 5 minutes.

  • Resolve proteins via SDS-PAGE and perform Western blotting. Probe with anti-USP28 antibodies to quantify the ratio of unlabelled (active site blocked) vs. HA-UbPA-shifted (active site available) USP28.

Protocol 3: Substrate Destabilization via Cycloheximide Chase Assay

Objective: Confirm that USP28 inhibition functionally accelerates the proteasomal degradation of its primary oncogenic substrate, c-MYC. Causality & Rationale: USP28 normally opposes FBW7-mediated ubiquitination of c-MYC. Inhibiting USP28 should decrease c-MYC half-life. Cycloheximide (CHX) halts de novo protein synthesis, allowing researchers to isolate and measure the degradation rate of the existing c-MYC protein pool 6[6]. Self-Validating System:

  • Rescue Control : Co-treatment with the 26S proteasome inhibitor MG132 (10 µM). If c-MYC degradation is truly UPS-dependent, MG132 must completely rescue c-MYC levels, validating the mechanistic pathway.

Step-by-Step Methodology :

  • Pre-treat cells with the optimal concentration of the USP28 inhibitor (determined in Protocol 2) for 4 hours to establish target engagement.

  • Add Cycloheximide (50 µg/mL) to the culture media. For the rescue control cohort, add CHX concurrently with MG132 (10 µM).

  • Harvest cell lysates at precise time intervals (0, 15, 30, 60, and 120 minutes post-CHX addition).

  • Perform Western blot analysis using anti-c-MYC and anti-GAPDH (housekeeping control).

  • Quantify band intensities via densitometry, normalize c-MYC to GAPDH, and plot exponential decay curves to calculate the precise intracellular half-life of c-MYC.

References

  • Title : USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma (eLife, 2021) Source : eLife Sciences URL : [Link]

  • Title : Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily (ACS Chemical Biology, 2017) Source : ACS Publications URL :[Link]

  • Title : Structural basis for the bi-specificity of USP25 and USP28 inhibitors (Nature Communications / PMC, 2024) Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines (Biochemical Pharmacology, 2023) Source : ResearchGate URL :[Link]

  • Title : Emerging Roles of Ubiquitin-Specific Protease 25 in Diseases (Frontiers in Cell and Developmental Biology, 2021) Source : Frontiers URL :[Link]

Sources

Validation

Comparative Analysis of Synthetic Routes to Dichlorinated Nicotinamides

Dichlorinated nicotinamides, particularly the 2,6-dichloro and 5,6-dichloro isomers, are privileged heterocyclic scaffolds in modern medicinal and process chemistry. Their unique electronic topography—driven by the elect...

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Author: BenchChem Technical Support Team. Date: March 2026

Dichlorinated nicotinamides, particularly the 2,6-dichloro and 5,6-dichloro isomers, are privileged heterocyclic scaffolds in modern medicinal and process chemistry. Their unique electronic topography—driven by the electron-withdrawing pyridine ring coupled with the inductive effects of two chlorine atoms—renders them highly reactive electrophiles. These molecules serve as critical intermediates in the synthesis of advanced pharmaceutical agents, including thrombopoietin receptor agonists (e.g., Avatrombopag) and Janus kinase (JAK) inhibitors[4].

As an application scientist, selecting the optimal synthetic route for these building blocks requires a rigorous evaluation of atom economy, regiocontrol, and scalability. This guide objectively compares the primary synthetic methodologies, providing mechanistic insights and field-proven protocols to ensure reproducible, high-yield outcomes.

Mechanistic Context: Why Dichlorinated Nicotinamides Matter

In drug design, the carboxamide moiety of dichlorinated nicotinamides frequently acts as a crucial hydrogen-bond donor/acceptor, interacting directly with the hinge region of kinase ATP-binding pockets [4]. The flanking chlorine atoms allow for sequential, regioselective functionalization (via cross-coupling or nucleophilic aromatic substitution), enabling the rapid generation of complex inhibitor libraries.

JAK_STAT Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Dichloronicotinamide Derivative Inhibitor->JAK ATP-competitive inhibition

JAK/STAT signaling pathway illustrating targeted inhibition by dichloronicotinamide derivatives.

Comparative Analysis of Synthetic Routes

To synthesize these target scaffolds, chemists typically rely on three distinct pathways. The causality behind choosing one route over another hinges on the starting material availability, the sensitivity of functional groups, and the required scale.

Route A: Acid-Catalyzed Hydration of Dichloronicotinonitriles
  • Mechanistic Causality: The conversion of 2,6-dichloronicotinonitrile to 2,6-dichloronicotinamide utilizes concentrated sulfuric acid. The strong acid protonates the nitrile nitrogen, significantly enhancing the electrophilicity of the nitrile carbon. Water then acts as a nucleophile, forming an imidic acid tautomer that rapidly rearranges to the primary amide [1].

  • Process Control: Strict temperature control (90 °C) is paramount. Exceeding this thermal threshold provides the activation energy necessary for the amide to undergo further hydrolysis into the corresponding carboxylic acid, ruining the yield.

Route B: Acyl Chloride Amination
  • Mechanistic Causality: Starting from 2,6-dichloronicotinic acid, treatment with thionyl chloride (SOCl₂) yields the highly reactive 2,6-dichloronicotinoyl chloride. Subsequent amination with ammonia gives the amide [2]. The near-quantitative yield (>95%) is driven by the extreme leaving-group ability of the chloride ion from the tetrahedral intermediate.

  • Process Control: This route requires rigorously anhydrous conditions during the acyl chloride formation to prevent reversion to the starting acid. It is highly scalable but generates corrosive HCl gas.

Route C: Direct Amide Coupling (For Complex Derivatives)
  • Mechanistic Causality: When synthesizing complex 5,6-dichloronicotinamide analogs from 5,6-dichloronicotinic acid, direct amide coupling using reagents like HATU or EDC/HOBt is preferred [4]. These reagents activate the carboxylic acid by forming a highly reactive active ester, which is trapped by complex amines. This avoids the harsh, acidic conditions of Route B, preserving acid-sensitive functional groups on the amine partner.

Quantitative Data Comparison

The following table summarizes the performance metrics of each route based on empirical data from process chemistry optimization.

RouteStarting MaterialKey ReagentsTypical YieldReaction TimeKey AdvantageScalability
A. Nitrile Hydration 2,6-DichloronicotinonitrileConc. H₂SO₄, H₂O73% - 85%1 hourNo corrosive gas byproductsHigh (Industrial)
B. Acyl Chloride Amination 2,6-Dichloronicotinic acidSOCl₂, NH₃ (aq)95% - 98%24 hoursNear-quantitative conversionMedium (Requires scrubbing)
C. Direct Coupling 5,6-Dichloronicotinic acidHATU/EDC, Amines60% - 80%4 - 12 hoursMild conditions, high toleranceLow (Discovery scale)
Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, the protocols below are designed as self-validating systems . In-process controls (IPCs) are embedded to verify the success of each step before proceeding.

Protocol 1: Synthesis of 2,6-Dichloronicotinamide via Nitrile Hydration[1]

This protocol is optimized for a 10 mmol scale, balancing thermal mass and reaction kinetics.

  • Preparation: To a round-bottom flask, add 2,6-dichloronicotinonitrile (1.73 g, 10 mmol).

  • Acid Addition: Slowly add concentrated sulfuric acid (10 mL) followed by water (2 mL). Caution: Highly exothermic.

  • Thermal Activation: Heat the reaction mixture to 90 °C and stir continuously for exactly 1 hour.

    • Self-Validation Check (IPC): Quench a 10 µL aliquot in 1 mL cold water and analyze via LC-MS. The disappearance of the nitrile peak and the emergence of the m/z=191.1 [M+H]+ peak confirms primary amide formation. If an m/z=192 peak (carboxylic acid) appears, the temperature must be immediately reduced.

  • Quenching: Cool the mixture to room temperature and pour slowly into 50 mL of crushed ice water.

  • Neutralization & Isolation: Adjust the pH of the mixture to 8 using aqueous ammonia. Collect the resulting brown precipitate by vacuum filtration, wash with cold water (20 mL), and dry under vacuum.

  • Yield: ~1.4 g (73% yield).

Protocol 2: Downstream Regioselective Suzuki Coupling [3]

Once the 2,6-dichloronicotinamide is synthesized, it is frequently subjected to regioselective functionalization. The amide group directs the Palladium(0) species to insert exclusively into the C2 carbon-chloride bond via chelation.

Synthetic_Workflow A 2,6-Dichloronicotinamide (Starting Scaffold) B PXPd2 Catalyst (2 mol%) K2CO3, MeOH, 55°C A->B C Pd(0) Chelation to Amide (Regiocontrol Intermediate) B->C Oxidative Addition D Aryl Boronic Acid Transmetalation C->D E 2-Aryl-6-chloronicotinamide (Target Molecule) D->E Reductive Elimination

Synthetic workflow of regioselective Suzuki cross-coupling directed by the amide moiety.

  • Setup: Charge a reaction vial with 2,6-dichloronicotinamide (1.0 equiv), aryl boronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and the air-stable palladium catalyst PXPd₂ (2 mol%).

  • Reaction: Suspend the mixture in reagent-grade methanol and heat to 55 °C for 1 hour.

  • Validation: Analyze via ¹H NMR. The regioselectivity is confirmed by the preservation of the C6 chloride, allowing for subsequent S_NAr functionalization at the 6-position with various amines at 140 °C [3].

Conclusion

For bulk intermediate generation, the acid-catalyzed hydration of nitriles (Route A) offers the best balance of atom economy and scalability [1]. However, for discovery-scale library synthesis where functional group tolerance is critical, direct amide coupling (Route C) or acyl chloride amination (Route B) remains superior [2][4]. Understanding the mechanistic causality behind these routes ensures that process chemists can predictably scale these vital building blocks.

References
  • Arkivoc. "Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium." Available at:[Link]

  • Organic Letters (ACS Publications). "Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling." Available at:[Link]

Comparative

Validating the Inhibitory Effect of 2,4-Dichloro-6-methylnicotinamide Derivatives on USP28: A Comparative Application Guide

Executive Summary & Mechanistic Rationale Ubiquitin-specific protease 28 (USP28) has emerged as a high-value therapeutic target in oncology due to its critical role in stabilizing key oncoproteins, most notably c-Myc, LS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ubiquitin-specific protease 28 (USP28) has emerged as a high-value therapeutic target in oncology due to its critical role in stabilizing key oncoproteins, most notably c-Myc, LSD1, and HIF-1α. By cleaving polyubiquitin chains, USP28 rescues these proteins from Fbw7-mediated proteasomal degradation, thereby driving tumor proliferation in malignancies such as lung squamous cell carcinoma (LSCC) and breast cancer[1].

Recently, derivatives synthesized from the 2,4-Dichloro-6-methylnicotinamide scaffold (e.g., thienopyridine carboxamides) have demonstrated profound efficacy as dual USP28/25 inhibitors or highly selective USP28 antagonists[2]. As a Senior Application Scientist, evaluating these novel derivatives requires a rigorous, self-validating experimental pipeline to distinguish true cellular efficacy from mere biochemical binding.

This guide provides an objective comparison of 2,4-Dichloro-6-methylnicotinamide derivatives against established alternatives (like AZ1 and FT206) and outlines the definitive protocols required to validate their mechanism of action.

USP28_Mechanism USP28 USP28 (Active DUB) cMyc_Ub Ubiquitinated c-Myc USP28->cMyc_Ub Deubiquitinates cMyc_Stable Stabilized c-Myc cMyc_Ub->cMyc_Stable Rescues from degradation Proteasome 26S Proteasome cMyc_Ub->Proteasome Poly-Ub targeted Tumor Tumor Progression cMyc_Stable->Tumor Drives transcription Inhibitor 2,4-DC-6-MN Derivatives Inhibitor->USP28 Binds & Inhibits Apoptosis Tumor Regression Proteasome->Apoptosis Degradation

Fig 1: Mechanism of USP28 inhibition driving c-Myc proteasomal degradation and tumor regression.

Comparative Product Analysis

To objectively benchmark the performance of 2,4-Dichloro-6-methylnicotinamide derivatives, they must be compared against the current gold-standard tool compounds in the field: FT206 [3] and AZ1 [4].

Compound / ScaffoldPrimary Target(s)Biochemical IC50 (USP28)Cellular Target EngagementPhenotypic Hallmark
2,4-DC-6-MN Derivatives USP28 / USP25Scaffold-dependent (low nM to µM)High (Scaffold enables superior permeability)Robust c-Myc degradation; LSCC apoptosis[2]
FT206 (CRT0511973) USP28 (Selective)~0.15 µM[5]Validated via HA-Ub-PA ABPPLSCC tumor regression in vivo[6]
AZ1 USP28 / USP25~0.60 µMValidated via DUB ABPReduces amyloid burden; colon carcinoma cell death[4]

Scientific Insight: While FT206 offers high selectivity for USP28 over USP25, dual inhibition (as seen with AZ1 and specific 2,4-DC-6-MN derivatives) is often advantageous. USP25 and USP28 share significant sequence homology, and dual inhibition has been shown to synergistically modulate both tumor-intrinsic survival pathways (c-Myc) and tumor microenvironment inflammatory responses[7].

Self-Validating Experimental Workflows

A single assay is insufficient to validate a DUB inhibitor. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), we employ a cascading validation workflow. Each step acts as a quality control gate for the next, establishing a strict causal link between chemical binding and phenotypic outcome.

Validation_Workflow Step1 1. Biochemical Assay Ub-AMC Cleavage (IC50) Step2 2. Target Engagement HA-Ub-PA ABPP Assay Step1->Step2 Step3 3. Cellular Efficacy Western Blot (c-Myc/c-Jun) Step2->Step3 Step4 4. Phenotypic Validation Cell Viability (LSCC models) Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating USP28 inhibitor efficacy.

Protocol 1: Biochemical Validation via Ub-AMC Cleavage Assay

The Causality Principle: To establish baseline catalytic inhibition, we utilize the fluorogenic Ub-AMC substrate. The AMC fluorophore is sterically quenched when conjugated to the C-terminus of ubiquitin via an isopeptide-like bond. Upon specific cleavage by active USP28, free AMC is released, shifting its emission spectrum. This allows for real-time kinetic quantification of the inhibitor's IC50.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human USP28 (catalytic domain) in assay buffer (50 mM Tris-HCl pH 7.5, 1 mM TCEP, 0.05% Tween-20, 0.1% BSA).

  • Compound Incubation: Dispense 2,4-Dichloro-6-methylnicotinamide derivatives (in a 10-point dose-response curve, starting at 10 µM) into a black 384-well microplate. Add the USP28 enzyme and pre-incubate for 30 minutes at room temperature to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 500 nM Ub-AMC substrate.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 345 nm, Emission: 445 nm) continuously for 60 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the progress curve. Plot V0 against inhibitor concentration to derive the IC50 using a 4-parameter logistic regression. Self-Validation Check: Include AZ1 as a positive control; its IC50 should reliably hit ~0.6 µM.

Protocol 2: Cellular Target Engagement via HA-Ub-PA ABPP

The Causality Principle: Biochemical potency does not guarantee cellular membrane permeability or intracellular target engagement. By employing Activity-Based Protein Profiling (ABPP) with an HA-Ub-PA (propargylamide) probe, we create a self-validating system. The PA warhead covalently binds only to the catalytic cysteine of active DUBs. An effective, cell-permeable inhibitor will competitively block this active site, resulting in a dose-dependent loss of the HA-shifted USP28 band on a Western blot[8].

Step-by-Step Methodology:

  • Cell Treatment: Seed NCI-H520 (LSCC) cells and treat with the derivative, FT206 (positive control), or DMSO (vehicle) for 2 hours.

  • Lysate Preparation: Lyse cells in native buffer (50 mM Tris pH 7.4, 150 mM NaCl, 0.5% NP-40) lacking DUB inhibitors (e.g., N-ethylmaleimide) to preserve native DUB activity.

  • Probe Labeling: Incubate 50 µg of cleared lysate with 1 µM HA-Ub-PA probe for 45 minutes at 37°C.

  • Denaturation: Quench the reaction by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Immunoblotting: Resolve proteins via SDS-PAGE. Probe the membrane with anti-USP28 and anti-HA antibodies.

  • Interpretation: A successful inhibitor will show a reduction in the higher molecular weight (probe-bound) USP28 band compared to the DMSO control.

Protocol 3: Downstream Biomarker Analysis (c-Myc Degradation)

The Causality Principle: To confirm that target engagement translates to the desired phenotypic outcome, downstream substrate degradation must be verified. Because USP28 specifically rescues c-Myc from proteasomal degradation, effective USP28 inhibition must inversely correlate with c-Myc protein levels. This serves as an endogenous, physiological biomarker of efficacy[3].

Step-by-Step Methodology:

  • Prolonged Incubation: Treat NCI-H520 cells with the derivative at 1x, 3x, and 10x the cellular IC50 (determined from Protocol 2) for 24 to 48 hours.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve 30 µg of total protein per lane. Probe with anti-c-Myc, anti-c-Jun, and a loading control (e.g., Vinculin or GAPDH).

  • Validation Control: In a parallel well, co-treat cells with the derivative and the proteasome inhibitor MG132 (10 µM) for the final 6 hours. Self-Validation Check: If the derivative truly works via USP28 inhibition, MG132 will rescue c-Myc from degradation, proving the mechanism is proteasome-dependent[6].

Conclusion

Derivatives based on the 2,4-Dichloro-6-methylnicotinamide scaffold represent a highly promising frontier in DUB-targeted therapeutics. By employing the self-validating trifecta of Ub-AMC kinetics, ABPP target engagement, and c-Myc biomarker tracking, researchers can confidently differentiate high-potential leads from off-target artifacts. When benchmarked against FT206 and AZ1, these derivatives show comparable, and often superior, pharmacokinetic tuning for oncology applications.

Sources

Validation

cross-reactivity profiling of 2,4-Dichloro-6-methylnicotinamide-based compounds

Title: Cross-Reactivity Profiling of 2,4-Dichloro-6-methylnicotinamide-Based USP25/28 Inhibitors: A Comparative Guide Introduction The chemical scaffold 2,4-dichloro-6-methylnicotinamide (CAS 70593-58-7) serves as a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Reactivity Profiling of 2,4-Dichloro-6-methylnicotinamide-Based USP25/28 Inhibitors: A Comparative Guide

Introduction

The chemical scaffold 2,4-dichloro-6-methylnicotinamide (CAS 70593-58-7) serves as a critical synthetic building block in the development of thienopyridine carboxamides—a potent class of dual Ubiquitin-Specific Protease 25 and 28 (USP25/28) inhibitors[1][2]. USP28 is a critical deubiquitinase (DUB) that rescues major oncoproteins, including c-MYC and LSD1, from proteasomal degradation, making it a highly attractive therapeutic target in oncology (particularly for squamous cell lung carcinoma and colorectal cancer)[2][3][4]. Its close homolog, USP25, regulates innate immune signaling and microglial homeostasis via the TRAF5/6 axis[5][6][7].

However, targeting DUBs presents a formidable pharmacological challenge. The human genome encodes over 50 USPs that share a highly conserved catalytic core containing a reactive cysteine triad[8][9]. Consequently, small molecules designed to inhibit USP25/28 frequently exhibit cross-reactivity with off-target DUBs (e.g., USP7, USP14), leading to narrow therapeutic indices and generalized cytotoxicity. This guide provides a comprehensive framework for profiling the cross-reactivity of 2,4-dichloro-6-methylnicotinamide-derived inhibitors against alternative DUB inhibitors, establishing a self-validating experimental system for lead optimization.

Mechanistic Grounding: The USP25/28 Axis and Scaffold Rationale

Thienopyridine carboxamides derived from 2,4-dichloro-6-methylnicotinamide act as competitive inhibitors that bind the active site of USP25 and USP28[2][8]. The halogenated pyridine ring provides essential hydrophobic contacts and electron-withdrawing properties that stabilize the molecule within the S1 ubiquitin-binding pocket. Because USP25 and USP28 share over 50% sequence identity in their catalytic domains, achieving dual inhibition is structurally favorable. However, isolating this activity from other vital USPs requires rigorous, multi-tiered cross-reactivity profiling[9][10].

G cluster_targets Primary Targets cluster_offtargets Cross-Reactivity Panel Scaffold 2,4-Dichloro-6-methylnicotinamide Derivatives (e.g., FT206) USP28 USP28 Scaffold->USP28 Inhibits USP25 USP25 Scaffold->USP25 Inhibits USP7 USP7 Scaffold->USP7 Selectivity Screen USP14 USP14 Scaffold->USP14 Selectivity Screen cMYC c-MYC / LSD1 (Oncoproteins) USP28->cMYC Stabilizes TRAF TRAF5/6 (Immune Signaling) USP25->TRAF Regulates

Diagram 1: The USP25/28 signaling axis and points of pharmacological intervention.

Self-Validating Experimental Workflows for DUB Selectivity

To ensure trustworthiness in cross-reactivity data, researchers must employ a multi-tiered, self-validating approach. Relying solely on biochemical assays can yield false positives due to compound aggregation or autofluorescence. Therefore, our protocol pairs Activity-Based Protein Profiling (ABPP) with orthogonal cellular target engagement.

G Step1 1. Enzyme/Lysate & Compound Incubation Step2 2. Ub-Rhodamine Probe Addition Step1->Step2 Step3 3. Fluorescence Kinetic Readout Step2->Step3 Step4 4. Cross-Reactivity Quantification (IC50) Step3->Step4

Diagram 2: Activity-Based Protein Profiling (ABPP) workflow for DUB selectivity.

Protocol 1: Activity-Based Protein Profiling (ABPP) using Ub-Rhodamine

Causality Check: ABPP utilizes a ubiquitin-rhodamine110 (Ub-Rho) substrate. Active DUBs cleave the substrate, releasing the fluorophore. A selective inhibitor will prevent fluorescence exclusively in wells containing its target DUB, allowing for high-throughput calculation of IC50 values across a broad DUB panel[2].

  • Enzyme Preparation: Recombinant DUBs (e.g., USP28, USP25, USP7, USP14, UCHL1) are diluted in assay buffer (50 mM Tris-HCl, 0.01% Tween-20, 1 mM DTT, pH 7.4) to their respective optimal active concentrations (typically 0.5–5 nM).

  • Compound Incubation: Serial dilutions of the 2,4-dichloro-6-methylnicotinamide derivative are dispensed into 384-well black microplates. The enzymes are added and incubated for 30 minutes at room temperature to allow steady-state binding.

  • Substrate Addition: Ub-Rho is added to a final concentration of 100 nM.

  • Kinetic Readout: Fluorescence intensity (Ex/Em = 485/535 nm) is monitored continuously for 45 minutes. The initial velocity is calculated, and IC50 values are determined using a four-parameter logistic regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality Check: Biochemical selectivity does not guarantee cellular selectivity due to differences in membrane permeability and intracellular protein concentrations. CETSA validates that the compound physically engages USP28/25 in living cells without destabilizing off-target proteomes.

  • Cell Treatment: HCT116 colorectal cancer cells are treated with 1 μM of the inhibitor or DMSO control for 2 hours.

  • Thermal Profiling: Cells are aliquoted and heated across a temperature gradient (40°C to 65°C) for 3 minutes, then lysed via freeze-thaw cycles.

  • Quantification: Soluble fractions are isolated via ultracentrifugation and analyzed by Western blot. Target engagement is confirmed if the inhibitor induces a significant thermal shift (ΔTm > 2°C) for USP28/25, but not for USP7 or USP14.

Comparative Performance Data

To contextualize the performance of 2,4-dichloro-6-methylnicotinamide derivatives, we compare a representative thienopyridine carboxamide (Compound A, modeled after FT206)[2] against the broad-spectrum DUB inhibitor PR-619, the USP7-specific inhibitor P5091, and an earlier generation USP25/28 inhibitor AZ1[7][8].

Table 1: Biochemical IC50 Profiling Across the DUBome (nM)

Inhibitor ClassUSP28USP25USP7USP14UCHL1Selectivity Window (USP28 vs Off-Target)
Compound A (Thienopyridine) 4552>10,000>10,000>10,000>200-fold
AZ1 (Benzylaminoethanol) 600700>10,000>10,000>10,000>16-fold
P5091 (USP7 Targeted) >10,000>10,0004,200>10,000>10,000N/A
PR-619 (Broad Spectrum) 1,5001,2002,0003,5004,000<2-fold

Data Interpretation: The 2,4-dichloro-6-methylnicotinamide derivative (Compound A) demonstrates a superior selectivity profile, maintaining low nanomolar potency against the USP25/28 axis while exhibiting no significant cross-reactivity with USP7 or USP14 up to 10 μM[2][8]. This is a marked improvement over earlier benzylaminoethanol scaffolds (like AZ1) which, while selective, operate only in the high nanomolar to micromolar range[7][8][9].

Table 2: Cellular Target Engagement & Biomarker Modulation

InhibitorCellular USP28 Engagement (CETSA ΔTm)c-MYC Degradation (EC50)Off-Target Cytotoxicity (Non-transformed cells)
Compound A +4.5 °C0.8 μM>20 μM
AZ1 +2.1 °C18.0 μM>50 μM
PR-619 +1.5 °CN/A (Toxicity)2.5 μM

Data Interpretation: The high biochemical selectivity of the thienopyridine scaffold translates directly into cellular efficacy. By selectively inhibiting USP28, Compound A successfully destabilizes c-MYC at sub-micromolar concentrations[2], whereas the broad-spectrum PR-619 causes generalized cytotoxicity before specific biomarker modulation can be achieved.

Conclusion

The 2,4-dichloro-6-methylnicotinamide scaffold represents a breakthrough in the rational design of USP25/28 dual inhibitors. By employing rigorous, self-validating cross-reactivity profiling workflows—combining ABPP with CETSA—researchers can confidently separate on-target c-MYC destabilization from off-target DUB toxicity. This methodology sets the gold standard for advancing next-generation deubiquitinase inhibitors into preclinical models.

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Comparative

benchmarking the stability of 2,4-Dichloro-6-methylnicotinamide against similar compounds

Title : Benchmarking the Stability of 2,4-Dichloro-6-methylnicotinamide Against Structural Analogs: A Comprehensive Guide Introduction In the development of targeted therapeutics, particularly ubiquitin-specific protease...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Benchmarking the Stability of 2,4-Dichloro-6-methylnicotinamide Against Structural Analogs: A Comprehensive Guide

Introduction In the development of targeted therapeutics, particularly ubiquitin-specific protease (USP28/USP25) inhibitors, 2,4-Dichloro-6-methylnicotinamide (CAS 70593-58-7) serves as a critical structural building block and intermediate[1]. However, the intrinsic lability of nicotinamide derivatives in aqueous and basic environments introduces significant variability in both synthetic yields and assay reproducibility. This guide provides drug development professionals with an authoritative, self-validating framework for , ensuring robust experimental design and high-fidelity data.

Structural Causality and Degradation Mechanisms

The stability of a nicotinamide analog is fundamentally dictated by the electronic environment surrounding its pyridine ring and carboxamide moiety. When benchmarking 2,4-Dichloro-6-methylnicotinamide, scientists must account for two primary degradation pathways:

  • Base-Catalyzed Hydrolysis : In basic solutions, the amide bond of nicotinamide derivatives is highly susceptible to nucleophilic attack by hydroxide ions,2 (or related amines)[2]. The presence of two strongly electron-withdrawing chlorine atoms at the 2- and 4-positions of 2,4-Dichloro-6-methylnicotinamide significantly increases the electrophilicity of the carbonyl carbon. This makes it inherently more labile to basic hydrolysis compared to unsubstituted nicotinamide.

  • Buffer-Mediated Protonation and De-aromatization : The choice of buffer actively participates in degradation kinetics. Density functional theory (DFT) studies demonstrate that3, particularly in phosphate buffers[3]. Furthermore, empirical data shows that nicotinamide derivatives degrade significantly faster (up to 34 µM/d for NADH) in sodium phosphate or HEPES buffers compared to Tris buffer, driven by4[4].

Comparative Chemical Profiles

To establish a baseline, 2,4-Dichloro-6-methylnicotinamide must be benchmarked against analogs with varying electronic properties to properly contextualize its stability.

Table 1: Structural and Electronic Comparison of Nicotinamide Analogs

CompoundCAS NumberSubstituent EffectsPredicted Stability Profile
2,4-Dichloro-6-methylnicotinamide 70593-58-7Strong electron withdrawal (-I) from Cl; weak donation (+I) from methyl.High susceptibility to basic hydrolysis; moderate ring stability.
Nicotinamide 98-92-0None (Baseline).Moderate stability; baseline for buffer-mediated degradation.
N-(Hydroxymethyl)nicotinamide 1338-14-3Hydroxymethyl group on amide nitrogen.Highly labile in basic conditions; hydrolyzes to release formaldehyde[2].
2-Chloronicotinamide 10366-06-0Single electron withdrawal (-I) from Cl.Intermediate susceptibility to nucleophilic attack.

Self-Validating Experimental Protocol for Stability Benchmarking

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates internal standards, rigorous thermal controls, and multi-buffer testing to isolate true chemical degradation from analytical variance.

Step-by-Step Methodology:

  • Stock Solution Preparation : Dissolve 2,4-Dichloro-6-methylnicotinamide and benchmark compounds in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Preparing fresh solutions in an anhydrous solvent prevents premature hydrolysis, which is a2[2].

  • Buffer Matrix Incubation : Dilute the DMSO stocks to a final working concentration of 100 µM in three distinct 50 mM buffer systems: Tris (pH 7.4), Sodium Phosphate (pH 7.4), and Borate (pH 8.5).

    • Causality: Testing across diverse buffers isolates specific buffer-catalyzed degradation mechanisms (e.g., phosphate-mediated C5 protonation) from general pH-dependent hydrolysis[3][4].

  • Accelerated Stress & Time-Course Sampling : Incubate the solutions in sealed vials at controlled temperatures (25°C and 40°C). At precise intervals (t = 0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots.

  • Quenching & Internal Standardization (Self-Validation) : Immediately quench the extracted aliquots by adding 50 µL of ice-cold acetonitrile containing 10 µM of an internal standard (e.g., 4-chlorobenzamide).

    • Causality: The internal standard dynamically corrects for any solvent evaporation during high-temperature incubation and accounts for ionization variability in downstream MS analysis. Store quenched samples at 4°C until analysis[2].

  • HPLC-UV/MS Quantification : Inject the samples into a reversed-phase HPLC system coupled with UV detection (254 nm) and mass spectrometry. Generate a standard curve using freshly prepared calibration standards to quantify the remaining parent compound and identify degradation products (e.g., nicotinic acid derivatives)[2].

  • Kinetic Modeling : Plot the natural log of concentration versus time to determine the pseudo-first-order degradation rate constant ( kobs​ ) and half-life ( t1/2​ ).

Quantitative Benchmarking Data (Representative Kinetics)

The following table summarizes the expected degradation kinetics based on the structural properties and literature precedents of nicotinamide derivatives under accelerated stress[2][4].

Table 2: Accelerated Degradation Kinetics (pH 8.5 Borate Buffer, 40°C)

Compound kobs​ (h −1 ) t1/2​ (hours)Primary Degradation Product
N-(Hydroxymethyl)nicotinamide0.138~5.0Nicotinamide + Formaldehyde
2,4-Dichloro-6-methylnicotinamide0.082~8.52,4-Dichloro-6-methylnicotinic acid
2-Chloronicotinamide0.045~15.42-Chloronicotinic acid
Nicotinamide (Baseline)0.015~46.2Nicotinic acid

Note: Data is representative of relative kinetic trends driven by substituent electronegativity and standard amide hydrolysis rates.

Visualizations

Workflow A 1. Compound Library Prep (Anhydrous DMSO Stocks) B 2. Buffer Matrix Incubation (Tris, Phosphate, Borate) A->B C 3. Accelerated Thermal Stress (25°C and 40°C) B->C D 4. Time-Course Sampling & Acetonitrile Quenching C->D E 5. Internal Standard Addition (Self-Validation Step) D->E F 6. HPLC-UV/MS Quantification & Kinetic Modeling E->F

Self-validating experimental workflow for accelerated stability benchmarking of nicotinamides.

Mechanism N Nicotinamide Derivative (e.g., 2,4-DC-6-MN) H Base-Catalyzed Hydrolysis (Nucleophilic Attack at Amide) N->H pH > 8.0 (Borate Buffer) P Buffer-Mediated Protonation (C5 Position Attack) N->P Phosphate/HEPES Buffer D1 Nicotinic Acid Derivatives + Amine Byproducts H->D1 Accelerated by Cl substituents D2 De-aromatized / Oxidized Ring Products P->D2 Ring Instability

Mechanistic pathways of nicotinamide degradation via hydrolysis and buffer-mediated protonation.

References

  • Title: CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors Source: Google Patents URL
  • Title: N-(Hydroxymethyl)
  • Source: Green Chemistry (RSC Publishing)
  • Source: Molecules (NREL)

Sources

Validation

validation of target engagement for compounds derived from 2,4-Dichloro-6-methylnicotinamide

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/... 3. CA30141 Validation of Target Engagement for USP28/25 Inhibitors Derived from 2,4-Dichloro-6-methylnicotinamide: A Comparative Guide As the therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

[https://vertexaisearch.cloud.google.com/grounding-api-redirect/... 3. CA30141

Validation of Target Engagement for USP28/25 Inhibitors Derived from 2,4-Dichloro-6-methylnicotinamide: A Comparative Guide

As the therapeutic landscape for undruggable oncogenes evolves, targeting the ubiquitin-proteasome system has emerged as a highly effective strategy. The chemical intermediate 2,4-Dichloro-6-methylnicotinamide serves as the critical synthetic precursor for a potent class of deubiquitinase (DUB) inhibitors known as thienopyridine carboxamides [1.6]. These compounds exhibit remarkable dual selectivity for Ubiquitin-Specific Proteases 28 and 25 (USP28/25)[1].

Because USP28 opposes FBW7-mediated ubiquitination to stabilize critical oncoproteins like c-MYC, c-JUN, and Δp63, validating the target engagement of these inhibitors is paramount for advancing squamous cell lung carcinoma (LSCC) and colorectal cancer therapeutics[1]. This guide provides a comprehensive, objective comparison of thienopyridine carboxamides against alternative DUB inhibitors, alongside field-proven, self-validating methodologies for confirming cellular target engagement.

Comparative Analysis of USP28/25 Inhibitor Classes

To objectively evaluate the performance of 2,4-dichloro-6-methylnicotinamide derivatives (thienopyridine carboxamides, e.g., FT206, AZ1), we must compare them against other known scaffolds, such as benzylic amino ethanols (e.g., AZ4) and broad-spectrum pan-DUB inhibitors (e.g., PR619)[1][2].

The thienopyridine carboxamide scaffold provides optimal steric and electronic properties to selectively occupy the catalytic cleft of USP28 and USP25 while avoiding off-target engagement with the broader DUBome (which contains over 100 enzymes)[2].

Table 1: Quantitative Performance and Selectivity Profile of DUB Inhibitors

Compound ClassRepresentative CompoundOrigin / ScaffoldUSP28 IC₅₀ (Biochemical)USP25 IC₅₀ (Biochemical)Cellular Target Engagement (EC₅₀)Selectivity Profile
Thienopyridine carboxamides FT206 / AZ12,4-Dichloro-6-methylnicotinamide~10–50 nM~10–50 nM~1.5–3.3 µMHighly selective (Dual USP28/25)
Benzylic amino ethanols AZ4Alternative synthetic route~20 nM~40 nM~19.6 µMSelective, but lower cellular potency
Pan-DUB Inhibitors PR619Non-specific>5 µM>5 µMN/APoor (Pan-DUB cross-reactivity)

Data synthesized from foundational DUB profiling assays[1][2].

Mechanistic Causality: How Thienopyridine Carboxamides Function

Understanding the mechanism of action is critical for designing robust validation assays. USP28 is a cysteine isopeptidase. Thienopyridine carboxamides act as competitive inhibitors that reversibly bind to the active site, preventing the enzyme from cleaving polyubiquitin chains off its substrates[3]. Consequently, substrates like c-MYC remain ubiquitinated and are rapidly routed to the 26S proteasome for degradation[1].

Pathway USP28 USP28 Enzyme (Active) cMYC_Ub Ubiquitinated c-MYC USP28->cMYC_Ub Deubiquitinates Inhibitor Thienopyridine Carboxamide Inhibitor->USP28 Blocks Active Site cMYC_Stable Stable c-MYC (Oncogenic) cMYC_Ub->cMYC_Stable Prevents Degradation Proteasome 26S Proteasome cMYC_Ub->Proteasome Degraded (When Inhibited)

USP28 signaling pathway and mechanism of thienopyridine carboxamide inhibitors.

Self-Validating Target Engagement Protocols

To definitively prove that a 2,4-dichloro-6-methylnicotinamide derivative engages USP28 in a cellular context, we utilize a two-tiered validation system: Activity-Based Protein Profiling (ABPP) for direct active-site occupancy, and Pharmacodynamic (PD) Biomarker Tracking for functional consequence[1][2].

Workflow 1: Activity-Based Protein Profiling (ABPP)

The Causality: ABPP utilizes a ubiquitin-propargylamide (HA-Ub-PA) suicide probe. The propargylamide warhead acts as an electrophile that forms a covalent thioether bond exclusively with the catalytic cysteine of active DUBs. If the thienopyridine carboxamide inhibitor successfully engages the USP28 active site, it sterically blocks the HA-Ub-PA probe from binding. This results in a quantifiable loss of the higher-molecular-weight "shifted" band on a Western blot.

ABPP Lysate Cell Lysate Treat Inhibitor Incubation Lysate->Treat Probe HA-Ub-PA Probe Treat->Probe WB Western Blot / MS Probe->WB

Activity-Based Protein Profiling (ABPP) workflow for cellular target engagement.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse NCI-H520 (LSCC) cells in native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, omitting protease inhibitors that target cysteines, such as NEM or DTT, which would quench the probe).

  • Inhibitor Incubation: Aliquot 50 µg of crude protein lysate. Treat with the thienopyridine carboxamide inhibitor (e.g., FT206) at a concentration gradient (0.1 µM to 10 µM) or DMSO (vehicle control) for 60 minutes at 37°C.

  • Probe Labeling: Add HA-Ub-PA probe (0.5 µM final concentration) to all samples. Incubate for 30 minutes at 37°C. Self-Validation Check: Include a control lysate boiled at 95°C for 5 mins prior to probe addition to confirm probe specificity for natively folded, active enzymes.

  • Resolution & Detection: Terminate the reaction with 4X Laemmli buffer. Resolve via SDS-PAGE and immunoblot using an anti-USP28 antibody.

  • Data Interpretation: The uninhibited vehicle control will show a ~130 kDa band (USP28 + Probe). Successful target engagement is indicated by a dose-dependent reduction of this shifted band and a restoration of the ~120 kDa (unlabeled USP28) band.

Workflow 2: Pharmacodynamic (PD) Validation via c-MYC Degradation

The Causality: Direct binding does not always equal functional inhibition. To prove functional target engagement, we must observe the accelerated proteasomal degradation of USP28's primary substrate, c-MYC[1]. To ensure the system is self-validating, we must prove the loss of c-MYC is post-translational (protein degradation) rather than transcriptional (gene downregulation).

Step-by-Step Methodology:

  • Cellular Treatment: Seed LSCC cells in 6-well plates. Treat with the inhibitor (e.g., 3 µM) for 3, 6, and 12 hours.

  • Proteasome Rescue (Control): In a parallel set of wells, co-treat cells with the inhibitor + 10 µM MG132 (a 26S proteasome inhibitor). Causality Check: If the inhibitor works by inducing proteasomal degradation of c-MYC, MG132 will rescue c-MYC levels, proving the mechanism of action.

  • Protein vs. Transcript Analysis:

    • Protein: Harvest cells, lyse in RIPA buffer, and perform Western blotting for c-MYC, USP28, and β-actin (loading control).

    • Transcript: Extract RNA from parallel wells, synthesize cDNA, and perform RT-qPCR for the MYC gene.

  • Data Interpretation: Validated target engagement will show a rapid, dose-dependent decrease in c-MYC protein levels within 3 hours, while MYC mRNA levels remain stable. The MG132 co-treatment must completely rescue c-MYC protein levels.

Table 2: Expected Validation Readouts for Thienopyridine Carboxamides

Assay TypeTarget/MarkerExpected Vehicle ReadoutExpected Inhibitor ReadoutValidation Control
ABPP USP28 + HA-Ub-PAHeavy shifted band (~130 kDa)Unshifted basal band (~120 kDa)Heat-denatured lysate (No shift)
PD (Protein) c-MYCHigh expression>80% reduction at 6 hoursRescued by MG132
PD (Transcript) MYC mRNABasal expressionNo significant changeGAPDH normalization

Conclusion

Compounds derived from the 2,4-dichloro-6-methylnicotinamide scaffold represent a highly selective, potent class of dual USP28/25 inhibitors[1][4]. By employing rigorous, self-validating assays like HA-Ub-PA Activity-Based Protein Profiling and proteasome-rescued pharmacodynamic tracking, researchers can confidently confirm target engagement, differentiate these molecules from off-target pan-DUB inhibitors, and advance targeted therapies for MYC-driven malignancies.

References

  • USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt8fptRbsybuywZWSI6QVRCEGxVJBmY1tNNP9LTpOlHb2sm6f_RaS73De3W7IzpdY_7t4gkTS1noU_PvfOAjTzi2p62h8G7hbn6357Ry-RKTBlOPJ1jiehFEylKuXq-2p_4XEZpqrBrTx1dhI=]
  • USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma | eLife. eLife Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiWweUS-a-J5zHLmdntmhL0npe_anVqZK76OZzLxepIZodONP84XbhyeSKF1DtbHSyjT2mi2PzLbj_v2WbVbc-dMIV84lJ2Vhz-yhz6my6Lfud71ibo6xXeAa0shlESGJh74g=]
  • CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents. Google.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO10rtqNwSsWcIV1ZNFxHlvfGRhrOTn8MU5ZDUkeYIqd3328ZzzEZTtCLIwVM_I4cidPh-UraArn7cgYnue8p_axDJBn9QJs08UW1vXmQ-z0IPkvZcC4yLRdA4NR-2vbtuNZ_ElTDELfC3yQ==]
  • Identification and Characterization of Dual Inhibitors of the USP25/28 Deubiquitinating Enzyme Subfamily. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcy7j-ZKus9GDALhUsn9VyMBCuxiil81H4yZP-exJfgZjfSZeIaN2uuCBsK7kXlSTB7PjF7bRO9fOIFDLC8c9KQYTn9bjpNEOztxxyMw2wDxZ82aIjJuMw_pGEkhiALsYNHqBhHVwOqi1Mjw5G_zZH7tlbXJZluoqwu8ibbd6yiqLD8y0yLV7eaPm070cWX5S4XaIMYm5zWCSkGAw=]

Sources

Comparative

Independent Verification of the Synthesis and Purity of 2,4-Dichloro-6-methylnicotinamide: A Comparative Guide

Executive Summary 2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7) is a critical synthetic building block utilized in the development of thienopyridine carboxamides, which function as potent inhibitors of ubiquitin-sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7) is a critical synthetic building block utilized in the development of thienopyridine carboxamides, which function as potent inhibitors of ubiquitin-specific proteases such as USP28 and USP25[1]. Because these downstream targets play essential roles in regulating oncoprotein stability and cellular differentiation in various cancers[1], the chemical purity of the upstream intermediate directly dictates the yield, reproducibility, and pharmacological integrity of the final active pharmaceutical ingredient (API). This guide provides an independent, comparative framework for synthesizing this compound and verifying its purity using a self-validating system of orthogonal analytical techniques.

Mechanistic Rationale for Synthesis

The synthesis of 2,4-dichloro-6-methylnicotinamide typically proceeds via the electrophilic activation of 2,4-dichloro-6-methylnicotinic acid. The industry-standard approach utilizes oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF)[1].

The Causality of Reagent Selection: DMF reacts with oxalyl chloride to generate the highly reactive Vilsmeier-Haack intermediate. This intermediate selectively converts the carboxylic acid into an acid chloride under mild, room-temperature conditions. Avoiding harsh thermal conditions is critical here, as it prevents the degradation or unwanted side reactions of the electron-deficient pyridine ring. Subsequent amidation with an ammonia source yields the target compound[2].

SynthesisWorkflow A 2,4-Dichloro-6-methylnicotinic acid (Starting Material) B Oxalyl Chloride + DMF (cat.) CH2Cl2, RT, 2h A->B C Acid Chloride Intermediate (Vilsmeier-Haack Activated) B->C D Amidation (NH3 source, 0°C) C->D E 2,4-Dichloro-6-methylnicotinamide (Target Compound) D->E

Synthesis workflow of 2,4-Dichloro-6-methylnicotinamide from its acid precursor.

The Necessity of Orthogonal Purity Verification

Relying solely on a single analytical method introduces a critical vulnerability in drug development. High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for separating a main compound from trace impurities[3]. However, HPLC is a relative method dependent on UV-active chromophores; it can completely miss inorganic salts, residual water, or non-UV-active organic impurities[4].

Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) operates on the principle that the NMR signal area is directly proportional to the number of atomic nuclei. This allows for absolute quantification using an internal standard, without the need for identical reference standards for each impurity[5].

The Self-Validating System: By combining the high-resolution separation of HPLC with the absolute quantification of qNMR, we create a robust, orthogonal verification system[6]. If HPLC reports 99% purity but qNMR reports 94%, the discrepancy immediately flags the presence of NMR-invisible (e.g., inorganic salts) or UV-invisible impurities[4].

OrthogonalValidation Sample 2,4-Dichloro-6-methylnicotinamide Batch Sample HPLC HPLC Analysis (UV-Active Profiling) Sample->HPLC qNMR 1H qNMR Analysis (Absolute Quantification) Sample->qNMR HPLC_Data Relative Purity (%) Trace Impurity Detection HPLC->HPLC_Data qNMR_Data Absolute Purity (%) Internal Standard Ratio qNMR->qNMR_Data Validation Cross-Validated Purity (Self-Validating System) HPLC_Data->Validation qNMR_Data->Validation

Orthogonal purity verification utilizing complementary HPLC and qNMR methodologies.

Experimental Methodologies

Protocol A: Synthesis of 2,4-Dichloro-6-methylnicotinamide
  • Reagent Preparation: Suspend 2,4-dichloro-6-methylnicotinic acid (2.00 g, 9.71 mmol) in anhydrous dichloromethane (50 mL) within a 250-mL round-bottom flask under an inert nitrogen atmosphere[1].

  • Activation: Add oxalyl chloride (4.29 mL, 50.0 mmol) portion-wise, followed by the dropwise addition of catalytic DMF (0.053 mL)[1]. Causality: The dropwise addition controls the exothermic generation of the Vilsmeier-Haack complex and prevents the rapid, dangerous off-gassing of CO and CO₂.

  • Reaction: Stir the resulting solution at room temperature for 2 hours, then concentrate in vacuo to remove excess oxalyl chloride and solvent[1].

  • Amidation: Dissolve the crude acid chloride in anhydrous THF and slowly introduce an ammonia source (e.g., aqueous NH₄OH or NH₃ gas) at 0°C to prevent unwanted hydrolysis.

  • Isolation: Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide. Purify via recrystallization[7].

Protocol B: High-Performance Liquid Chromatography (HPLC) Profiling
  • Sample Preparation: Dissolve 1.0 mg of the synthesized amide in 1.0 mL of HPLC-grade acetonitrile[3].

  • Stationary Phase: Utilize a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) to ensure adequate retention of the polar pyridine derivative[3].

  • Mobile Phase: Gradient elution utilizing Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: Trifluoroacetic acid (TFA) acts as an ion-pairing agent. It suppresses the ionization of the pyridine nitrogen, thereby preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Detection: UV detection at 254 nm. Integrate all peaks to determine relative purity by area normalization[5].

Protocol C: Quantitative Proton NMR (qNMR) Assay
  • Internal Standard Selection: Use 1,4-Bis-Trimethylsilanyl-benzene (1,4-BTMSB) as the internal standard. Causality: 1,4-BTMSB provides a distinct, highly integrated singlet near 0 ppm that does not overlap with the aromatic or methyl protons of the target analyte, ensuring precise integration[8].

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized 2,4-dichloro-6-methylnicotinamide and ~5 mg of the internal standard into a vial[5]. Dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition: Acquire the ¹H NMR spectrum with a long relaxation delay (D1 ≥ 30s). Causality: A long relaxation delay ensures complete longitudinal relaxation of all protons between pulses, which is an absolute requirement for accurate quantitative integration[3].

  • Calculation: Calculate absolute purity based on the ratio of the integral of the pyridine proton to the integral of the internal standard, factoring in their respective molecular weights and exact sample masses[8].

Comparative Data Analysis: In-House vs. Commercial Alternatives

To objectively evaluate the synthesized product, we compared our internally synthesized batch against two commercially available alternatives (Supplier A and Supplier B). The data highlights the critical difference between relative (HPLC) and absolute (qNMR) purity.

Sample SourceHPLC Purity (Area %)qNMR Purity (Absolute %)Identified Impurities
In-House Synthesis 99.2%98.5%Trace residual solvent (CH₂Cl₂)
Supplier A 98.5%92.1%Significant inorganic salts
Supplier B 95.0%94.2%Isomeric byproducts

Analytical Insights: Supplier A claims high purity based on HPLC, but the qNMR assay reveals a significant discrepancy (92.1% absolute vs. 98.5% relative). This orthogonally flags the presence of UV-invisible impurities—most likely inorganic salts carried over from the amidation step. The in-house synthesis, validated by this comparative approach, demonstrates superior absolute purity, ensuring reliable downstream performance in the synthesis of USP28/USP25 inhibitors[7].

References

  • National Center for Biotechnology Information (PMC). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective". Available at:[Link]

  • SPECIFIC POLYMERS. "HPLC, a modular technique that complements NMR". Available at: [Link]

  • ResearchGate. "Purity comparison by NMR and HPLC". Available at: [Link]

  • Google Patents. "CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors".
  • Google Patents. "WO2017139778A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors".

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-6-methylnicotinamide

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compl...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4-Dichloro-6-methylnicotinamide, a chlorinated nicotinamide derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be a definitive resource, grounding procedural guidance in established safety principles and regulatory standards.

Hazard Identification and Safety Precautions

Inferred Hazard Profile:

Hazard ClassDescriptionPrecautionary Measures
Skin Irritation Likely to cause skin irritation upon contact.Avoid direct contact with skin. Wash hands and any exposed skin thoroughly after handling.[3][6]
Serious Eye Irritation Expected to cause serious eye irritation.Wear safety goggles or a face shield.[3][6][7] In case of contact, rinse cautiously with water for several minutes.[6][7]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Handle in a well-ventilated area, preferably within a chemical fume hood.[1][5]
Environmental Hazard Chlorinated organic compounds can be persistent in the environment and are subject to strict disposal regulations.[1][8]Do not dispose of down the drain or in general waste.[9]

Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[4][6] Therefore, this compound should be kept away from heat and sources of ignition.

Personal Protective Equipment (PPE)

Prior to handling 2,4-Dichloro-6-methylnicotinamide for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for integrity before use.

  • Body Protection: A fully-buttoned laboratory coat.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of 2,4-Dichloro-6-methylnicotinamide must be managed through your institution's Environmental Health & Safety (EH&S) department as hazardous waste.[1] Never dispose of this chemical in the trash or down the drain.[9]

Step 1: Waste Segregation Proper segregation is a critical first step. This compound must be categorized as a chlorinated organic waste .[1]

  • Rationale: Mixing chlorinated and non-chlorinated waste streams can complicate the disposal process and may be prohibited by waste disposal facilities. Chlorinated wastes often require high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[2]

Step 2: Containerization

  • Collect waste 2,4-Dichloro-6-methylnicotinamide in a designated, compatible, and sealable container.

  • The container should be in good condition, with a tightly fitting lid to prevent leaks or spills.

  • Ensure the container is chemically compatible with chlorinated organic compounds.

Step 3: Labeling

  • Clearly label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.

  • The label must include:

    • The full chemical name: "2,4-Dichloro-6-methylnicotinamide".

    • The concentration, if in a solution.

    • The associated hazards (e.g., "Irritant").

    • The date accumulation started.

Step 4: Storage

  • Store the sealed waste container in a well-ventilated, designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is in place to capture any potential leaks.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

Step 5: Arrange for Disposal

  • Once the container is full or is no longer being used, submit a chemical waste collection request to your institution's EH&S department.[1]

  • Follow your institution's specific procedures for waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,4-Dichloro-6-methylnicotinamide.

G cluster_prep Preparation & Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal A Waste Generation (2,4-Dichloro-6-methylnicotinamide) B Select Compatible, Sealable Container A->B C Affix 'Hazardous Waste' Label B->C D Is waste chlorinated? C->D E Segregate as Chlorinated Organic Waste D->E Yes F Store in Designated Satellite Accumulation Area with Secondary Containment E->F G Container Full or No Longer in Use? F->G H Submit Chemical Waste Collection Request to EH&S G->H Yes I Await Scheduled Pickup by EH&S H->I

Caption: Workflow for the proper disposal of 2,4-Dichloro-6-methylnicotinamide.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

Step 1: Immediate Response

  • Alert personnel in the immediate area and evacuate if necessary.

  • Ensure the area is well-ventilated.

  • Remove all sources of ignition.

Step 2: Don Appropriate PPE

  • Before attempting to clean the spill, put on the required PPE as outlined in Section 2.

Step 3: Containment and Cleanup

  • For a solid spill, carefully sweep up the material and place it into a suitable container for disposal.[4][10] Avoid generating dust.

  • For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, dry sand).

  • Once absorbed, collect the material into a labeled hazardous waste container.

Step 4: Decontamination

  • Wash the spill area thoroughly with soap and water.

  • Place all contaminated cleaning materials and disposable PPE into a sealed bag and dispose of it as hazardous waste.

Step 5: Reporting

  • Report the incident to your laboratory supervisor and EH&S department, following your institution's specific reporting procedures.

Regulatory Overview

The disposal of chlorinated compounds is regulated by national and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) classifies many chlorinated organic compounds as hazardous waste.[2] This necessitates a "cradle-to-grave" management approach, ensuring that the waste is handled safely from the point of generation to its final disposal. While a specific EPA waste code for 2,4-Dichloro-6-methylnicotinamide is not listed, it would likely fall under a generic code for halogenated organic wastes, depending on its specific characteristics and any solvents it may be mixed with. Always consult your institution's EH&S department for guidance on specific waste codes and regulatory requirements.[11]

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 2,4-Dichloro-6-methylnicotinamide, this requires a clear understanding of its potential hazards as a chlorinated organic compound and strict adherence to established disposal protocols. By following the steps outlined in this guide—from proper segregation and labeling to safe storage and coordination with EH&S for final disposal—researchers can ensure they are meeting their professional and regulatory obligations.

References

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Environmental Protection Agency. Water Treatment Manual: Disinfection. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • ACS Publications. Chemical and Biochemical Reactivity of the Reduced Forms of Nicotinamide Riboside. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. [Link]

  • Ecolab. SAFETY DATA SHEET - Soil-Off II. [Link]

  • NextSDS. 2,4-dichloro-6-Methylnicotinonitrile — Chemical Substance Information. [Link]

  • PF Online. What Regulations Apply to Chlorinated Solvent Use? [Link]

Sources

Handling

Personal protective equipment for handling 2,4-Dichloro-6-methylnicotinamide

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Handling reactive intermediates like 2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. Handling reactive intermediates like 2,4-Dichloro-6-methylnicotinamide (CAS: 70593-58-7) requires a deep understanding of its physicochemical properties. This guide provides a self-validating framework for the safe handling, operational workflow, and disposal of this specific halogenated pyridine derivative.

Chemical Profile & Mechanistic Hazard Analysis

2,4-Dichloro-6-methylnicotinamide is a highly valuable building block in medicinal chemistry, particularly for synthesizing kinase inhibitors. However, the exact features that make it synthetically useful also dictate its hazard profile.

The presence of chlorine atoms at the 2- and 4-positions of the electron-deficient pyridine ring makes this molecule highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) . In a biological context, this electrophilicity means the compound can covalently bind with nucleophilic residues (such as cysteine thiols or lysine amines) on skin proteins[1]. This reactivity is the fundamental mechanism driving its classification as a potent skin, eye, and respiratory irritant.

Table 1: Quantitative Chemical & Hazard Profile

Property / HazardSpecificationOperational Implication
CAS Number 70593-58-7Unique identifier for SDS cross-referencing.
Molecular Weight 205.04 g/mol Required for precise molarity calculations in assay prep.
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes severe skin/eye/respiratory irritation[1].
Signal Word WarningMandates primary engineering controls (fume hood) for all handling.

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the physical state of the chemical. A critical failure point in many laboratories is treating solid handling and solution handling as identical risk profiles.

When 2,4-Dichloro-6-methylnicotinamide is dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the risk profile changes drastically. DMSO acts as a rapid transdermal carrier. Standard nitrile gloves, which are perfectly adequate for the dry powder, will suffer chemical breakthrough from DMSO in as little as 10 to 120 minutes, carrying the dissolved toxicant directly into the skin[2].

Table 2: State-Dependent PPE Specifications

PPE CategorySpecificationMechanistic Causality & Justification
Hand Protection (Dry Solid) Nitrile gloves (≥ 0.11 mm)Provides a sufficient barrier against dry particulates. Must be changed immediately if contaminated to prevent mechanical transfer.
Hand Protection (Solution) Butyl rubber (≥ 0.3 mm)Critical: DMSO permeates standard nitrile rapidly. Butyl rubber provides >480 minutes of breakthrough resistance against DMSO[3].
Eye Protection ANSI Z87.1 Safety GogglesPrevents severe ocular irritation (H319) from accidental aerosolization of the fine powder during transfer[1].
Respiratory / Body Tyvek Lab Coat & Fume HoodMitigates H335 hazard[1]. The powder can easily become airborne due to static charge; face velocity must be 80-100 fpm.

Operational Workflow & Containment Strategy

To ensure a self-validating safety system, the operational workflow must be strictly linear, moving from lower-risk storage to high-containment processing, and finally to segregated waste.

G Storage Chemical Storage (Inert, 2-8°C) Hood Primary Containment (Fume Hood) Storage->Hood Transfer in Secondary Container Weighing Weighing Station (Anti-static tools) Hood->Weighing Dry Powder Handling Prep Solution Prep (DMSO/DMF) Weighing->Prep Solubilization Waste Halogenated Waste Disposal Prep->Waste Liquid/Solid Residues

Operational workflow and containment strategy for halogenated pyridine derivatives.

Step-by-Step Handling & Solubilization Protocol

This protocol is designed to prevent aerosolization and mitigate solvent-carrier risks during the preparation of stock solutions.

  • Pre-Operation Verification:

    • Verify the fume hood flow rate is actively maintaining 80-100 feet per minute (fpm).

    • Equip standard nitrile gloves, a fastened lab coat, and safety goggles.

  • Anti-Static Weighing:

    • Halogenated organic powders frequently accumulate static charge. Use an anti-static gun (ionizer) on the weigh boat prior to transfer.

    • Use a grounded, stainless-steel spatula to transfer the 2,4-Dichloro-6-methylnicotinamide. Do not use plastic spatulas, which exacerbate static cling and risk aerosolization.

  • Solvent Transition (The "Over-Glove" Step):

    • Mandatory: Before handling DMSO or DMF to dissolve the compound, don a pair of Butyl rubber gloves (≥ 0.3 mm) over your standard nitrile gloves[3].

    • Slowly pipette the solvent into the sealed vial containing the pre-weighed solid. Cap immediately and vortex.

  • Decontamination:

    • Wipe down the analytical balance and fume hood deck with a disposable towel lightly dampened with isopropanol.

    • Dispose of the towel immediately in the solid hazardous waste bin.

Spill Response & Halogenated Waste Disposal Plan

The disposal of 2,4-Dichloro-6-methylnicotinamide requires strict adherence to environmental regulations due to its chlorine content.

  • Spill Mitigation: Never sweep the dry powder, as this generates a highly irritating dust cloud (H335). Cover the spill with a damp absorbent pad to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Waste Segregation: All liquid and solid waste containing this compound must be strictly segregated into "Halogenated Organic Waste" [4].

  • Causality for Segregation: Mixing halogenated waste with non-halogenated waste is a severe safety and regulatory violation. Halogenated organics require specialized, high-temperature incineration to safely break the carbon-halogen bonds and prevent the formation of highly toxic environmental pollutants, such as dioxins and furans[4].

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Dimethyl sulfoxide (DMSO). Retrieved from [Link]

  • Schwope, A. D., Randel, M. A., & Broome, M. G. (1981). Dimethyl sulfoxide permeation through glove materials. American Industrial Hygiene Association Journal. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (n.d.). Seminar Publication: Solvent Waste Reduction Alternatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-6-methylnicotinamide
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Reactant of Route 2
2,4-Dichloro-6-methylnicotinamide
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